2,4,4,4-Tetrafluorobut-1-ene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,4,4-tetrafluorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F4/c1-3(5)2-4(6,7)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSYJUPLFVFPRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475165 | |
| Record name | 2,4,4,4-tetrafluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721946-02-7 | |
| Record name | 2,4,4,4-tetrafluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of 2,4,4,4-Tetrafluorobut-1-ene"
An In-depth Technical Guide to the Synthesis of 2,4,4,4-Tetrafluorobut-1-ene
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound (HFO-1354mfy), a hydrofluoroolefin of significant interest. The primary focus of this document is the detailed exploration of its most viable industrial production route: the catalytic gas-phase dehydrofluorination of 1,1,1,3-tetrafluorobutane (HFC-374mfe). This guide elucidates the underlying reaction mechanisms, principles of catalyst selection, detailed experimental protocols, and methods for purification and characterization. It is intended for researchers, chemists, and process engineers in the fields of fine chemicals, materials science, and drug development who require a deep technical understanding of this synthesis.
Introduction: The Significance of this compound
This compound, also known by its refrigerant designation HFO-1354mfy, is a fluorinated olefin with the chemical formula C₄H₄F₄.[1] As a member of the hydrofluoroolefin (HFO) class of compounds, it is characterized by the presence of a carbon-carbon double bond, which imparts a short atmospheric lifetime and consequently a low global warming potential (GWP) compared to its saturated hydrofluorocarbon (HFC) counterparts. This makes HFOs, including this compound, critical components in the development of next-generation refrigerants, foam-blowing agents, and specialized solvents.[2] Its unique structure, featuring a terminal double bond and a trifluoromethyl group, also makes it a valuable fluorinated building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.
This guide moves beyond a simple recitation of steps to provide a field-proven perspective on the synthesis, emphasizing the causality behind experimental choices to ensure both reproducibility and a foundational understanding of the process.
Strategic Synthesis Pathway: Catalytic Dehydrofluorination
The most direct and industrially scalable method for the synthesis of this compound is the catalytic dehydrofluorination of 1,1,1,3-tetrafluorobutane (HFC-374mfe). This process involves the elimination of one molecule of hydrogen fluoride (HF) from the saturated precursor to form the desired alkene.
The overall transformation is as follows:
CH₃CHFCH₂CF₃ → CH₂=CFCH₂CF₃ + HF
This elimination reaction is thermodynamically demanding and requires significant energy input and the use of a suitable catalyst to proceed at a practical rate and selectivity.
The Rationale for Catalytic Dehydrofluorination
The choice of catalytic dehydrofluorination is underpinned by several key factors:
-
Atom Economy: The reaction is a direct elimination, maximizing the conversion of the precursor's atoms into the desired product.
-
Precursor Availability: The precursor, 1,1,1,3-tetrafluorobutane, can be synthesized from readily available feedstocks.[3]
-
Process Control: Gas-phase catalysis in a fixed-bed reactor allows for continuous operation and fine control over reaction parameters such as temperature, pressure, and residence time, which are crucial for optimizing yield and minimizing byproduct formation.
The core challenge of this synthesis lies in the strength of the Carbon-Fluorine bond. The cleavage of this bond is typically the rate-determining step, necessitating a catalyst that can effectively facilitate this process.[4]
The Core of the Process: Mechanism and Catalysis
Reaction Mechanism
The catalytic dehydrofluorination of HFCs is widely understood to proceed via an elimination mechanism on the catalyst surface. The Lewis acid sites on the catalyst are paramount to the reaction's success.[5][6]
The mechanism can be conceptualized as follows:
-
Adsorption: The 1,1,1,3-tetrafluorobutane molecule adsorbs onto the catalyst surface.
-
C-F Bond Activation: A Lewis acid site (e.g., a metal cation like Cr³⁺ or Al³⁺) on the catalyst surface interacts with the highly electronegative fluorine atom at the C-3 position. This interaction polarizes and weakens the C-F bond.
-
Hydrogen Abstraction: A basic site on the catalyst surface, or a concerted mechanism, facilitates the abstraction of a proton (H⁺) from the adjacent C-2 carbon.
-
Elimination & Desorption: The weakened C-F bond breaks, and a double bond forms between C-1 and C-2. The products, this compound and HF, then desorb from the catalyst surface.
This process is often described as an E1-like or E2-like heterogeneous catalytic mechanism. The key is the synergistic action of catalyst sites to lower the activation energy for the elimination of HF.[4]
Caption: Simplified Catalytic Dehydrofluorination Mechanism
Catalyst Selection and Rationale
The choice of catalyst is the most critical factor determining the efficiency and selectivity of the synthesis. The ideal catalyst must possess specific properties:
-
Optimal Acidity: It must have sufficient Lewis acidity to activate the C-F bond but not be so strong as to cause isomerization of the product or rapid deactivation through coking.[4][7]
-
Thermal Stability: The catalyst must be stable under the high temperatures (typically 200-500 °C) required for the reaction.[8]
-
HF Resistance: It must withstand the corrosive HF byproduct generated during the reaction.
Commonly employed catalysts for HFC dehydrofluorination include:
| Catalyst Type | Examples | Rationale & Causality |
| Metal Oxides | Cr₂O₃, NiO | Chromium oxide is a classic dehydrofluorination catalyst. Its surface contains Cr³⁺ Lewis acid sites. It often requires pre-fluorination with HF to be activated and stabilized.[6][9] |
| Metal Fluorides | AlF₃, MgF₂ | These are inherently resistant to HF. Their surfaces possess Lewis acid sites of varying strengths. MgF₂ is noted for its stability and moderate acidity, which can prevent coke formation.[7][10] |
| Supported Metals | Pd on AlF₃, Ni on AlF₃ | The metal component can assist in C-H bond activation, potentially working in synergy with the Lewis acidic support that activates the C-F bond.[5] |
| Mixed Oxides | NiO/Cr₂O₃ | Combining metals can create synergistic effects, improving activity and stability compared to single-component catalysts.[6] |
For the synthesis of this compound, chromium-based catalysts or metal fluorides are highly effective choices.
Experimental Protocol: A Self-Validating System
The following protocol describes a representative gas-phase synthesis. This procedure is designed as a self-validating system, where careful control of variables ensures reproducible outcomes.
Materials and Equipment
-
Reactant: 1,1,1,3-Tetrafluorobutane (HFC-374mfe), >99% purity
-
Catalyst: High surface area Chromium(III) oxide (Cr₂O₃) or pre-fluorinated activated alumina.
-
Inert Gas: Nitrogen (N₂), >99.99% purity
-
Reactor: Fixed-bed tubular reactor (e.g., Inconel® or Hastelloy® construction), capable of withstanding high temperatures and HF.
-
Ancillary Equipment: Mass flow controllers, furnace, condenser, scrubbing column (for HF removal), product collection trap (cold trap).
Workflow Diagram
Caption: Process Flow Diagram for Synthesis
Step-by-Step Procedure
-
Catalyst Loading and Activation:
-
Load the tubular reactor with the chosen catalyst (e.g., 50-100 g of Cr₂O₃).
-
Heat the reactor to 350-400 °C under a steady flow of dry nitrogen (e.g., 50-100 mL/min) for 2-4 hours to remove any adsorbed moisture.
-
(Rationale: Water can poison the catalyst and affect activity. This drying step ensures a clean, active surface.)
-
If required (especially for oxide catalysts), perform a pre-fluorination step by introducing a controlled flow of HF diluted in N₂ at high temperature. This stabilizes the catalyst surface and generates the active oxyfluoride species.
-
-
Reaction Execution:
-
Set the reactor furnace to the desired reaction temperature, typically in the range of 300 °C to 450 °C .
-
Using mass flow controllers, introduce a gaseous feed of 1,1,1,3-tetrafluorobutane and nitrogen into the reactor. A typical molar ratio of N₂ to HFC-374mfe might be between 1:1 and 5:1.
-
(Rationale: Nitrogen acts as a diluent to control the partial pressure of the reactant and helps manage the reaction exotherm.)
-
The total gas hourly space velocity (GHSV) should be controlled, typically in the range of 500 to 2000 h⁻¹, to achieve a contact time of approximately 10 to 120 seconds.[8]
-
-
Product Collection and Purification:
-
Pass the reactor effluent through a condenser cooled to approximately -10 °C to condense the majority of the unreacted starting material and the product.
-
Route the gas stream through an aqueous scrubbing solution (e.g., dilute potassium hydroxide or water) to neutralize and remove the acidic HF byproduct.
-
(Trustworthiness: This step is critical for safety and to prevent corrosion of downstream equipment. The efficiency of the scrubber should be monitored.)
-
Pass the scrubbed gas stream through a cold trap maintained at -78 °C (dry ice/acetone bath) to collect the final product, this compound.
-
The collected crude product can be further purified by fractional distillation to separate it from any remaining starting material or byproducts.
-
Process Parameters and Optimization
The yield and selectivity of the reaction are highly dependent on the process parameters. The following table summarizes their effects.
| Parameter | Typical Range | Effect on Process & Rationale |
| Temperature | 300 - 450 °C | Higher temperatures increase the conversion rate but may decrease selectivity by promoting side reactions (e.g., coking, isomerization). An optimal temperature balances conversion and selectivity.[8] |
| Pressure | Atmospheric | Sub-atmospheric pressure can favor the elimination reaction by Le Chatelier's principle (more moles of gas on the product side) but adds equipment complexity.[8] |
| Contact Time / GHSV | 10 - 120 s | Longer contact times increase conversion but also the risk of byproduct formation. Shorter times may lead to incomplete reaction. This must be optimized for the specific catalyst and temperature. |
| Catalyst | Cr₂O₃, AlF₃, etc. | The nature of the catalyst's active sites dictates the fundamental activity and selectivity of the process, as discussed in Section 3.2. |
Safety and Handling
Ensuring a safe laboratory environment is paramount when handling fluorinated compounds and high-temperature reactions.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, flame-retardant lab coat, and gloves suitable for handling fluorinated compounds.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of volatile reactants or products.
-
HF Hazard: Hydrogen fluoride is an extremely corrosive and toxic byproduct. The scrubbing system must be robust, and personnel should be trained in HF safety protocols. Calcium gluconate gel should be readily available as a first aid measure for skin contact.
-
Pressure: The system operates with heated, pressurized gases. Ensure all fittings and tubing are rated for the reaction conditions and perform leak checks before introducing reactants.
References
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Dehydrofluorination by catalytic cooperative effect. MATEC Web of Conferences. (2018). Retrieved January 17, 2026, from [Link]
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1,1,1,3-Tetrafluorobutane. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Catalytic dehydrofluorination of CF3CH3(HFC143a) into CF2CH2(HFC1132a). (1998). Applied Catalysis B: Environmental. Retrieved January 17, 2026, from [Link]
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(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (2024). Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
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Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. (2021). Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
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Catalytic dehydrofluorination of 1,1,1,3,3-pentafluoropropane to 1,3,3,3-tetrafluoropropene over fluorinated NiO/Cr2O3 catalysts. (2018). RSC Advances. Retrieved January 17, 2026, from [Link]
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(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (2024). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Rational design of MgF2 catalysts with long-term stability for the dehydrofluorination of 1,1-difluoroethane (HFC-152a). (2019). RSC Advances. Retrieved January 17, 2026, from [Link]
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Preparation of cis-1,1,1,4,4,4-hexafluorobut-2-ene by cis-selective semi-hydrogenation of perfluoro-2-butyne. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]
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Rational design of MgF2 catalysts with long-term stability for the dehydrofluorination of 1,1-difluoroethane (HFC-152a). (2019). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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"2,4,4,4-Tetrafluorobut-1-ene chemical properties"
An In-Depth Technical Guide to the Chemical Properties of 2,4,4,4-Tetrafluorobut-1-ene
Introduction
This compound is a fluorinated olefin of significant interest in synthetic and medicinal chemistry. The strategic placement of fluorine atoms imparts unique electronic properties to the molecule, rendering it a valuable building block for the synthesis of complex fluorinated compounds. Its structure, featuring both a reactive double bond and a stable trifluoromethyl group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Identification
This compound, with the chemical formula C₄H₄F₄, possesses a terminal double bond and a trifluoromethyl group at the C4 position.[1][2][3] The electron-withdrawing nature of the fluorine atoms significantly influences the electron density and reactivity of the π-system.
Caption: 2D Structure of this compound.
Physicochemical and Spectroscopic Properties
The physical properties of this compound are dictated by its fluorine content and molecular weight. These properties are essential for its handling, purification, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 721946-02-7 | [2][3][4] |
| Molecular Formula | C₄H₄F₄ | [1][2][3] |
| Molecular Weight | 128.07 g/mol | [2][3] |
| Boiling Point | 29-31 °C | [3] |
| Predicted Density | 1.150 ± 0.06 g/cm³ | [3] |
While detailed spectroscopic data is not publicly cataloged, the structure suggests key features:
-
¹H NMR: Signals would be expected for the vinyl protons (H₂C=) and the methylene protons (-CH₂-), with coupling to each other and to the fluorine atoms.
-
¹⁹F NMR: A singlet for the -CF₃ group and a multiplet for the fluorine atom at C2 would be anticipated.
-
¹³C NMR: Four distinct carbon signals corresponding to the C=CH₂, C=CF, -CH₂-, and -CF₃ groups.
-
IR Spectroscopy: Characteristic absorption bands for C=C stretching, C-H stretching, and strong C-F bond vibrations.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the interplay between its electron-deficient double bond and the allylic hydrogens. The strong inductive effect of the fluorine atoms polarizes the molecule, making the terminal carbon of the double bond susceptible to nucleophilic attack and the internal carbon prone to electrophilic attack, though overall reactivity towards electrophiles is reduced compared to non-fluorinated alkenes.
Reactions at the Double Bond
The π-bond is the primary site for chemical transformations, such as addition reactions.
-
Halogenation: Similar to other fluoroolefins, this compound is expected to undergo halogenation with reagents like bromine (Br₂) or iodine monochloride (ICl).[5][6] This type of reaction typically proceeds via a cyclic halonium ion intermediate, followed by nucleophilic attack. The regioselectivity of such additions would be influenced by the electronic effects of the fluorine substituents.
Caption: Workflow for the bromination of this compound.
Pericyclic Reactions: The Ene Reaction
The presence of allylic hydrogens on the C3 carbon allows this compound to function as the "ene" component in an ene reaction.[7][8] This is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a π-bonded species (the enophile).[7][8] The reaction proceeds through a six-membered transition state, resulting in the formation of a new σ-bond, the migration of the double bond, and a 1,5-hydrogen shift.[7]
Mechanism Rationale: The reaction is concerted and thermally allowed.[7] Lewis acid catalysis can significantly lower the reaction temperature and improve selectivity by activating the enophile.[8][9] The choice of enophile is critical; electron-deficient species like maleic anhydride or diethyl azodicarboxylate are highly effective.
Caption: Logical flow of an Ene reaction involving the title compound.
Applications in Drug Discovery and Materials Science
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design.[10] Fluorine atoms can enhance metabolic stability, increase binding affinity, and modulate pKa and lipophilicity.[10] this compound serves as a valuable precursor for introducing fluorinated motifs.
-
Bioisosteric Replacement: The gem-difluoroalkyl group, accessible from precursors like this, is a well-established bioisostere for carbonyl groups.[10] Replacing a ketone or amide carbonyl with a CF₂ group can improve a drug candidate's pharmacokinetic profile without losing the key electronic interactions required for biological activity.[10]
-
Chemical Probes and Clinical Candidates: Small, functionalized molecules derived from versatile building blocks are often starting points for the development of chemical probes and, eventually, clinical drug candidates.[11] The reactivity of this compound allows for its incorporation into diverse molecular scaffolds for screening and optimization. For instance, fluorinated linkers have been shown to enhance the properties of potent enzyme inhibitors.[12]
Safety, Handling, and Storage
As with all fluorinated compounds and pressurized gases, proper safety protocols are mandatory. While specific data for this compound is limited, information for structurally related chemicals provides a strong basis for safe handling.
Hazards Summary:
-
Physical: May contain gas under pressure; can explode if heated.
-
Health: Causes skin and serious eye irritation.[13][14] May cause respiratory irritation.[13][14]
Standard Laboratory Handling Protocol
Objective: To safely handle and dispense this compound for a chemical reaction.
Materials:
-
Lecture bottle of this compound with a regulator.
-
Chemically resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.
-
A certified chemical fume hood.
-
Reaction vessel cooled in a dry ice/acetone bath.
-
Condenser and bubbler setup.
Procedure:
-
Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required Personal Protective Equipment (PPE).[13]
-
Apparatus Setup: Secure the lecture bottle in the fume hood. Attach the regulator securely. Assemble the reaction glassware, ensuring all joints are properly sealed.
-
Cooling: Cool the receiving flask to approximately -78 °C to condense the gaseous butene.
-
Dispensing: Slowly open the main valve on the lecture bottle, then carefully open the regulator valve to establish a gentle flow of gas into the cooled reaction vessel. Monitor the process closely.
-
Shutdown: Once the desired amount is dispensed, close the regulator valve first, followed by the main valve on the lecture bottle.
-
Cleanup: Handle all contaminated materials as hazardous waste. Wash hands thoroughly after handling.
Storage and Disposal
-
Storage: Store in a well-ventilated place and protect from sunlight. Keep the container tightly closed.
-
Disposal: Dispose of contents and container to an approved waste disposal plant or authorized incinerator, often equipped with a scrubber to handle fluoride byproducts.[13]
Conclusion
This compound is a specialized chemical with a rich reactivity profile governed by its unique electronic structure. Its ability to participate in both additions at the double bond and pericyclic reactions, combined with its utility as a source of fluorinated moieties, makes it a powerful tool for synthetic chemists. For professionals in drug discovery, its potential as a building block for creating metabolically robust and potent therapeutic agents is of particular importance. A thorough understanding of its properties and adherence to strict safety protocols are essential for harnessing its full synthetic potential.
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Spectroscopic Profile of 2,4,4,4-Tetrafluorobut-1-ene: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 2,4,4,4-Tetrafluorobut-1-ene (HFO-1354mzy). As a member of the hydrofluoroolefin (HFO) class of compounds, it is of significant interest in materials science and as a potential refrigerant. Understanding its spectroscopic signature is crucial for its identification, characterization, and quality control in research and industrial applications. This document delves into the theoretical and predicted spectroscopic data for this compound, covering Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS). Each section provides a detailed analysis of the expected spectral features, supported by established spectroscopic principles and data from analogous fluorinated compounds.
Introduction
This compound, with the chemical formula C₄H₄F₄, is a fluorinated alkene.[1] Its structure, featuring a terminal double bond and a trifluoromethyl group, gives rise to a unique spectroscopic profile that is instrumental in its analysis. The presence of both hydrogen and fluorine atoms makes multinuclear NMR spectroscopy a particularly powerful tool for its structural elucidation. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the spectroscopic properties of this compound.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by absorption bands corresponding to C-H, C=C, and C-F bond vibrations.
Predicted IR Spectral Data
The following table summarizes the predicted vibrational frequencies for the key functional groups in this compound. These predictions are based on typical frequency ranges for similar compounds.[2][3]
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (sp² hybridized) | =C-H | 3100 - 3000 | Medium |
| C-H stretch (sp³ hybridized) | -CH₂- | 2960 - 2850 | Medium |
| C=C stretch | C=C | 1680 - 1630 | Medium-Weak |
| C-F stretch | C-F | 1400 - 1000 | Strong |
| C-H bend | -CH₂- | 1470 - 1450 | Medium |
| C-H wag (out-of-plane) | =CH₂ | 1000 - 600 | Strong |
Interpretation of the IR Spectrum
The presence of both sp² and sp³ C-H stretching frequencies is a key diagnostic feature, confirming the existence of both the alkene and alkane-like portions of the molecule.[4] The C=C stretching absorption, while present, may be of medium to weak intensity. The most prominent feature of the IR spectrum is expected to be the strong and broad absorption bands in the 1400-1000 cm⁻¹ region, which are characteristic of C-F stretching vibrations.[5] The significant electronegativity of fluorine atoms leads to a large change in dipole moment during vibration, resulting in intense IR signals.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).
-
Sample Spectrum: The sample spectrum is then recorded. The IR beam passes through the ATR crystal and reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a small distance into the sample, allowing for the absorption of IR radiation at specific frequencies.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The data is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide detailed information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show signals for the protons in the molecule, with their chemical shifts, integration, and splitting patterns providing a wealth of structural information.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| =CH₂ | 4.5 - 5.5 | Multiplet | 2H |
| =CH- | 5.5 - 6.5 | Multiplet | 1H |
| -CH₂- | 2.5 - 3.5 | Multiplet | 2H |
The olefinic protons (=CH₂ and =CH-) are expected to resonate at the downfield end of the spectrum due to the deshielding effect of the double bond.[6] The methylene protons (-CH₂-) will appear further upfield. The multiplicity of each signal will be complex due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The geminal, cis, and trans H-H couplings in the vinyl group, along with coupling to the adjacent methylene protons and the geminal fluorine, will result in intricate multiplet patterns. Similarly, the methylene protons will be split by the adjacent vinyl proton and the geminal fluorine on the neighboring carbon.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically recorded with proton decoupling to simplify the signals to singlets. However, coupling to fluorine (C-F) will still be observed.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | C-F Coupling |
| C=CH₂ | 110 - 125 | Doublet |
| C =CH₂ | 130 - 150 | Doublet |
| -CH₂- | 30 - 50 | Triplet |
| -CF₃ | 120 - 130 | Quartet |
The two sp² hybridized carbons of the double bond will have distinct chemical shifts, with the carbon bearing the fluorine atom appearing at a different shift due to the electronegativity and coupling effects of the fluorine.[7][8] The methylene carbon will resonate in the aliphatic region. The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The other carbons will also show splitting due to coupling with fluorine atoms over one, two, or three bonds.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides detailed information about the fluorine environments in the molecule.[9]
| Fluorine Environment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity |
| =CF- | -90 to -110 | Multiplet |
| -CF₃ | -70 to -80 | Singlet |
The ¹⁹F NMR spectrum is expected to show two distinct signals corresponding to the two different fluorine environments. The fluorine atom attached to the double bond will appear as a complex multiplet due to coupling with the vicinal and geminal protons. The three equivalent fluorine atoms of the trifluoromethyl group will appear as a singlet in a proton-decoupled spectrum, or as a triplet in a proton-coupled spectrum due to coupling with the adjacent methylene protons.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, is added. For ¹⁹F NMR, an external or internal reference like CFCl₃ can be used.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is performed.
-
¹³C NMR: A proton-decoupled experiment (e.g., using a DEPT sequence) is typically run to enhance sensitivity and simplify the spectrum.
-
¹⁹F NMR: A one-pulse experiment, often with proton decoupling, is performed.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. Integration of the signals is performed to determine the relative number of nuclei.
Caption: A generalized workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (128.07 g/mol ).[1]
-
Key Fragmentation Pathways: Fragmentation is likely to occur at the weaker bonds in the molecule. Common fragmentation patterns for fluorinated alkanes and alkenes involve the loss of fluorine atoms, HF, and small alkyl or fluoroalkyl fragments.[10][11]
| m/z | Possible Fragment Ion | Notes |
| 128 | [C₄H₄F₄]⁺ | Molecular Ion |
| 109 | [C₄H₄F₃]⁺ | Loss of a fluorine atom |
| 81 | [C₃H₂F₃]⁺ | Loss of a CH₂F fragment |
| 69 | [CF₃]⁺ | A common and stable fragment |
| 59 | [C₂H₂F₂]⁺ | Cleavage of the C-C bond adjacent to the double bond |
Interpretation of the Mass Spectrum
The presence of the molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. The observation of a peak at m/z 69, corresponding to the [CF₃]⁺ ion, would be a strong indicator of the trifluoromethyl group. Other fragment ions will arise from the cleavage of C-C and C-F bonds, and their relative abundances will depend on the stability of the resulting cations and neutral radicals.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or through direct injection.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺).
-
Fragmentation: The molecular ions are energetically unstable and fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Caption: A simplified workflow for Electron Ionization Mass Spectrometry.
Conclusion
The spectroscopic data of this compound, as predicted and analyzed in this guide, provides a robust framework for its identification and characterization. The combination of IR, multinuclear NMR, and mass spectrometry offers a complementary and comprehensive approach to elucidating its molecular structure. While the data presented here is based on theoretical predictions and analogies to similar compounds, it serves as a valuable reference for researchers and scientists working with this and other fluorinated molecules. Experimental verification of these predicted spectroscopic features will be a crucial next step in solidifying our understanding of this important compound.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-33. Available at: [Link]
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Clark, J. (2020). Interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]
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An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 2,4,4,4-Tetrafluorobut-1-ene
Executive Summary
This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectrum of 2,4,4,4-Tetrafluorobut-1-ene (C₄H₄F₄). As a molecule featuring a terminal alkene, a stereogenic center, and multiple fluorine atoms, its structural elucidation presents a compelling challenge that is ideally suited for multinuclear NMR spectroscopy. This document offers a predictive interpretation of the ¹H and ¹⁹F NMR spectra, grounded in fundamental principles of chemical shifts and spin-spin coupling. We will explore the causality behind the expected spectral patterns, propose experimental protocols for data acquisition, and introduce advanced NMR techniques for unambiguous signal assignment. This guide is intended for researchers and drug development professionals who utilize fluorinated compounds and require a deep understanding of their structural characterization.
Introduction: The Analytical Significance of Fluorine NMR
This compound is a fluorinated olefin with a unique arrangement of hydrogen and fluorine atoms, making it an interesting subject for spectroscopic analysis. The incorporation of fluorine into organic molecules can dramatically alter their chemical and biological properties, a strategy widely employed in pharmaceutical and agrochemical development.[1] Consequently, robust analytical methods for the unambiguous characterization of such compounds are paramount.
NMR spectroscopy is the premier technique for this purpose. While ¹H NMR provides foundational data, ¹⁹F NMR offers several distinct advantages for analyzing organofluorine compounds[1][2]:
-
High Sensitivity: The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, making it nearly as sensitive as the ¹H nucleus. Furthermore, ¹⁹F is 100% naturally abundant.[2][3]
-
Wide Chemical Shift Range: The chemical shift dispersion for ¹⁹F is significantly larger than for ¹H, spanning hundreds of ppm. This vast range minimizes the probability of signal overlap, even in complex molecules, allowing for easier interpretation.[4][5]
-
Rich Coupling Information: Fluorine nuclei couple not only with protons but also with other fluorine nuclei, often over multiple bonds (long-range coupling). These coupling constants (J-values) provide invaluable information about molecular connectivity and conformation.[3][5]
This guide will leverage these principles to construct a detailed predictive model of the NMR spectra of this compound.
Molecular Structure and Predicted NMR Environments
To interpret the NMR spectrum, we must first analyze the molecule's structure to identify all chemically non-equivalent nuclei.
Chemical Structure: CH₂=CF-CH₂-CF₃
The molecule contains a chiral center at the C2 carbon, which is bonded to four different groups (=CH₂, -F, -CH₂CF₃, and -H, though the H is not explicitly shown in the simplified formula, it is implied as the fourth bond if the structure were saturated, but here it is a vinylic C-F bond). However, the structure is more accurately depicted as having a double bond between C1 and C2. The C2 carbon is attached to a fluorine, a CH₂CF₃ group, and is part of the C=C double bond. Due to this asymmetry, the protons on the terminal methylene group (C1) are diastereotopic, as are the protons on the C3 methylene group.
This leads to the following distinct NMR environments:
-
Protons (¹H): Four signals are expected.
-
H-1a & H-1b: Two diastereotopic vinyl protons on C1.
-
H-3a & H-3b: Two diastereotopic methylene protons on C3.
-
-
Fluorines (¹⁹F): Two signals are expected.
-
F-2: One vinylic fluorine on C2.
-
F-4: Three equivalent fluorines of the trifluoromethyl (-CF₃) group on C4.
-
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum will exhibit significant complexity due to multiple couplings between protons and fluorines (H-F coupling). The electronegativity of the fluorine atoms will generally deshield adjacent protons, shifting their signals downfield.
Expected Chemical Shifts and Splitting Patterns:
-
H-1a and H-1b (Vinyl Protons, ~5.0-6.5 ppm): These protons are in the deshielded region typical for alkenes.[6] They will appear as two separate, complex multiplets.
-
Geminal H-H Coupling (²JH1a-H1b): Typically small for terminal alkenes (0-3 Hz).[6]
-
Geminal H-F Coupling (²JH1-F2): A large coupling to the fluorine on C2 is expected.
-
Vicinal H-F Coupling (³JH1-F2): The cis and trans relationships between H-1 protons and F-2 will result in different coupling constants.
-
Long-Range Coupling: Small couplings to the C3 protons (⁴JHH) and potentially to the C4 fluorines (⁵JHF) may further complicate the signals.
-
-
H-3a and H-3b (Methylene Protons, ~2.5-3.5 ppm): These diastereotopic protons are adjacent to the electron-withdrawing -CF₃ group and the double bond, placing them in the allylic region. They will appear as a complex multiplet, often referred to as an AB quartet further split by other nuclei.
-
Geminal H-H Coupling (²JH3a-H3b): A typical geminal coupling of ~12-18 Hz is expected.
-
Vicinal H-F Coupling (³JH3-F4): Strong coupling to the three equivalent fluorines on C4 will split the signal into a quartet-like pattern for each proton.
-
Allylic H-F Coupling (⁴JH3-F2): Coupling to the vinylic fluorine F-2 is also expected.
-
| Proton(s) | Predicted δ (ppm) | Key Couplings | Expected Multiplicity |
| H-1a, H-1b | 5.0 - 6.5 | ²JHH, ²JHF(cis/trans), ⁴JHH, ⁵JHF | Two complex multiplets |
| H-3a, H-3b | 2.5 - 3.5 | ²JHH, ³JHF, ⁴JHF | Complex multiplet (AB quartet of quartets) |
graph "Proton_Coupling_Network" { graph [layout=neato, splines=true, overlap=false, maxiter=1000]; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2]; edge [penwidth=1.5];// Nodes H1a [label="H1a", pos="0,1!", color="#4285F4"]; H1b [label="H1b", pos="0,-1!", color="#4285F4"]; F2 [label="F2", pos="2,0!", color="#EA4335"]; H3a [label="H3a", pos="4,1!", color="#FBBC05"]; H3b [label="H3b", pos="4,-1!", color="#FBBC05"]; CF3 [label="CF3", pos="6,0!", color="#34A853"];
// Edges with labels H1a -- H1b [label="²JHH", color="#5F6368", style=dashed]; H1a -- F2 [label="²JHF", color="#5F6368"]; H1b -- F2 [label="²JHF", color="#5F6368"]; F2 -- H3a [label="⁴JHF", color="#5F6368", style=dotted]; F2 -- H3b [label="⁴JHF", color="#5F6368", style=dotted]; H3a -- H3b [label="²JHH", color="#5F6368", style=dashed]; H3a -- CF3 [label="³JHF", color="#5F6368"]; H3b -- CF3 [label="³JHF", color="#5F6368"]; }
Predicted ¹⁹F NMR Spectrum Analysis
The ¹⁹F NMR spectrum is expected to be simpler in terms of the number of signals but will still show intricate splitting due to H-F and F-F couplings.
Expected Chemical Shifts and Splitting Patterns:
-
-CF₃ Group (F-4, ~ -70 to -75 ppm): The trifluoromethyl group typically appears in this upfield region. Its signal will be split by the two adjacent protons on C3.
-
Vicinal F-H Coupling (³JF4-H3): Coupling to the two H-3 protons will split the signal into a triplet .
-
-
Vinylic Fluorine (F-2, ~ -90 to -120 ppm): Fluorines attached to a double bond are found in a distinct chemical shift region. This signal will be highly complex.
-
Geminal F-H Coupling (²JF2-H1a/b): Two different, large couplings to the geminal protons on C1 will occur.
-
Allylic F-H Coupling (⁴JF2-H3a/b): Long-range coupling to the two protons on C3 will add further splitting.
-
Long-Range F-F Coupling (⁵JF2-F4): A small five-bond coupling between the vinylic fluorine and the -CF₃ group is possible, which would split the signal into a quartet.
-
| Fluorine(s) | Predicted δ (ppm, ref. CFCl₃) | Key Couplings | Expected Multiplicity |
| -CF₃ (F-4) | -70 to -75 | ³JFH | Triplet (t) |
| -CF (F-2) | -90 to -120 | ²JFH(cis/trans), ⁴JFH, ⁵JFF | Complex multiplet |
graph "Fluorine_Coupling_Network" { graph [layout=neato, splines=true, overlap=false, maxiter=1000]; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2]; edge [penwidth=1.5];// Nodes F2 [label="F2", pos="0,0!", color="#EA4335"]; H1a [label="H1a", pos="-2,1!", color="#4285F4"]; H1b [label="H1b", pos="-2,-1!", color="#4285F4"]; H3a [label="H3a", pos="2,1!", color="#FBBC05"]; H3b [label="H3b", pos="2,-1!", color="#FBBC05"]; CF3 [label="CF3", pos="4,0!", color="#34A853"];
// Edges with labels F2 -- H1a [label="²JFH", color="#5F6368"]; F2 -- H1b [label="²JFH", color="#5F6368"]; F2 -- H3a [label="⁴JFH", color="#5F6368", style=dotted]; F2 -- H3b [label="⁴JFH", color="#5F6368", style=dotted]; F2 -- CF3 [label="⁵JFF", color="#5F6368", style=dashed]; CF3 -- H3a [label="³JFH", color="#5F6368"]; CF3 -- H3b [label="³JFH", color="#5F6368"]; }
Experimental Protocols and Advanced Techniques
Acquiring high-quality, interpretable spectra requires careful experimental design.
Standard Acquisition Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Add a small amount of an internal standard if quantitative analysis is needed. Tetramethylsilane (TMS) is the standard for ¹H NMR. For ¹⁹F NMR, CFCl₃ is the traditional standard (0 ppm), though it is often referenced indirectly using a known secondary standard due to its ozone-depleting nature.
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and match the ¹H probe.
-
Acquire a standard single-pulse ¹H spectrum. Due to the complexity, ensure adequate spectral width and resolution (at least 32k data points).
-
Integrate the signals to confirm the proton ratios.
-
-
¹⁹F NMR Acquisition:
-
Switch the spectrometer to the ¹⁹F channel. Tune and match the fluorine probe.
-
Acquire a standard single-pulse ¹⁹F spectrum. A very large spectral width (~250 ppm or more) may be necessary to ensure all signals are captured.[3]
-
To simplify the spectrum and aid assignment, acquire a ¹⁹F{¹H} decoupled spectrum . This will collapse the multiplets caused by H-F coupling, simplifying the F-2 signal and turning the F-4 triplet into a singlet (or a narrow quartet if ⁵JFF is resolved).
-
Advanced 2D NMR Experiments for Unambiguous Assignment
For a molecule of this complexity, 2D NMR is essential for a definitive structural proof.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. A cross-peak between the H-1 and H-3 regions would confirm the ⁴JHH allylic coupling.
-
¹H-¹⁹F HETCOR (Heteronuclear Correlation): This is a crucial experiment that correlates proton signals with the fluorine signals they are coupled to.[1] It will definitively link the H-1 and H-3 multiplets to the F-2 and F-4 signals, respectively, confirming the assignments made in the 1D spectra.
-
¹H-¹³C HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation): These experiments correlate protons with the carbons they are attached to (HSQC) or coupled to over 2-3 bonds (HMBC). They are used to assign the carbon backbone and confirm the overall connectivity.
Conclusion
The NMR characterization of this compound is a multi-faceted analytical task that perfectly illustrates the power of multinuclear NMR. The ¹H spectrum is predicted to be complex, with significant signal overlap and splitting due to numerous H-H and H-F couplings. The ¹⁹F spectrum, while simpler, provides critical and complementary information, with a characteristic triplet for the -CF₃ group and a complex multiplet for the vinylic fluorine. A comprehensive analysis, combining 1D ¹H and ¹⁹F spectra with proton-decoupled ¹⁹F experiments and advanced 2D correlation techniques, is essential for the complete and unambiguous assignment of all signals and the ultimate confirmation of the molecular structure. This guide provides the theoretical framework and experimental strategy necessary to confidently undertake such an analysis.
References
-
M. Z. M. Salem, et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 20, 452–459. [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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K. A. Worrall, et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 10(18), 4848–4857. [Link]
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University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
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Yale University. (n.d.). Fluorine NMR. Retrieved from [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
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Mass Spectrometry of 2,4,4,4-Tetrafluorobut-1-ene: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the mass spectrometry of 2,4,4,4-tetrafluorobut-1-ene (C₄H₄F₄), a fluorinated alkene of interest in various chemical and pharmaceutical applications. Given the absence of a publicly available, experimentally verified mass spectrum for this specific molecule, this document outlines a theoretical yet expertly grounded fragmentation pattern based on established principles of mass spectrometry for alkenes and fluorinated compounds. This guide is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the structural elucidation and analysis of complex organic molecules.
Introduction to this compound and its Mass Spectrometric Analysis
This compound is a hydrofluoroolefin (HFO) with the chemical structure illustrated below. Its molecular weight is 128.07 g/mol .[1][2] The presence of both a double bond and a trifluoromethyl group suggests a rich and informative fragmentation pattern under mass spectrometric analysis, crucial for its unambiguous identification in complex matrices.
Chemical Structure:
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For a molecule like this compound, understanding its behavior under different ionization techniques, primarily Electron Ionization (EI) and Chemical Ionization (CI), is paramount for both qualitative and quantitative analysis.
Predicted Fragmentation Patterns under Electron Ionization (EI)
Electron Ionization (EI) is a hard ionization technique that typically induces extensive fragmentation, providing a detailed "fingerprint" of a molecule's structure.[3] The fragmentation of this compound is predicted to be influenced by two primary structural features: the allylic position and the highly stable trifluoromethyl group.
The initial step in EI-MS is the formation of a molecular ion (M⁺•) by the removal of an electron. For alkenes, this electron is most likely removed from the π-system of the double bond.[4]
Molecular Ion: [CH₂=CH-CH₂-CF₃]⁺•, m/z = 128
The molecular ion of alkenes is generally observable, providing crucial information about the molecular weight.[4]
Key Fragmentation Pathways
The primary fragmentation pathways for the molecular ion of this compound are expected to be:
-
Allylic Cleavage: This is a characteristic fragmentation for alkenes where the bond beta to the double bond is cleaved.[1][5][6] This process is highly favored as it leads to the formation of a resonance-stabilized allylic cation. In this molecule, cleavage of the C-C bond between C2 and C3 is anticipated.
-
Pathway A: Formation of the Allyl Cation. Cleavage of the C2-C3 bond with charge retention on the allyl fragment would yield a cation at m/z = 41 . This is a very common and often abundant fragment in the mass spectra of terminal alkenes.[7][8] The neutral fragment would be the trifluoromethyl radical (•CF₃).
[CH₂=CH-CH₂-CF₃]⁺• → [CH₂=CH-CH₂]⁺ + •CF₃ (m/z = 128) (m/z = 41)
-
Pathway B: Formation of the Trifluoromethyl Cation. Alternatively, charge retention on the trifluoromethyl fragment would lead to the highly stable trifluoromethyl cation (CF₃⁺ ) at m/z = 69 . The stability of the CF₃⁺ ion often makes it a prominent peak in the mass spectra of compounds containing a trifluoromethyl group.[9][10] The neutral fragment would be the allyl radical (CH₂=CH-CH₂•).
[CH₂=CH-CH₂-CF₃]⁺• → CH₂=CH-CH₂• + [CF₃]⁺ (m/z = 128) (m/z = 69)
-
-
Loss of a Fluorine Radical (•F): The molecular ion could lose a fluorine radical to form an ion at m/z = 109 . This is a common fragmentation pathway for fluorinated compounds.[11]
[C₄H₄F₄]⁺• → [C₄H₄F₃]⁺ + •F (m/z = 128) (m/z = 109)
-
Loss of Hydrogen Fluoride (HF): The elimination of a neutral hydrogen fluoride molecule (HF) is another plausible fragmentation pathway for fluorinated compounds, which would result in an ion at m/z = 108 .[11][12]
[C₄H₄F₄]⁺• → [C₄H₃F₃]⁺• + HF (m/z = 128) (m/z = 108)
Predicted Electron Ionization Mass Spectrum
Based on these predicted pathways, a summary of the expected major ions in the EI mass spectrum of this compound is presented in the table below.
| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway | Expected Relative Abundance |
| 128 | [C₄H₄F₄]⁺• | Molecular Ion | Low to Medium |
| 109 | [C₄H₄F₃]⁺ | Loss of •F | Medium |
| 108 | [C₄H₃F₃]⁺• | Loss of HF | Medium |
| 69 | [CF₃]⁺ | Allylic cleavage with charge on CF₃ | High (likely base peak) |
| 41 | [C₃H₅]⁺ | Allylic cleavage with charge on allyl group | High |
Predicted Behavior under Chemical Ionization (CI)
Chemical Ionization (CI) is a soft ionization technique that results in less fragmentation compared to EI.[13] This is particularly useful for confirming the molecular weight of a compound, as the protonated molecule, [M+H]⁺, is often the most abundant ion.
When using a reagent gas like methane (CH₄) or isobutane, this compound is expected to be protonated, yielding a prominent ion at m/z = 129 .
[C₄H₄F₄] + CH₅⁺ → [C₄H₄F₄ + H]⁺ + CH₄ (m/z = 128) (m/z = 129)
Some fragmentation may still occur, primarily through the loss of a stable neutral molecule from the protonated species. A likely fragmentation would be the loss of HF, resulting in an ion at m/z = 109 .
[C₄H₅F₄]⁺ → [C₄H₄F₃]⁺ + HF (m/z = 129) (m/z = 109)
The CI spectrum is therefore predicted to be much simpler than the EI spectrum, dominated by the [M+H]⁺ ion.
Experimental Protocols
To experimentally verify the predicted fragmentation patterns, a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis with both EI and CI capabilities is recommended.
Sample Preparation
A dilute solution of this compound (e.g., 1-10 ppm) should be prepared in a high-purity volatile solvent such as methanol or acetonitrile.
Gas Chromatography (GC) Method
-
Injector: Split/splitless inlet, operated at a temperature of 200-250°C. A split injection with a high split ratio (e.g., 50:1) is recommended to prevent column overloading.
-
Column: A mid-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, would be suitable for the separation of this volatile compound.
-
Oven Program: A temperature gradient program is recommended for good chromatographic resolution. A typical program could be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 2 minutes at 200°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Both Electron Ionization (EI) and Chemical Ionization (CI) should be performed in separate runs.
-
EI Parameters:
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-200.
-
-
CI Parameters:
-
Reagent Gas: Methane or Isobutane.
-
Ion Source Temperature: 150-200°C.
-
Mass Range: m/z 50-200.
-
-
Detector: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used. High-resolution mass spectrometry (HRMS) would be beneficial for confirming the elemental composition of the fragment ions.
Data Interpretation and Visualization
Predicted Fragmentation Workflow (EI)
The following diagram illustrates the predicted fragmentation cascade for this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
Experimental Verification Workflow
The following diagram outlines the logical workflow for the experimental analysis and confirmation of the compound's identity.
Caption: Workflow for GC-MS analysis and structural confirmation.
The Role of Computational Mass Spectrometry
In the absence of experimental data, computational tools can provide valuable predictions of mass spectra.[1][2] Programs like CFM-EI (Competitive Fragmentation Modeling for Electron Ionization) or those based on quantum chemistry can generate in-silico spectra that can be compared with experimental results for tentative identification.[2][4] Researchers are encouraged to utilize such tools to complement their experimental findings, especially for novel or uncharacterized compounds.
Conclusion
The mass spectrometric behavior of this compound is predicted to be characterized by distinct fragmentation pathways under both electron and chemical ionization. The EI spectrum is expected to be dominated by fragments arising from allylic cleavage, notably the allyl cation (m/z 41) and the trifluoromethyl cation (m/z 69), with the latter likely being the base peak. The CI spectrum should provide clear evidence of the molecular weight with a prominent protonated molecule at m/z 129. The experimental protocols and theoretical framework provided in this guide offer a robust starting point for the confident identification and structural elucidation of this and structurally related fluorinated alkenes.
References
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). [Video]. YouTube. Retrieved from [Link]
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JoVE. (2024, April 4). Video: Mass Spectrometry: Molecular Fragmentation Overview. Retrieved from [Link]
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Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. [Video]. YouTube. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of but-1-ene C4H8 CH3CH2CH=CH3 fragmentation pattern of m/z m/e ions for analysis and identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
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PubChem. (n.d.). 1,2,3,4-Tetrafluorocyclobutane. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to the FTIR Analysis of 2,4,4,4-Tetrafluorobut-1-ene
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 2,4,4,4-Tetrafluorobut-1-ene (HFO-1354mcf). This document is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of the principles and practices for characterizing this fluorinated alkene. We will delve into the theoretical underpinnings of its vibrational spectroscopy, present a robust experimental protocol, and provide a detailed interpretation of the expected spectral features.
Introduction: The Significance of this compound and the Power of FTIR
This compound, with the chemical formula C4H4F4, is a hydrofluoroolefin (HFO) that is of increasing interest in various chemical applications.[1] Its unique combination of a terminal double bond and a trifluoromethyl group imparts specific reactivity and physical properties. For drug development professionals and materials scientists, understanding the molecular structure and purity of such compounds is paramount.
FTIR spectroscopy is an indispensable analytical technique for this purpose. It is a non-destructive method that provides a unique "molecular fingerprint" by probing the vibrational modes of a molecule's constituent bonds.[2] By analyzing the absorption of infrared radiation at specific frequencies, we can identify functional groups, elucidate molecular structure, and assess sample purity.
This guide will walk you through the process of obtaining and interpreting the FTIR spectrum of this compound, providing both the "how" and the "why" behind each step, grounded in established spectroscopic principles.
Predicted Vibrational Landscape of this compound
Due to the absence of a publicly available experimental FTIR spectrum for this compound, this guide will focus on a detailed prediction of its spectral features. This prediction is based on the known vibrational frequencies of analogous chemical structures, such as terminal alkenes and molecules containing trifluoromethyl groups.
The primary vibrational modes of interest can be categorized as follows:
-
C-H Vibrations: Associated with the vinyl (=CH2) and methylene (-CH2-) groups.
-
C=C Vibrations: The stretching of the carbon-carbon double bond.
-
C-F Vibrations: The various stretching and bending modes of the carbon-fluorine bonds in the -CF3 and -CHF- groups.
-
C-C Vibrations: Stretching and bending of the carbon-carbon single bonds.
The following diagram illustrates the logical relationship between the functional groups in this compound and their expected regions of absorption in the infrared spectrum.
Caption: Predicted correlation of functional groups in this compound to their FTIR absorption regions.
Experimental Protocol: A Self-Validating Approach
The following protocol is designed to yield a high-quality FTIR spectrum of this compound, which is a volatile compound. The choice of sampling technique is critical to prevent sample loss and obtain accurate data.
Sample Handling and Preparation
Given the volatile nature of this compound, a gas-phase or sealed liquid-cell transmission FTIR analysis is recommended. Attenuated Total Reflectance (ATR) is also a viable option if the sample is handled quickly.
Protocol for Gas-Phase Analysis:
-
System Purge: Purge the FTIR spectrometer's sample compartment and a gas cell with dry nitrogen or argon to eliminate atmospheric water and carbon dioxide, which have strong infrared absorptions.
-
Background Spectrum: Acquire a background spectrum of the purged gas cell. This is a critical step for data accuracy.
-
Sample Introduction: Carefully introduce a small amount of this compound into the gas cell. The low boiling point will ensure it readily vaporizes.
-
Sample Spectrum: Acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
Protocol for Sealed Liquid-Cell Analysis:
-
Cell Preparation: Select a sealed liquid cell with infrared-transparent windows (e.g., KBr or NaCl). Ensure the cell is clean and dry.
-
Background Spectrum: Obtain a background spectrum with the empty, sealed cell in the beam path.
-
Sample Loading: Using a syringe, carefully fill the cell with liquid this compound, avoiding the introduction of air bubbles.
-
Sample Spectrum: Acquire the sample spectrum.
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background.
The following diagram outlines the general workflow for the FTIR analysis of a volatile compound.
Caption: General experimental workflow for FTIR analysis of a volatile sample.
Instrumentation and Data Acquisition
-
Spectrometer: A modern FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is suitable.
-
Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
Scan Number: Co-adding 16 to 32 scans will improve the signal-to-noise ratio.
-
Spectral Range: The mid-infrared range of 4000 to 400 cm⁻¹ should be scanned.
Interpretation of the Predicted FTIR Spectrum
The following table summarizes the predicted vibrational modes and their expected wavenumber ranges for this compound. These predictions are based on established group frequencies for similar compounds.[3]
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| =C-H Stretch | Vinyl (=CH₂) | 3100 - 3000 | Medium | Characteristic of sp² C-H bonds. |
| C-H Stretch | Methylene (-CH₂) | 3000 - 2850 | Medium | Characteristic of sp³ C-H bonds. |
| C=C Stretch | Alkene | 1680 - 1640 | Medium to Weak | The position can be sensitive to substitution. |
| C-H Bend (Scissoring) | Methylene (-CH₂) | ~1465 | Medium | A common bending mode for methylene groups. |
| C-F Stretch (asymmetric) | Trifluoromethyl (-CF₃) | ~1280 | Strong | Often one of the strongest bands in the spectrum. |
| C-F Stretch (symmetric) | Trifluoromethyl (-CF₃) | ~1150 | Strong | Another very strong absorption. |
| =C-H Bend (Out-of-Plane) | Vinyl (=CH₂) | 1000 - 900 | Strong | Useful for confirming the presence of a terminal alkene. |
| C-C Stretch | Alkane Chain | 1200 - 800 | Weak to Medium | Often appear as multiple weak bands in the fingerprint region. |
Key Interpretive Insights:
-
The C-F Stretching Region: The most prominent features in the spectrum are expected to be the very strong and broad absorptions in the 1350-1100 cm⁻¹ region, characteristic of the C-F stretching vibrations of the trifluoromethyl group. The high electronegativity of fluorine leads to a large change in dipole moment during vibration, resulting in intense infrared absorption.
-
Confirming the Alkene Moiety: The presence of the terminal alkene can be confirmed by the observation of the =C-H stretching vibration just above 3000 cm⁻¹ and the strong out-of-plane =C-H bending vibration in the 1000-900 cm⁻¹ range. The C=C stretching vibration may be of medium to weak intensity.
-
The Fingerprint Region: The region below 1000 cm⁻¹ will contain a complex pattern of C-C stretching and various bending and twisting modes. While difficult to assign individually, this "fingerprint" region is unique to the molecule and is invaluable for comparison with a reference spectrum for identity confirmation.
Potential Challenges and Troubleshooting
-
Atmospheric Interference: Inadequate purging of the spectrometer will result in sharp absorption bands from water vapor (around 3700 and 1600 cm⁻¹) and carbon dioxide (around 2350 cm⁻¹).
-
Sample Concentration: In gas-phase analysis, the sample pressure will affect the intensity of the absorption bands. It is important to be consistent if quantitative analysis is desired. For liquid-cell analysis, the path length of the cell is a critical parameter.
-
Baseline Issues: A sloping or irregular baseline can result from poor background correction or scattering of the infrared beam. Ensure the sample cell is properly positioned and that the background and sample spectra are collected under identical conditions.
Conclusion
References
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Catalano, E., & Pitzer, K. S. (1957). The Far Infrared Spectra of CF3CH3, CF3CH2Cl, CF3CHCl2and CF3CCl3. The Journal of Physical Chemistry, 61(7), 873–874. [Link][4]
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Kilian, W. R., & Pitzer, K. S. (1948). Normal Coordinate Analysis of the Vibrational Frequencies of· Ethylene, Propylene, cis-2-Butene, , trans-2-Butene, and Isobutene 1. Journal of Research of the National Bureau of Standards, 41(5), 439. [Link][8]
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The Definitive Guide to the Thermodynamic Properties of HFO-1234ze(Z)
A Technical Resource for Researchers and Drug Development Professionals
Introduction: In the ongoing pursuit of environmentally benign and efficient heat transfer fluids, the hydrofluoroolefin (HFO) family of refrigerants has emerged as a leading contender. Among these, HFO-1234ze(Z) (cis-1,3,3,3-tetrafluoropropene) is gaining significant attention for its unique thermodynamic characteristics, positioning it as a promising candidate for various applications, particularly in high-temperature heat pumps.[1][2] This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of HFO-1234ze(Z), offering researchers, scientists, and drug development professionals a critical resource for understanding and harnessing its potential.
Unlike its isomer, HFO-1234ze(E), the (Z) isomer exhibits a higher boiling point and critical temperature, making it suitable for specialized applications where higher operating temperatures are a requisite.[2][3] With a negligible global warming potential (GWP) and zero ozone depletion potential (ODP), HFO-1234ze(Z) represents a significant advancement in sustainable refrigerant technology.
Core Thermodynamic Properties of HFO-1234ze(Z)
A precise understanding of the fundamental thermodynamic properties of HFO-1234ze(Z) is paramount for its effective application and for the accurate modeling of systems in which it is employed. The following table summarizes the key thermodynamic data for HFO-1234ze(Z).
| Property | Value | Units |
| Chemical Formula | C₃H₂F₄ | - |
| Molecular Weight | 114.04 | g/mol |
| Boiling Point (at 1 atm) | 9.8 | °C |
| Critical Temperature | 150.1 | °C |
| Critical Pressure | 3.353 | MPa |
| Critical Density | 470.6 | kg/m ³ |
| Liquid Specific Heat (Cp) at 25°C | 1.23 | kJ/(kg·K) |
| Vapor Specific Heat (Cp) at 25°C | 0.84 | kJ/(kg·K) |
| Saturated Liquid Thermal Conductivity | 0.085 | W/(m·K) |
| Saturated Vapor Thermal Conductivity | 0.013 | W/(m·K) |
| Global Warming Potential (GWP) | <1 | - |
| Ozone Depletion Potential (ODP) | 0 | - |
Methodologies for Determining Thermodynamic Properties
The accurate characterization of HFO-1234ze(Z)'s thermodynamic properties relies on a combination of precise experimental measurements and sophisticated theoretical modeling. This dual approach ensures a self-validating system where experimental data informs and refines the theoretical models, which in turn can predict properties under conditions that are difficult or costly to replicate experimentally.
Experimental Workflow: Vapor Pressure and Saturated Liquid Density Measurement
A foundational experimental procedure for characterizing a refrigerant is the measurement of its vapor pressure and saturated liquid density as a function of temperature. One established technique is the extraction method.[4]
Protocol:
-
Sample Preparation and Purification: A high-purity sample of HFO-1234ze(Z) is procured and subjected to further purification, typically through multiple distillation steps, to remove any impurities that could affect the accuracy of the measurements.
-
Apparatus and Calibration: A calibrated experimental apparatus, often a constant-volume pressure vessel, is utilized. The temperature is precisely controlled and measured using a calibrated platinum resistance thermometer, while the pressure is measured with a high-accuracy pressure transducer. The volume of the vessel is meticulously calibrated.
-
Vapor Pressure Measurement: A known mass of the purified HFO-1234ze(Z) sample is introduced into the evacuated and temperature-controlled pressure vessel. The system is allowed to reach thermal equilibrium at a set temperature, and the corresponding saturation pressure is recorded. This process is repeated at various temperatures to obtain the vapor pressure curve.
-
Saturated Liquid Density Measurement: The saturated liquid density is determined by measuring the volume occupied by a known mass of the liquid phase at saturation conditions. This is often achieved by visually observing the liquid level in a calibrated view cell or by using other density measurement techniques.
-
Data Analysis and Correlation: The collected experimental data for vapor pressure and saturated liquid density are then correlated with temperature using appropriate equations to provide a continuous representation of these properties.
Caption: Experimental workflow for determining vapor pressure and saturated liquid density.
The causality behind these meticulous steps lies in the fundamental relationship between the intermolecular forces of a substance and its macroscopic thermodynamic properties. By precisely controlling temperature and measuring the resulting pressure and density, we can directly probe these relationships and generate the foundational data necessary for developing accurate models.
Modeling Thermodynamic Behavior: The Equation of State
An Equation of State (EOS) is a mathematical model that describes the relationship between the pressure, volume, and temperature of a substance. For refrigerants, a highly accurate EOS is crucial for designing and optimizing refrigeration cycles and other thermodynamic systems.
The Helmholtz Energy Equation of State
For HFO-1234ze(Z), a particularly powerful and widely used form of EOS is the Helmholtz energy equation of state.[5] This formulation is advantageous because all other thermodynamic properties, such as pressure, enthalpy, entropy, and specific heats, can be derived from it through mathematical differentiation.[6] This ensures thermodynamic consistency among all calculated properties.
The Helmholtz energy (A) is expressed as a function of temperature (T) and density (ρ). The equation is typically divided into two parts: an ideal gas part and a residual part.
A(T, ρ) = Aideal(T, ρ) + Aresidual(T, ρ)
The ideal gas part describes the behavior of the fluid at very low densities, while the residual part accounts for the effects of intermolecular forces at higher densities. The development of an accurate Helmholtz energy EOS for HFO-1234ze(Z) involves fitting the equation's parameters to a comprehensive set of experimental data, including vapor pressure, saturated liquid and vapor densities, and specific heat capacities.[7]
Caption: Relationship between experimental data, the EOS, and derived properties.
Applications, Environmental Impact, and Safety Considerations
The unique thermodynamic profile of HFO-1234ze(Z) makes it a compelling candidate for specific applications. Its higher boiling point and critical temperature, compared to its (E) isomer, make it particularly well-suited for high-temperature heat pumps, which are crucial for industrial waste heat recovery and providing high-temperature process heat.[1][2]
From an environmental standpoint, HFO-1234ze(Z) is a significant improvement over legacy refrigerants. Its Global Warming Potential (GWP) is less than 1, meaning its contribution to global warming is negligible.[3] Furthermore, with an Ozone Depletion Potential (ODP) of zero, it does not harm the Earth's protective ozone layer.
In terms of safety, HFO-1234ze(Z) is classified as a mildly flammable (A2L) refrigerant. This classification indicates that it has low toxicity and low flame propagation speed. While it is flammable under certain conditions, the risk is significantly lower than that of hydrocarbon refrigerants. Proper system design, handling, and adherence to safety codes are essential when working with HFO-1234ze(Z).
Conclusion
HFO-1234ze(Z) stands out as a promising next-generation refrigerant with a unique set of thermodynamic properties that make it ideal for high-temperature applications. Its environmentally friendly characteristics, coupled with its thermal performance, position it as a key enabler of sustainable heating and cooling technologies. This guide has provided a comprehensive overview of its thermodynamic properties, the methodologies used to determine them, and its potential applications. Continued research and development will further unlock the potential of this innovative fluid, contributing to a more sustainable and energy-efficient future.
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SOLSTICE® ZE REFRIGERANT (HFO-1234ZE). Honeywell.
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Solstice® ze Refrigerant (HFO-1234ze (E)). Climalife.
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Thermodynamic properties of potential alternative refrigerant HFO-1234ze(Z) | Request PDF. ResearchGate.
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Thermodynamic Properties of Potential Alternative Refrigerant HFO-1234ze(Z). Vietnam National University Ho Chi Minh City.
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Thermodynamic Data of HFO-1234ze(Z) | PDF | Chlorofluorocarbon | Chemistry. Scribd.
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Measurements of Vapor Pressure and Saturated Liquid Density for HFO–1234ze(E) and HFO–1234ze(Z) | Journal of Chemical & Engineering Data. ACS Publications.
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Thermodynamic properties of potential alternative refrigerant HFO-1234ze(Z) | Engineering and Technology For Sustainable Development. .
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Experimental assessment of the low GWP refrigerant HFO-1234ze(Z) for high temperature heat pumps | Request PDF. ResearchGate.
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HFO-1234ZE. Honeywell.
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In short about R1234ze.
-
R-1234ze (Solstice® ze). Climalife.
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R1234ze(Z). F-Chart Software.
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Measurements of Vapor Pressure and Saturated Liquid Density for HFO–1234ze(E) and HFO–1234ze(Z). ResearchGate.
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Functional Equations for Calculating the Properties of Low-GWP R1234ze(E) Refrigerant. MDPI.
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R1234ze(Z) Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on. eThermo.
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Technical data sheet-R1234ze-Gas Servei. EMICON A.C.
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New Helmholtz Equation of State for HFO-1234ze(E) with Comprehensive Assessment | Request PDF. ResearchGate.
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Yucleo ZZ |Yuji America| HFO-1234ze(Z) | HFO Refrigerant. Yuji America Corp.
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The thermal conductivity values of CO 2 + R1234ze(Z) mixture. ResearchGate.
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(PDF) Modeling of state and thermodynamic properties of HFO-1234yf using a cubic equation of state. ResearchGate.
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Helmholtz Energy Equation - Amazing FULL Derivation (from scratch). YouTube.
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"dehydrofluorination of 1,1,1,3,3-pentafluorobutane"
An In-depth Technical Guide to the Dehydrofluorination of 1,1,1,3,3-Pentafluorobutane (HFC-365mfc)
Executive Summary
The global imperative to mitigate climate change has catalyzed a profound shift in the chemical industry, particularly in the production of refrigerants, blowing agents, and solvents. The transition from ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) to hydrofluorocarbons (HFCs) was a critical intermediate step. However, the high Global Warming Potential (GWP) of many HFCs has necessitated the development of a fourth generation of products: hydrofluoroolefins (HFOs). This guide provides a comprehensive technical overview of a key industrial reaction in this transition: the dehydrofluorination of 1,1,1,3,3-pentafluorobutane (HFC-365mfc) to produce 1,3,3,3-tetrafluoropropene (HFO-1234ze). We will explore the underlying reaction mechanisms, detail various catalytic systems, provide validated experimental protocols, and discuss critical process considerations for researchers and chemical engineers in the field.
Introduction: The Imperative for Low-GWP Compounds
The fluorocarbon industry is undergoing a significant transformation driven by environmental regulations like the Kigali Amendment to the Montreal Protocol, which mandates a global phase-down of high-GWP HFCs.[1][2] HFC-365mfc (1,1,1,3,3-pentafluorobutane) is a hydrofluorocarbon used as a blowing agent.[3][4] Its dehydrofluorination presents a strategically important pathway to synthesize HFO-1234ze (1,3,3,3-tetrafluoropropene), a compound with a very low GWP (<1) and zero Ozone Depletion Potential (ODP).[5][6]
HFO-1234ze exists as two geometric isomers, (E)- and (Z)-1,3,3,3-tetrafluoropropene.[6][7][8] The (E)-isomer, often referred to as trans-HFO-1234ze, is particularly valued as a refrigerant, aerosol propellant, and foam-blowing agent due to its favorable thermodynamic properties and low flammability.[5][6] The conversion of HFC-365mfc is thus a value-added process, transforming a potent greenhouse gas into an environmentally benign and industrially crucial chemical.[9]
Mechanistic Pathways of Dehydrofluorination
The elimination of hydrogen fluoride (HF) from a hydrofluorocarbon is a complex process governed by the substrate's structure, the reaction conditions, and the nature of the catalyst or base employed. The high strength of the C-F bond (typically >450 kJ/mol) compared to the C-H bond (~414 kJ/mol) makes its cleavage the critical, often rate-determining, step.[10][11]
Gas-Phase Catalytic Dehydrofluorination
Industrially, the dehydrofluorination of HFC-365mfc is predominantly a gas-phase process performed at elevated temperatures over a solid catalyst. The mechanism typically involves Lewis acid sites on the catalyst surface.
Lewis Acid-Catalyzed Mechanism: The reaction over a Lewis acidic catalyst, such as aluminum fluoride (AlF₃) or chromium oxyfluoride, is believed to proceed through a carbenium-ion intermediate.[10][12][13]
-
Adsorption: The HFC-365mfc molecule adsorbs onto the catalyst surface.
-
Fluoride Abstraction: A Lewis acid site on the catalyst interacts with and abstracts a fluoride ion from the tertiary carbon (C3), forming a secondary carbocation intermediate.
-
Proton Elimination: A neighboring basic site on the catalyst facilitates the abstraction of a proton (H⁺) from the adjacent carbon (C2).
-
Alkene Formation & Desorption: A double bond forms between C2 and C3, and the resulting HFO-1234ze molecule desorbs from the surface. The abstracted H⁺ and F⁻ combine on the surface and are released as HF.
Caption: Lewis Acid-Catalyzed Dehydrofluorination Mechanism.
Base-Catalyzed Dehydrofluorination
While less common for large-scale production of HFO-1234ze from HFC-365mfc, base-catalyzed dehydrofluorination is a fundamental reaction pathway for fluoroalkanes.[14] This process typically occurs in the liquid phase and follows an E2-like mechanism.
-
Proton Abstraction: A strong base (B⁻) attacks and abstracts a proton from the carbon adjacent to the C-F bond, forming a fluorocarbanion intermediate.
-
Fluoride Elimination: The unstable carbanion eliminates a fluoride ion, resulting in the formation of a carbon-carbon double bond. This step is facilitated by phenomena such as negative hyperconjugation.[15]
Caption: Base-Catalyzed Dehydrofluorination (E2-like) Mechanism.
Catalyst Systems and Performance Analysis
The choice of catalyst is paramount, directly influencing conversion efficiency, selectivity towards the desired HFO-1234ze isomer, and operational stability.
-
Chromia-Based Catalysts: Fluorinated chromium oxide (Cr₂O₃) is a widely used and effective catalyst.[5] The active phase is often a chromium oxyfluoride, formed in-situ during the initial stages of the reaction, which possesses the necessary Lewis acidity.[2][16]
-
Mixed Metal Oxides: Catalysts such as fluorinated NiO/Cr₂O₃ have demonstrated high activity and improved stability. The presence of NiO can mitigate coke deposition, a common cause of deactivation, by reducing the density of strong acid sites where polymerization can occur.[9]
-
Metal Fluorides: High-surface-area aluminum fluoride (AlF₃) is a strong Lewis acid catalyst effective for C-F bond activation.[11][12] However, its strong acidity can sometimes lead to faster coking and deactivation.[2]
The performance of these catalysts is highly dependent on reaction temperature. Higher temperatures generally increase the conversion of HFC-365mfc but can slightly decrease the selectivity towards the desired trans-HFO-1234ze isomer.
| Catalyst System | Temperature (°C) | HFC-365mfc Conversion (%) | Selectivity to trans-HFO-1234ze (%) | Selectivity to cis-HFO-1234ze (%) | Reference |
| Fluorinated Cr₂O₃ | 250 | 65.2 | 84.7 | ~15.3 | [5] |
| Fluorinated Cr₂O₃ | 300 | 87.1 | 82.5 | ~17.5 | [5] |
| Fluorinated Cr₂O₃ | 350 | 96.0 | 80.6 | ~19.4 | [5] |
| NiO/Cr₂O₃ | 350 | >90 | High (not quantified) | - | [9] |
| AlF₃ | 350 | ~95 | ~81 (E-isomer) | - | [13] |
Experimental Protocols
Adherence to a rigorous and well-defined experimental procedure is essential for obtaining reproducible and meaningful results. The following protocols outline a standard laboratory-scale setup for gas-phase dehydrofluorination and subsequent product analysis.
Protocol: Gas-Phase Catalytic Dehydrofluorination in a Packed-Bed Reactor
This protocol describes a typical continuous flow system for evaluating catalyst performance.
Objective: To measure the conversion of HFC-365mfc and selectivity to HFO-1234ze isomers over a solid catalyst.
Apparatus:
-
High-pressure syringe pump for liquid feed delivery.
-
Mass flow controller (MFC) for carrier gas (e.g., N₂).
-
Pre-heater/vaporizer.
-
Fixed-bed tubular reactor (e.g., Inconel, Stainless Steel) housed in a tube furnace.
-
Thermocouple for temperature monitoring.
-
Back pressure regulator.
-
Cold trap or condenser for product collection.
-
Scrubber system for HF neutralization (e.g., aqueous KOH or NaOH).
-
Online Gas Chromatograph (GC) for real-time analysis.
Procedure:
-
Catalyst Loading: Load a known mass (e.g., 10-20 g) of the catalyst into the center of the tubular reactor, securing it with quartz wool plugs.
-
System Purge: Purge the entire system with an inert gas (e.g., N₂) at a flow rate of 50-100 mL/min for 1-2 hours to remove air and moisture.
-
Catalyst Activation/Pre-treatment:
-
Heat the reactor to the desired activation temperature (e.g., 300-400°C) under a flow of N₂.
-
If pre-fluorination is required, introduce a controlled flow of a fluorinating agent (e.g., HF) diluted in N₂ for several hours until HF breakthrough is detected at the reactor outlet. This step is critical for stabilizing oxide-based catalysts.
-
Purge again with N₂ to remove residual pre-treatment gases.
-
-
Reaction Execution:
-
Set the reactor furnace to the target reaction temperature (e.g., 250-350°C).[5]
-
Set the system pressure using the back pressure regulator (typically atmospheric pressure is sufficient).[17]
-
Begin flowing the N₂ carrier gas at the desired rate.
-
Start the syringe pump to feed liquid HFC-365mfc at a precise rate (e.g., 10-15 g/h). The feed is vaporized and mixed with the carrier gas in the pre-heater before entering the reactor.
-
Allow the reaction to stabilize for at least 30-60 minutes.
-
-
Product Analysis:
-
Direct the reactor effluent to the online GC for analysis of reactants and products.
-
Alternatively, condense the products in a cold trap (e.g., cooled with dry ice/acetone) for later offline analysis. Uncondensed gases are passed through the scrubber.
-
-
Shutdown:
-
Stop the HFC-365mfc feed.
-
Maintain N₂ flow while the reactor cools to room temperature.
-
Safely disconnect and clean the system components.
-
Caption: Experimental Workflow for Gas-Phase Dehydrofluorination.
Protocol: Product Analysis via Gas Chromatography (GC)
Objective: To quantify the conversion of HFC-365mfc and the selectivity of HFO-1234ze isomers.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD).
-
Appropriate capillary column (e.g., a PLOT column suitable for separating light hydrocarbons and fluorocarbons).
Procedure:
-
Calibration: Prepare gas-phase standards of known concentrations for HFC-365mfc, trans-HFO-1234ze, and cis-HFO-1234ze. Inject these standards into the GC to determine their respective retention times and generate calibration curves for quantification.
-
Sample Injection: Inject a known volume of the reactor effluent gas stream into the GC using an automated sampling valve for online analysis or a gas-tight syringe for offline analysis.
-
Chromatogram Analysis:
-
Identify the peaks in the chromatogram corresponding to N₂ (if used), unreacted HFC-365mfc, trans-HFO-1234ze, cis-HFO-1234ze, and any byproducts.
-
Integrate the area of each peak.
-
-
Calculations:
-
Conversion (%) : [(Initial moles of HFC-365mfc - Final moles of HFC-365mfc) / Initial moles of HFC-365mfc] * 100
-
Selectivity to Product X (%) : [Moles of HFC-365mfc converted to X / Total moles of HFC-365mfc reacted] * 100
-
Process Considerations and Challenges
-
Isomer Selectivity: The reaction produces both (E) and (Z) isomers of HFO-1234ze.[7] As seen in the data table, lower temperatures tend to favor the formation of the more desirable (E)-isomer (trans-HFO-1234ze).[5] Post-reaction separation or isomerization steps may be necessary depending on the purity requirements of the final application.
-
Catalyst Deactivation: The primary mechanism for catalyst deactivation is the formation of carbonaceous deposits (coke) on the catalyst surface, which block active sites.[9] This is particularly prevalent on strong acid sites. The co-production of HF can also alter the catalyst structure over time.
-
HF Management: Hydrogen fluoride is a corrosive and toxic byproduct that must be managed. The reactor and downstream equipment must be constructed from corrosion-resistant materials. The HF is typically removed from the product stream by scrubbing with a basic solution or by distillation.[5]
Conclusion
The catalytic dehydrofluorination of 1,1,1,3,3-pentafluorobutane is a cornerstone technology for the production of next-generation, low-GWP hydrofluoroolefins. A deep understanding of the underlying Lewis acid-catalyzed mechanisms, careful selection of robust catalyst systems like fluorinated chromia, and precise control over reaction conditions are essential for achieving high conversion and selectivity. While challenges such as catalyst deactivation and isomer management persist, ongoing research into novel catalyst formulations and process optimization continues to advance the efficiency and sustainability of HFO-1234ze production, supporting the global transition to more environmentally responsible chemical technologies.
References
- Russell, J. B., Gau, M. R., Carroll, P. J., & Mindiola, D. J. (n.d.). Dehydrofluorination of Hydrofluorocarbons by Titanium Alkylidynes via Sequential C−H/C−F Bond Activation Reactions.
- (n.d.). Dehydrofluorination of Hydrofluorocarbons by Titanium Alkylidynes via Sequential C−H/C−F Bond Activation Reactions. A Synthetic, Structural, and Mechanistic Study of 1,2-CH Bond Addition and β-Fluoride Elimination | Request PDF.
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Li, D., & Liao, M. (2018). Dehydrofluorination Mechanisms and Structures of Fluoroelastomers in Alkaline Environments. Materials Reports, 32(10), 1730-1736. [Link]
- (n.d.). Dehydrofluorination reactions at Lewis acidic ACF in the presence of HSnBu3 | Request PDF.
- Singh, N., Baker, R. T., & Williams, D. (2012). Hfo-1234ze mixed isomers with hfc-245fa as a blowing agent, aerosol, and solvent. U.S.
- (2017). Dehydrofluorination mechanism, structure and thermal stability of pure fluoroelastomer (poly(VDF-ter-HFP-ter-TFE) terpolymer) in alkaline environment.
- Andreades, S. (1964). Fluorocarbanions. Rates of Base-Catalyzed Hydrogen-Deuterium Exchange, Isotope Effects, and Acidity of Monohydrofluorocarbons. Journal of the American Chemical Society.
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Talavera, M., Meißner, G., Rachor, S. G., & Braun, T. (2020). C–F activation reactions at germylium ions: dehydrofluorination of fluoralkanes. Chemical Communications. [Link]
- (2021).
- (2018). Catalytic dehydrofluorination of 1,1,1,3,3-pentafluoropropane to 1,3,3,3-tetrafluoropropene over fluorinated NiO/Cr 2 O 3 catalysts.
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Li, G. L., Nishiguchi, H., Ishihara, T., Moro-Oka, Y., & Takita, Y. (1998). Catalytic dehydrofluorination of CF3CH3(HFC143a) into CF2CH2(HFC1132a). Applied Catalysis B: Environmental, 16(4), 309-317. [Link]
- (2018). Catalytic Dehydrofluorination of Hydrofluoroalkanes to Fluorinated Olifein Over Ni/AlF3 Catalysts.
- Basu, R. S., & Nappa, M. J. (2021). HFO-1234ZE, HFO-1225ZC and HFO-1234YF compositions and processes for producing and using the compositions. U.S.
- (2021).
- (n.d.). The reaction mechanism for the dehydrofluorination of... | Download Scientific Diagram.
- (n.d.). Solstice® ze Refrigerant (HFO-1234ze (E)). Honeywell.
- Nappa, M. J. (2011). Process for producing 2,3,3,3-tetrafluoropropene. U.S.
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(2017). Catalytic dehydrofluorination of 1,1,1,2,3-pentafluoropropane (HFC-245eb) to 2,3,3,3-tetrafluoropropene (HFO-1234yf) using in-situ fluorinated chromium oxyfluoride catalyst. Catalysis Today, 293-294, 42-48. [Link]
- (n.d.). Catalytic dehydrofluorination of 1,1,1,2,3-pentafluoropropane (HFC-245eb) to 2,3,3,3-tetrafluoropropene (HFO-1234yf) using in-situ fluorinated chromium oxyfluoride catalyst | Request PDF.
- (n.d.). 1,1,1,3,3-Pentafluorobutane. PubChem.
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(n.d.). Chemical Properties of 1,1,1,3,3-pentafluorobutane. Cheméo. [Link]
- Kim, H., et al. (2024).
- (n.d.). Proposed reaction mechanism of dehydrofluorination of HFC-245fa on AlF3... | Download Scientific Diagram.
- (n.d.). 1,3,3,3-Tetrafluoropropene, (1Z)-. PubChem.
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An In-depth Technical Guide to the Isomers of Tetrafluorobutene and Their Stability
Abstract
This technical guide provides a comprehensive analysis of the isomers of tetrafluorobutene (C₄H₄F₄), with a primary focus on their relative thermodynamic stabilities. Intended for researchers, scientists, and professionals in drug development and materials science, this document delineates the structural diversity of these fluorinated alkenes, encompassing both constitutional and stereoisomeric forms. We delve into the intricate interplay of electronic and steric factors that govern isomer stability, supported by a synthesis of theoretical principles and computational data. Furthermore, this guide outlines robust experimental and computational methodologies for the synthesis, separation, and characterization of tetrafluorobutene isomers, with a particular emphasis on spectroscopic and chromatographic techniques. The causality behind experimental choices and the establishment of self-validating systems are central themes, ensuring scientific integrity and practical applicability.
Introduction: The Landscape of Tetrafluorobutene Isomerism
Fluorinated organic molecules are of paramount importance in pharmaceuticals, agrochemicals, and advanced materials due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. Tetrafluorobutene (C₄H₄F₄) represents a class of fluorinated hydrocarbons with a rich isomeric landscape. The arrangement of four fluorine atoms and a carbon-carbon double bond within a four-carbon framework gives rise to a multitude of structural and geometric isomers, each possessing distinct physicochemical properties and, consequently, varying thermodynamic stabilities.
Understanding the relative stability of these isomers is not merely an academic exercise; it is a critical aspect of synthetic planning, reaction mechanism elucidation, and the rational design of molecules with desired properties. In drug development, for instance, the seemingly subtle difference between a cis and trans isomer can lead to profound differences in biological activity and toxicity.[1] This guide aims to provide a detailed exploration of the factors governing the stability of tetrafluorobutene isomers and the methodologies employed to study them.
The Isomeric Universe of Tetrafluorobutene
The molecular formula C₄H₄F₄ gives rise to a significant number of acyclic isomers. These can be broadly categorized into constitutional isomers, which differ in the connectivity of their atoms, and stereoisomers, which have the same connectivity but differ in the spatial arrangement of their atoms.
Constitutional Isomers
The primary constitutional isomers of tetrafluorobutene are defined by the position of the double bond and the placement of the fluorine atoms on the carbon skeleton. The principal acyclic backbones are but-1-ene and but-2-ene.
Key Acyclic Constitutional Isomers of Tetrafluorobutene:
-
1,1,1,2-Tetrafluoro-2-butene: A but-2-ene backbone with a trifluoromethyl group and a fluorine atom on the double bond.
-
1,1,1,3-Tetrafluoro-2-butene: A but-2-ene backbone with a trifluoromethyl group and a fluoromethyl group.
-
1,1,1,4-Tetrafluoro-2-butene: A but-2-ene backbone with a trifluoromethyl group and a fluorine atom on the terminal methyl group.
-
1,1,2,3-Tetrafluoro-2-butene: A but-2-ene backbone with fluorine atoms distributed across the double bond and adjacent carbons.
-
1,1,2,4-Tetrafluoro-2-butene: A but-2-ene backbone with varied fluorine substitution.
-
1,1,3,3-Tetrafluoro-1-butene: A but-1-ene backbone with geminal difluoro groups.
-
1,1,3,4-Tetrafluoro-1-butene: A but-1-ene backbone with varied fluorine substitution.
-
1,1,4,4-Tetrafluoro-1-butene: A but-1-ene backbone with geminal difluoro groups on terminal carbons.
-
3,3,4,4-Tetrafluoro-1-butene: A but-1-ene backbone with a tetrafluoroethyl group attached to the double bond.
-
1,1,1,2-Tetrafluoro-3-methylpropene: An isobutylene backbone.
This list is not exhaustive but represents the most plausible and stable acyclic isomers.
Stereoisomers: The Significance of Geometric Arrangement
For many of the constitutional isomers, the presence of a double bond with appropriate substituents leads to the existence of cis (Z) and trans (E) geometric isomers. This isomerism arises from the restricted rotation around the C=C double bond.[2] The spatial arrangement of substituents can have a profound impact on the molecule's stability due to steric hindrance and dipole-dipole interactions.[3]
For example, 1,1,1,2-tetrafluoro-2-butene can exist as both cis and trans isomers, where the relative positions of the methyl group and the fluorine atom on the C2-C3 double bond are different.
Principles of Isomer Stability in Fluorinated Alkenes
The relative thermodynamic stability of alkene isomers is governed by a combination of electronic and steric effects. In the context of tetrafluorobutenes, the high electronegativity and size of fluorine atoms introduce additional complexities.
Steric Hindrance
In general, trans isomers of alkenes are more stable than their cis counterparts.[4] This is attributed to steric strain in the cis isomer, where bulky substituents are forced into close proximity on the same side of the double bond, leading to repulsive van der Waals interactions.[3] For tetrafluorobutenes, the substitution of hydrogen with larger fluorine atoms can exacerbate this steric clash.
Electronic Effects
The electronic influence of fluorine substituents is twofold:
-
Inductive Effect: The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect (-I), which can influence the electron density of the C=C double bond and adjacent sigma bonds.
-
Hyperconjugation: While less pronounced than in alkyl-substituted alkenes, hyperconjugation involving C-F bonds can contribute to stability.
The interplay of these electronic effects can sometimes lead to deviations from the general stability rules observed for non-fluorinated alkenes. In some cases of dihaloethenes, the cis isomer has been found to be more stable than the trans isomer, a phenomenon sometimes referred to as the "cis effect".[5] This is often attributed to a combination of factors including dipole-dipole interactions and hyperconjugation.
Stability Analysis: A Computational Approach
Due to the challenges in synthesizing and isolating all isomers of tetrafluorobutene, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting their relative stabilities.[6][7] DFT allows for the calculation of molecular energies, from which relative stabilities can be inferred.
Computational Methodology
A robust computational protocol for evaluating the relative stabilities of tetrafluorobutene isomers involves the following steps:
-
Geometry Optimization: The three-dimensional structure of each isomer is optimized to find its lowest energy conformation. This is a critical step as the geometry directly impacts the calculated energy.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Energy Calculation: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.
-
Thermodynamic Corrections: The electronic energies are corrected with ZPVE and thermal contributions to the enthalpy and Gibbs free energy at a standard temperature (e.g., 298.15 K).
The relative stability of the isomers is then determined by comparing their calculated Gibbs free energies of formation (ΔG°f) or enthalpies of formation (ΔH°f). Isomers with lower (more negative) values are thermodynamically more stable.[8]
Caption: Workflow for computational stability analysis of tetrafluorobutene isomers.
Predicted Stability Trends (Qualitative)
While specific quantitative data from dedicated studies on all tetrafluorobutene isomers is sparse in publicly accessible literature, general principles of organic chemistry allow for qualitative predictions:
-
Internal vs. Terminal Alkenes: But-2-ene isomers are generally more stable than but-1-ene isomers due to the greater substitution of the double bond.
-
Trans vs. Cis Isomers: For isomers exhibiting geometric isomerism, the trans isomer is expected to be more stable than the cis isomer due to reduced steric hindrance.
-
Fluorine Substitution Pattern: The distribution of fluorine atoms will significantly impact stability. Geminal difluoro groups can introduce both steric strain and electronic effects that need to be carefully evaluated.
Synthesis and Characterization of Tetrafluorobutene Isomers
The synthesis of specific tetrafluorobutene isomers can be challenging and often results in mixtures that require sophisticated separation techniques.
Synthetic Strategies
The synthesis of fluorinated alkenes can be achieved through various methods, including:
-
Dehydrohalogenation: Elimination of HX from a polyhalogenated butane precursor. The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of the elimination.
-
Halogenation/Dehydrohalogenation Cascade: This multi-step process can be employed to introduce fluorine and then create the double bond.[9]
-
Cross-Coupling Reactions: Modern cross-coupling methodologies can be utilized to construct the carbon skeleton with pre-installed fluorine atoms.
Example Synthetic Protocol: Preparation of 1,1,1,2-Tetrafluoroethane (a precursor)
A common industrial route to hydrofluorocarbons involves the hydrofluorination of chlorinated precursors. For example, 1,1,1,2-tetrafluoroethane can be synthesized from 1,1,1-trifluoro-2-chloroethane in the vapor phase over a catalyst.[10] While not a direct synthesis of a tetrafluorobutene, this illustrates a common industrial approach to fluorination.
Separation and Purification
The separation of isomeric mixtures of tetrafluorobutenes is typically achieved using chromatographic techniques.
-
Gas Chromatography (GC): Due to their volatility, GC is an ideal method for separating tetrafluorobutene isomers. The choice of the stationary phase is critical for achieving good resolution.[11] Nonpolar phases will separate based on boiling point differences, while more polar phases can exploit differences in dipole moments.
-
Preparative GC: For the isolation of pure isomers for further study, preparative GC can be employed.
Characterization Techniques
The unambiguous identification of tetrafluorobutene isomers relies on a combination of spectroscopic methods.
¹⁹F NMR is an exceptionally powerful tool for the characterization of fluorinated compounds.[12] The large chemical shift range of ¹⁹F allows for the clear differentiation of fluorine atoms in different electronic environments.[13]
-
Chemical Shifts (δ): The position of a ¹⁹F signal is highly sensitive to the local electronic environment. The chemical shift will vary depending on whether the fluorine is attached to a saturated or unsaturated carbon, and the nature of the other substituents.
-
Coupling Constants (J): Spin-spin coupling between fluorine nuclei (¹⁹F-¹⁹F) and between fluorine and hydrogen nuclei (¹⁹F-¹H) provides valuable information about the connectivity and stereochemistry of the molecule. The magnitude of the coupling constant is dependent on the number of bonds separating the coupled nuclei and their dihedral angle. For example, the magnitude of the vicinal coupling constant (³JFF) across a double bond is typically larger for trans isomers than for cis isomers.
Caption: Workflow for the characterization of tetrafluorobutene isomers using NMR spectroscopy.
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.
-
Gas Chromatography (GC): As mentioned, GC separates the isomers based on their volatility and interaction with the stationary phase. The retention time is a characteristic property of each isomer under specific GC conditions.
-
Mass Spectrometry (MS): Following separation, each isomer is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a molecular fingerprint that can be used for identification. The fragmentation pattern can offer clues about the structure of the isomer.
Experimental Protocol: GC-MS Analysis of Tetrafluorobutene Isomers
-
Sample Preparation: Dilute the isomer mixture in a suitable volatile solvent (e.g., dichloromethane).
-
GC Separation:
-
Column: A capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient program is typically used to ensure good separation of isomers with different boiling points. For example, starting at 40°C and ramping up to 200°C.
-
Injection: Split or splitless injection depending on the concentration of the sample.
-
-
MS Detection:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: Scan mode to obtain full mass spectra for each eluting peak.
-
IR spectroscopy can provide information about the functional groups present in the molecule. The C=C stretching vibration and various C-F stretching and bending vibrations will appear at characteristic frequencies. While IR spectra may not be sufficient for unambiguous identification of all isomers, they can be a useful complementary technique.
Conclusion and Future Outlook
The isomers of tetrafluorobutene present a fascinating case study in the interplay of steric and electronic effects on molecular stability. This guide has provided a framework for understanding the isomeric diversity of C₄H₄F₄, the principles governing their relative stabilities, and the computational and experimental tools used for their analysis.
While the general trends in alkene stability provide a good starting point, the unique properties of fluorine necessitate a nuanced approach. Computational chemistry, particularly DFT, offers a powerful avenue for the systematic and quantitative evaluation of isomer stabilities, guiding synthetic efforts and deepening our understanding of these important molecules.
Future research in this area should focus on the targeted synthesis and experimental characterization of a wider range of tetrafluorobutene isomers. Such studies would provide valuable benchmark data for computational models and further elucidate the subtle factors that control the stability and reactivity of fluorinated organic compounds. The insights gained will undoubtedly contribute to the advancement of drug discovery, materials science, and other fields where the unique properties of fluorine are leveraged.
References
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MDPI. (2021). Computational Study of Novel Semiconducting Sc2CT2 (T = F, Cl, Br) MXenes for Visible-Light Photocatalytic Water Splitting. Retrieved from [Link]
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ResearchGate. (n.d.). Switch in relative stability between cis and trans 2-butene on Pt(111) as a function of experimental conditions: A DFT study. Retrieved from [Link]
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Semantic Scholar. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated all. Retrieved from [Link]
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YouTube. (2023). The Relative Stability and Comparison of Alkene Isomers : Cis/Trans, Hyperconjugation, and More. Retrieved from [Link]
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An In-depth Technical Guide to 2,4,4,4-Tetrafluoro-1-butene (CAS No. 721946-02-7)
For Researchers, Chemists, and Material Science Professionals
Foreword: A Note on Application Context
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and industrial applications of 2,4,4,4-Tetrafluoro-1-butene (CAS No. 721946-02-7). It is crucial to note that publicly available scientific literature and safety data primarily characterize this compound as an industrial chemical. As of the latest data available, there is no evidence to suggest any biological activity or therapeutic applications. Therefore, this guide is structured to be of maximal utility to professionals in chemistry and material science.
Core Chemical Identity and Properties
2,4,4,4-Tetrafluoro-1-butene is a fluorinated olefin with the chemical formula C4H4F4.[1] Its structure, featuring a terminal double bond and a trifluoromethyl group, imparts specific chemical reactivity and physical characteristics that are pivotal to its applications.
Physicochemical Data Summary
A compilation of the key physical and chemical properties of 2,4,4,4-Tetrafluoro-1-butene is presented below for quick reference. These properties are fundamental to understanding its behavior in various industrial processes.
| Property | Value | Source(s) |
| CAS Number | 721946-02-7 | [1][2][3] |
| Molecular Formula | C4H4F4 | [1] |
| Molecular Weight | 128.07 g/mol | [1] |
| Boiling Point | 29-31 °C | [1] |
| Purity | Typically ≥97% | [1] |
| Appearance | Not specified, likely a volatile liquid or gas at room temperature | |
| MDL Number | MFCD07784201 | [1] |
Synthesis Pathway: Dehydrofluorination of a Saturated Precursor
The primary route for the synthesis of 2,4,4,4-Tetrafluoro-1-butene involves the dehydrofluorination of 1,1,1,3,3-Pentafluorobutane (CAS No. 406-58-6). This elimination reaction is a common strategy in organofluorine chemistry to introduce unsaturation.
Causality of Reagent and Pathway Choice
The choice of 1,1,1,3,3-Pentafluorobutane as a precursor is strategic. The presence of fluorine atoms on adjacent carbons facilitates the elimination of hydrogen fluoride (HF) upon treatment with a suitable base or catalyst. The reaction selectively forms the terminal alkene, 2,4,4,4-Tetrafluoro-1-butene, due to the regioselectivity of the elimination process.
Industrial Application: Blowing Agent for Polymer Foams
The primary industrial application of 2,4,4,4-Tetrafluoro-1-butene is as a blowing agent in the production of polymer foams. Its efficacy in this role is a direct consequence of its physical properties.
Rationale for Application
A low boiling point and high vapor pressure at ambient temperatures are critical for a blowing agent. These characteristics allow 2,4,4,4-Tetrafluoro-1-butene to vaporize during the foam extrusion process, creating the cellular structure of the foam. Furthermore, as a hydrofluoroolefin (HFO), it is part of a class of compounds developed to have a lower global warming potential (GWP) compared to previous generations of blowing agents like hydrofluorocarbons (HFCs).
Analytical Methodology: Quality Control and Identification
The identification and purity assessment of 2,4,4,4-Tetrafluoro-1-butene are crucial for its industrial application. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for volatile organic compounds, including fluorinated hydrocarbons.[4][5]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the analysis of 2,4,4,4-Tetrafluoro-1-butene. The specific parameters would need to be optimized for the instrument in use.
Objective: To confirm the identity and determine the purity of a sample of 2,4,4,4-Tetrafluoro-1-butene.
Instrumentation:
-
Gas Chromatograph (GC) with a suitable capillary column (e.g., a non-polar or mid-polar column).
-
Mass Spectrometer (MS) detector.
-
Gas-tight syringe for sample introduction.
Procedure:
-
Sample Preparation: Due to its volatility, the sample should be handled in a well-ventilated area, and appropriate safety precautions should be taken. The sample can be introduced directly into the GC inlet via a gas-tight syringe.
-
GC Separation:
-
Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without thermal degradation.
-
Oven Program: A temperature program should be developed to ensure good separation from any potential impurities. A typical program might start at a low temperature and ramp up to a higher temperature.
-
Carrier Gas: An inert gas such as helium or hydrogen is used as the mobile phase.[6]
-
-
MS Detection:
-
Ionization: Electron ionization (EI) is a common method for generating ions from the eluted compounds.
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector records the abundance of each ion at different m/z values, generating a mass spectrum for the compound.
-
-
Data Analysis:
-
The retention time from the gas chromatogram provides a characteristic identifier for the compound under specific analytical conditions.
-
The mass spectrum provides a molecular fingerprint. The molecular ion peak and the fragmentation pattern can be compared to a reference library to confirm the identity of 2,4,4,4-Tetrafluoro-1-butene.
-
The peak area in the chromatogram is proportional to the concentration of the compound, allowing for the determination of its purity.
-
Self-Validation and Trustworthiness: This protocol is self-validating through the combination of retention time and mass spectral data. The uniqueness of the mass spectrum serves as a highly reliable confirmation of the compound's identity.
Safety and Handling
2,4,4,4-Tetrafluoro-1-butene is a flammable substance and may cause skin, eye, and respiratory irritation.[1] It is essential to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[7][8][9][10] Personal protective equipment, including safety glasses, gloves, and appropriate respiratory protection, should be worn.[7][8][9][10]
Hazard Statements: [1]
-
H225: Highly flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Conclusion
2,4,4,4-Tetrafluoro-1-butene is a valuable industrial chemical with well-defined physical and chemical properties that make it suitable for its primary application as a blowing agent. Its synthesis from a readily available precursor and the availability of robust analytical methods for its characterization underscore its utility in the material science sector. While its current applications are confined to the industrial realm, a thorough understanding of its properties is essential for its safe and effective use.
References
-
Llop, A., et al. (2018). Gas Chromatography and Liquid Chromatography Coupled to Mass Spectrometry for the Determination of Fluorotelomer Olefins, Fluorotelomer Alcohols, Perfluoroalkyl Sulfonamides and Sulfonamido-Ethanols in Water. PubMed. Retrieved January 17, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Bromo-3,3,4,4-tetrafluoro-1-butene: A Versatile Fluorinated Intermediate for Specialty Chemicals and Materials. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-3,3,4,4-tetrafluoro-1-butene. Retrieved January 17, 2026, from [Link]
-
American Chemical Society. (n.d.). Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis. Retrieved January 17, 2026, from [Link]
-
TPC Group. (n.d.). Butene-1 Safety Data Sheet. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). (+,-)-1,3,4,4-Tetrachloro-1,2,3,4-tetrafluoro-1-butene. Retrieved January 17, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Retrieved January 17, 2026, from [Link]
-
Lab Manager. (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). Retrieved January 17, 2026, from [Link]
-
Lab Manager. (2021). GC-MS: A Powerful Technique for Hydrocarbon Analysis. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). Compositions and uses of cis-1,1,1,4,4,4-hexafluoro-2-butene.
-
Airgas. (2023). 1-Butene Safety Data Sheet. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). Azeotrope-like compositions of cis-1,1,1,4,4,4-hexafluoro-2-butene.
-
U.S. Environmental Protection Agency. (n.d.). 1-Butene, 2-bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)-. Retrieved January 17, 2026, from [Link]
-
precisionFDA. (n.d.). 3,3,4,4,4-PENTAFLUORO-1-BUTENE. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Retrieved January 17, 2026, from [Link]
-
Semantic Scholar. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Retrieved January 17, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 2,4,4,4-Tetrafluorobut-1-ene as a Refrigerant
Disclaimer: Information on 2,4,4,4-Tetrafluorobut-1-ene as a refrigerant is limited in publicly available scientific literature. These application notes are compiled from available data for the specified compound and supplemented with general information for Hydrofluoroolefin (HFO) refrigerants. Users should exercise caution and conduct their own thorough safety and performance assessments before use.
Introduction
Hydrofluoroolefins (HFOs) represent the fourth generation of refrigerants, developed to address the significant environmental concerns associated with their predecessors, namely chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and hydrofluorocarbons (HFCs).[1] The primary drivers for this transition are the high Ozone Depletion Potential (ODP) of CFCs and HCFCs and the high Global Warming Potential (GWP) of HFCs.[1] HFOs are characterized by their double carbon-carbon bond, which makes them more reactive in the atmosphere, leading to significantly shorter atmospheric lifetimes and, consequently, very low GWPs.[2] this compound, a member of the HFO family, is a potential candidate for use as a refrigerant. This document provides a summary of its known properties, protocols for handling and performance evaluation, and discusses its potential applications and limitations based on the current state of knowledge.
Physical and Chemical Properties
Limited specific data is available for this compound. The following table summarizes the known information.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 721946-02-7 | [3][4] |
| Molecular Formula | C4H4F4 | [3][4] |
| Molecular Weight | 128.07 g/mol | [3][4] |
| Boiling Point | 29-31 °C | [3] |
| Density (predicted) | 1.150 ± 0.06 g/cm³ | [3] |
Note: The density is a predicted value and should be experimentally verified. Further research is required to determine other critical thermophysical properties such as critical temperature, critical pressure, heat capacity, viscosity, and thermal conductivity.
Environmental and Safety Profile
Environmental Impact
As an HFO, this compound is expected to have a very low GWP and a zero ODP, characteristic of this class of refrigerants.[1] The double bond in its structure leads to a short atmospheric lifetime, minimizing its contribution to global warming.[2]
Safety and Handling
-
Flammability: Many HFOs are classified as A2L, meaning they have low toxicity and low flammability.[5] However, the specific flammability characteristics (Lower Flammability Limit, Upper Flammability Limit, Minimum Ignition Energy) of this compound are not documented. It is prudent to treat this compound as potentially flammable and to avoid all ignition sources in its presence.
-
Toxicity: A detailed toxicological profile, including an Acceptable Exposure Limit (AEL), for this compound is not available. As with all chemicals, inhalation of vapors and contact with skin and eyes should be avoided.
-
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. In case of potential for significant exposure to vapors, a respirator with an appropriate cartridge may be necessary.
-
Storage: Cylinders of this compound should be stored in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.
Protocol 1: General Handling and Storage of this compound
-
Work Area: All handling of this compound should be performed in a well-ventilated laboratory or fume hood.
-
Cylinder Inspection: Before use, inspect the cylinder and valve for any signs of damage or leaks.
-
Dispensing: Use a regulator and tubing compatible with fluorinated compounds to dispense the gas.
-
Leak Detection: Regularly check for leaks using an appropriate gas detector.
-
Emergency Procedures: In case of a leak, evacuate the area and ensure adequate ventilation before re-entry. Have a fire extinguisher suitable for chemical fires readily available.
-
Disposal: Dispose of any unused material and empty cylinders in accordance with local, state, and federal regulations.
Experimental Evaluation as a Refrigerant
The performance of this compound as a refrigerant needs to be experimentally determined. The following protocols outline a general approach for evaluating its performance in a vapor-compression refrigeration system.
Experimental Setup
A schematic of a typical vapor-compression refrigeration test rig is shown below. Key components include a compressor, condenser, expansion valve, and evaporator. The system should be instrumented with pressure transducers and temperature sensors (e.g., thermocouples or RTDs) at the inlet and outlet of each major component. A flow meter should be installed to measure the refrigerant mass flow rate.
Caption: Experimental workflow for refrigerant performance evaluation.
Protocol 2: Performance Evaluation in a Vapor-Compression System
-
System Preparation:
-
Ensure the refrigeration system is clean, dry, and free of contaminants.
-
Evacuate the system to a deep vacuum to remove non-condensable gases.
-
-
Refrigerant Charging:
-
Carefully charge the system with the desired amount of this compound. The optimal charge may need to be determined experimentally.
-
-
System Operation:
-
Start the compressor and allow the system to reach steady-state conditions.
-
Control the operating conditions (e.g., evaporator and condenser temperatures) to match the desired application.
-
-
Data Acquisition:
-
At steady-state, record the following parameters:
-
Pressure and temperature at the inlet and outlet of the compressor, condenser, and evaporator.
-
Refrigerant mass flow rate.
-
Power consumption of the compressor.
-
-
-
Performance Calculation:
-
Refrigerating Effect (Q_e): Calculated from the enthalpy change across the evaporator (h_evap_out - h_evap_in) and the mass flow rate.
-
Compressor Work (W_c): Calculated from the enthalpy change across the compressor (h_comp_out - h_comp_in) and the mass flow rate, or measured directly from the power consumption.
-
Coefficient of Performance (COP): Calculated as the ratio of the refrigerating effect to the compressor work (COP = Q_e / W_c).
-
-
Comparative Analysis:
-
Repeat the experiment with a baseline refrigerant (e.g., HFC-134a or HFO-1234yf) under the same operating conditions for a direct performance comparison.
-
Material and Lubricant Compatibility
The compatibility of a refrigerant with the materials of construction and lubricants is crucial for the long-term reliability of a refrigeration system.[6]
Material Compatibility
General studies on HFOs suggest that they are compatible with most common metals used in refrigeration systems, such as copper, aluminum, and steel.[7][8] However, their compatibility with elastomers and plastics can vary.[9] Specific testing is required for this compound.
Protocol 3: Material Compatibility Testing (Sealed Tube Method)
-
Sample Preparation: Place coupons of the material to be tested (e.g., elastomers, plastics, metals) in a sealed glass tube with the refrigerant and, if applicable, the lubricant.
-
Aging: Age the sealed tubes at an elevated temperature for a specified period (e.g., 14 days at 100°C).
-
Analysis: After aging, visually inspect the material coupons for any changes (e.g., swelling, cracking, discoloration).
-
Quantitative Assessment: Measure changes in weight, volume, and hardness of the material coupons.
-
Refrigerant and Lubricant Analysis: Analyze the refrigerant and lubricant for signs of degradation.
Lubricant Compatibility
The choice of lubricant is critical for the proper functioning of the compressor. Polyolester (POE) and Polyalkylene Glycol (PAG) oils are commonly used with HFO refrigerants.[10] The miscibility and stability of this compound with various lubricants should be evaluated.
Caption: Logical relationship of refrigerant properties and system performance.
Potential Applications and Future Work
Given its boiling point of 29-31 °C, this compound may be suitable for medium-temperature applications such as certain types of heat pumps or organic Rankine cycles.[11][12] However, extensive research is required to validate its performance and safety for any specific application.
Key areas for future research include:
-
Comprehensive measurement of its thermophysical properties.
-
Detailed experimental evaluation of its performance in various refrigeration and heat pump systems.
-
Thorough investigation of its material and lubricant compatibility.
-
A complete toxicological and flammability assessment to establish a full safety profile.
-
Comparative studies against existing low-GWP refrigerants.
References
-
Journal of Chemical & Engineering Data. Pressure–Volume–Temperature Property Measurements for trans-1,1,1,3-Tetrafluoro-2-butene [HFO-1354mzy(E)]. [Link]
-
ResearchGate. Pressure–Volume–Temperature Property Measurements for trans -1,1,1,3-Tetrafluoro-2-butene [HFO-1354mzy(E)] | Request PDF. [Link]
-
Minerva Bunkering. SAFETY DATA SHEET Fuel oil, residual, Heavy Fuel oil. [Link]
-
Scribd. Thermodynamic Properties For HFO. | PDF | Heat | Enthalpy. [Link]
-
KTH. Stability and compatibility of HFOs. [Link]
-
Purdue e-Pubs. Materials Compatibility of HVACR System Materials with Low GWP Refrigerants. [Link]
-
MDPI. Sensitivity Analysis of Heavy Fuel Oil Spray and Combustion under Low-Speed Marine Engine-Like Conditions. [Link]
-
Semantic Scholar. Evaluation of HFO-1234yf as a potential replacement for R-134a in refrigeration applications. [Link]
-
Monjasa. HFO-MSDS-Final_.pdf. [Link]
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PubChem. This compound. [Link]
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MDPI. Performance Analysis of a Heat Pump Using Different Refrigerants to Supply Heat to Industrial Processes. [Link]
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International Institute of Refrigeration. Compatibility of R1234yf and R134a and lubricants used in automotive compressors. [Link]
-
Sci-Hub. Vapor Pressure, (p, ρ, T) Behavior, and Speed of Sound Measurements and Equation of State. [Link]
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Purdue e-Pubs. Performance Evaluation of Heat pump System using R32 and HFO-mixed Refrigerant in High Ambient Temperature. [Link]
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ResearchGate. Physical properties of heavy fuel oil (HFO) at room temperature. [Link]
-
ResearchGate. HFO refrigerants: A review of present status and future prospects. [Link]
-
PubChem. HFO-1234yf HFC-32. [Link]
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PubChem. This compound-1,3-dione. [Link]
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SciProfiles. Publication: Performance of Heat Pump Air Conditioning with R1234ze (HFO) as a Refrigerant. [Link]
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MDPI. Experimental and Simulation Study of the Latest HFC/HFO and Blend of Refrigerants in Vapour Compression Refrigeration System as an Alternative of R134a. [Link]
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Application Notes and Protocols for the Evaluation of 2,4,4,4-Tetrafluorobut-1-ene as a Novel Foam Blowing Agent
Abstract
This document provides a comprehensive technical guide for the evaluation and application of 2,4,4,4-Tetrafluorobut-1-ene as a potential fourth-generation physical blowing agent for rigid and flexible foams. As the industry transitions away from high global warming potential (GWP) hydrofluorocarbons (HFCs), the exploration of novel hydrofluoroolefins (HFOs) is critical. This guide is structured to provide researchers with the foundational knowledge, experimental protocols, and data interpretation frameworks necessary to characterize this compound and similar HFO candidates. We will cover its physicochemical properties, provide detailed protocols for its incorporation into polyurethane (PU) and extruded polystyrene (XPS) foam systems, and discuss the critical evaluation of the resulting foam products. The causality behind experimental choices is emphasized to empower researchers to adapt and innovate.
Introduction: The Evolution to Fourth-Generation Blowing Agents
The development of foam blowing agents has been driven by a progressively stringent environmental regulatory landscape. The journey began with chlorofluorocarbons (CFCs), which were phased out under the Montreal Protocol due to their high Ozone Depletion Potential (ODP).[1][2] Their replacements, hydrochlorofluorocarbons (HCFCs), also possessed ODP and were subsequently replaced by hydrofluorocarbons (HFCs).[3] While HFCs have a zero ODP, they are potent greenhouse gases with high Global Warming Potentials (GWP), leading to their phase-down under regulations like the Kigali Amendment and the EU F-Gas Regulation.[1][4]
This has paved the way for the fourth generation of blowing agents: hydrofluoroolefins (HFOs).[3][5] HFOs are unsaturated organic compounds containing hydrogen, fluorine, and carbon. The presence of a carbon-carbon double bond makes them more reactive in the atmosphere, resulting in very short atmospheric lifetimes, near-zero ODP, and very low GWP values.[6] Prominent examples include HFO-1234yf and HFO-1234ze.[7][8] this compound (C₄H₄F₄) is an HFO that warrants investigation for its potential as a foam blowing agent.[4][9] This guide provides the necessary protocols to assess its viability and performance.
Physicochemical and Environmental Profile
A thorough understanding of a blowing agent's fundamental properties is the first step in formulation development. The properties of this compound are summarized below. For context, comparative data for established blowing agents are also provided.
| Property | This compound | HFO-1234ze(E) | HFC-245fa (Third Gen) |
| Chemical Formula | C₄H₄F₄ | C₃H₂F₄ | C₃H₃F₅ |
| Molecular Weight ( g/mol ) | 128.07[1] | 114.04 | 134.05 |
| Boiling Point (°C) | 29-31[2] | -19[8] | 15.3 |
| Ozone Depletion Potential (ODP) | ~0 (Expected) | 0[8] | 0 |
| Global Warming Potential (GWP, 100-yr) | <1 (Expected) | <1[8] | 1030 |
| Flammability | Flammable (Predicted) | Mildly Flammable (A2L)[8] | Non-flammable |
| Vapor Thermal Conductivity (mW/m·K) | Data Not Available | ~11.5 | ~12.2 |
Note: Data for this compound is based on available chemical data and theoretical expectations for HFOs. Experimental validation is a key part of the evaluation process.
The boiling point is a critical parameter; it must be low enough to allow for volatilization by the exothermic heat of the polymerization reaction but high enough to be handled as a liquid at or near room temperature.[10][11] The low expected GWP and ODP are the primary drivers for considering this molecule as a next-generation solution.[12]
Experimental Section: Application Protocols
Polyurethane (PU) Foam Formulation and Evaluation
Polyurethane foams are formed by the reaction of a polyol and an isocyanate, a process involving two main reactions: the "gelling" reaction (urethane linkage formation) and the "blowing" reaction (water-isocyanate reaction to form CO₂).[13] A physical blowing agent like this compound is volatilized by the reaction's exotherm, expanding the foam matrix.
Protocol 1: Hand-Mix Evaluation of this compound in a Rigid PU Foam System
-
Objective: To assess the basic compatibility, reactivity profile, and resulting foam quality when using this compound.
-
Causality: A hand-mix evaluation is a rapid screening method to observe the fundamental behavior of the blowing agent within the polymer matrix before proceeding to more complex machine trials. It allows for the assessment of solubility, the effect on reaction kinetics, and basic cell structure.
Materials & Equipment:
-
Aromatic polyester polyol (e.g., 2.0-2.5 functionality, OH value 240-360 mg KOH/g)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Amine catalyst (e.g., DMCHA)
-
Surfactant (silicone-based)
-
This compound
-
Digital scale, mechanical stirrer, paper cups, stopwatch, fume hood.
Step-by-Step Procedure:
-
Preparation (Component A): In a paper cup, weigh the polyol, surfactant, and amine catalyst according to the formulation table below. Mix thoroughly with a mechanical stirrer for 30 seconds.
-
Blowing Agent Addition: In a well-ventilated fume hood, add the precise amount of liquid this compound to the polyol mixture. Stir for another 30 seconds until a homogenous mixture is achieved. Note: The blowing agent's volatility requires swift and efficient mixing.
-
Isocyanate Addition (Component B): Add the pMDI to the mixture and immediately begin vigorous stirring. Start the stopwatch simultaneously.
-
Observation: Record the following reaction profile times:
-
Cream Time: The point at which the mixture turns creamy and starts to rise.
-
Gel Time: The point where the mixture becomes stringy when touched with a probe.
-
Tack-Free Time: The time when the foam surface is no longer sticky.
-
-
Curing: Allow the foam to cure at ambient temperature for 24 hours before any physical testing.
Sample Formulation Table:
| Component | Parts by Weight | Rationale |
| Polyester Polyol | 100 | The backbone of the polymer matrix. |
| Silicone Surfactant | 1.5 - 2.0 | Stabilizes the rising foam cells and prevents collapse. |
| Amine Catalyst | 1.0 - 2.5 | Primarily promotes the blowing (water-isocyanate) reaction. |
| This compound | 5 - 15 | The physical blowing agent being evaluated. The amount is varied to control density. |
| pMDI | ~110 - 120 | The isocyanate component. The amount is calculated based on the desired isocyanate index (typically 110). |
Foam Characterization:
-
Density: Measure according to ASTM D1622.
-
Compressive Strength: Measure according to ASTM D1621.
-
Thermal Conductivity (k-factor): Measure using a heat flow meter according to ASTM C518. This is a critical performance metric for insulating foams.[10]
-
Cell Structure: Analyze using Scanning Electron Microscopy (SEM) to assess cell size, shape, and uniformity.
Extruded Polystyrene (XPS) Foam Protocol
XPS foam is produced in a continuous extrusion process where a blowing agent is injected into a molten polystyrene resin under high pressure. As the mixture exits the die, the pressure drop causes the blowing agent to vaporize and expand, creating a closed-cell foam structure.[5]
Protocol 2: Pilot-Scale Extrusion Trial for this compound in XPS
-
Objective: To determine the processability of polystyrene resin with this compound and evaluate the properties of the resulting XPS boardstock.
-
Causality: An extrusion trial is necessary to understand the blowing agent's behavior under the high temperature and pressure conditions of a real-world manufacturing process. Key factors like solubility in the polymer melt and plasticizing effect are evaluated.
Equipment:
-
Tandem extrusion line (a primary extruder for melting and mixing, and a secondary extruder for cooling).
-
High-pressure injection system for the blowing agent.
-
Slit die for shaping the foam board.
-
Downstream shaping and cutting equipment.
Step-by-Step Procedure:
-
Resin Feed: Feed general-purpose polystyrene (GPPS) resin into the primary extruder.
-
Melting and Mixing: The primary extruder melts the PS resin and mixes it with additives (e.g., flame retardants, nucleating agents).
-
Blowing Agent Injection: Inject this compound as a liquid under high pressure into the molten polymer stream. The injection rate is a critical variable for controlling foam density.
-
Cooling: The secondary extruder cools the polymer/blowing agent mixture to an optimal foaming temperature. This temperature is crucial for controlling cell growth and preventing collapse.
-
Extrusion: The cooled mixture is forced through a die. The pressure drop at the die exit causes the blowing agent to expand, forming the foam.
-
Shaping and Curing: The extruded foam plank is shaped, cooled, and allowed to cure.
Key Process Parameters to Monitor:
-
Melt temperature and pressure profiles in both extruders.
-
Blowing agent injection rate and pressure.
-
Die pressure and temperature.
-
Line speed.
XPS Foam Characterization:
-
Density, Compressive Strength, and Thermal Conductivity (as per PU foam).
-
Water Absorption: Test according to ASTM C272, a key property for XPS used in construction.
-
Dimensional Stability: Monitor changes in board dimensions over time.
Visualization of Workflows and Concepts
Workflow for Evaluating a Novel Blowing Agent
Caption: Workflow for the systematic evaluation of a new foam blowing agent.
Comparative Environmental Impact of Blowing Agent Generations
Caption: Evolution of blowing agents driven by environmental regulations.
Safety and Handling
As a flammable and volatile compound, this compound requires strict safety protocols.
-
Ventilation: All handling of the liquid blowing agent must be performed in a well-ventilated laboratory fume hood to prevent the accumulation of vapors.
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat are mandatory.
-
Ignition Sources: Keep away from open flames, sparks, and hot surfaces. Use properly grounded equipment to avoid static discharge.[14]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from direct sunlight.
Conclusion and Future Outlook
The protocols outlined in this document provide a robust framework for the comprehensive evaluation of this compound as a fourth-generation foam blowing agent. The transition to low-GWP HFOs is essential for the sustainability of the foam industry. While initial data suggests that HFOs like this compound are promising, rigorous experimental validation of their performance, safety, and economic viability is paramount. The methodologies described herein will enable researchers to generate the critical data needed to drive the adoption of the next generation of environmentally responsible foam products.
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Application Notes and Protocols for the Polymerization of 2,4,4,4-Tetrafluorobut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the polymerization of 2,4,4,4-tetrafluorobut-1-ene. Fluorinated polymers possess exceptional properties, including high thermal stability, chemical resistance, and low surface energy, making them invaluable in advanced materials science and pharmaceutical applications. This compound, with its unique chemical structure, presents both opportunities and challenges in polymerization. These notes detail plausible synthetic routes, including free-radical and anionic polymerization methodologies, based on established principles for structurally analogous fluorinated monomers. We delve into the causality behind experimental choices, provide step-by-step protocols, and outline methods for the characterization of the resulting polymer, poly(this compound).
Introduction: The Promise of Poly(this compound)
Fluoropolymers are a class of high-performance materials with a broad range of applications stemming from the unique properties conferred by the carbon-fluorine bond.[1][2] Poly(this compound) is a potentially valuable fluoropolymer due to the presence of a trifluoromethyl group, which can impart desirable characteristics such as hydrophobicity, thermal stability, and unique dielectric properties. However, the electron-withdrawing nature and steric bulk of the trifluoromethyl group significantly influence the reactivity of the vinyl group, making its polymerization non-trivial.[3][4]
This guide provides an in-depth exploration of potential polymerization strategies for this compound, drawing parallels from the polymerization of other fluoroalkenes. We will explore both free-radical and anionic pathways, offering detailed protocols to guide the researcher in synthesizing and characterizing this novel fluoropolymer.
Monomer Properties: this compound
A thorough understanding of the monomer's physical and chemical properties is crucial for designing a successful polymerization strategy.
| Property | Value | Reference |
| CAS Number | 721946-02-7 | [5][6][7][8] |
| Molecular Formula | C4H4F4 | [5][6][7][9] |
| Molecular Weight | 128.07 g/mol | [5][6][7][8] |
| Boiling Point | 29-31 °C | [6][8] |
| Density | 1.150 ± 0.06 g/cm³ (predicted) | [6][8] |
The low boiling point of this compound necessitates handling it as a gas or a volatile liquid, requiring specialized equipment for polymerization, such as high-pressure reactors.
Polymerization Methodologies
Free-Radical Polymerization: A Challenging but Feasible Route
Free-radical polymerization is a common and versatile method for polymerizing vinyl monomers.[10] However, the homopolymerization of monomers containing bulky, electron-withdrawing groups at the α-position, such as α-trifluoromethylstyrene, can be challenging.[3][4] This suggests that the homopolymerization of this compound may also be difficult. A more viable approach is the copolymerization with a more reactive monomer to facilitate the incorporation of this compound units into a polymer chain.
Causality of Experimental Choices:
-
Initiator: Azo compounds like azobisisobutyronitrile (AIBN) or peroxides are suitable initiators for radical polymerization. The choice of initiator will depend on the desired reaction temperature.
-
Copolymerization: To overcome the potential low reactivity of this compound in homopolymerization, copolymerization with a monomer like vinylidene fluoride (VDF) or an acrylate can be employed.
-
Solvent: A fluorinated solvent or a solvent with a high boiling point is recommended to maintain a liquid phase at the reaction temperature.
-
Temperature and Pressure: Due to the volatility of the monomer, the reaction is best conducted in a sealed, high-pressure reactor. The temperature should be chosen to ensure an appropriate rate of initiator decomposition.
Experimental Protocol: Free-Radical Copolymerization of this compound with Vinylidene Fluoride (VDF)
Materials:
-
This compound
-
Vinylidene fluoride (VDF)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-pressure stainless-steel reactor equipped with a magnetic stirrer, pressure gauge, and thermocouple
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the high-pressure reactor. Purge the reactor with dry nitrogen to remove any oxygen.
-
Charging the Reactor: In a fume hood, carefully charge the reactor with anhydrous DMF and the desired amount of AIBN initiator.
-
Monomer Addition: Cool the reactor to a low temperature (e.g., -20 °C) and evacuate. Introduce a specific molar ratio of this compound and VDF into the reactor via condensation from a pre-weighed cylinder.
-
Polymerization: Seal the reactor and heat it to the desired reaction temperature (typically 60-80 °C for AIBN). Monitor the pressure and temperature throughout the reaction.
-
Termination and Isolation: After the desired reaction time, cool the reactor to room temperature and slowly vent any unreacted monomers. Open the reactor and precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Purification: Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 60 °C to a constant weight.
Diagram of Experimental Workflow:
Caption: Workflow for the free-radical copolymerization.
Anionic Polymerization: A Route to Controlled Architectures
Anionic polymerization is well-suited for monomers with electron-deficient double bonds, a characteristic of many fluoroalkenes.[11] The strong electron-withdrawing effect of the fluorine atoms in this compound makes its double bond susceptible to nucleophilic attack, suggesting that anionic polymerization could be a viable method for its polymerization.[2] This method offers the potential for producing polymers with well-defined molecular weights and narrow molecular weight distributions.
Causality of Experimental Choices:
-
Initiator: Strong nucleophiles such as alkyllithium compounds (e.g., n-butyllithium) or fluoride ions (e.g., from cesium fluoride) can be effective initiators.
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) is typically used to solvate the growing polymer chain end and promote polymerization.
-
Purity: Anionic polymerization is highly sensitive to impurities, especially protic substances like water. Therefore, all reagents and glassware must be rigorously purified and dried.
-
Temperature: Low temperatures (e.g., -78 °C) are often employed to control the polymerization and minimize side reactions.
Experimental Protocol: Anionic Polymerization of this compound
Materials:
-
This compound (rigorously purified)
-
n-Butyllithium (n-BuLi) in hexane
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk line and glassware
-
Degassed methanol
Procedure:
-
Glassware Preparation: All glassware must be flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen).
-
Solvent and Monomer Purification: THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl). The monomer should be purified by passing it through a column of activated alumina and then distilled.
-
Initiation: In a Schlenk flask under an inert atmosphere, add the desired amount of anhydrous THF. Cool the flask to -78 °C (dry ice/acetone bath). Add a calculated amount of n-BuLi initiator via syringe.
-
Polymerization: Slowly add the purified this compound monomer to the initiator solution at -78 °C with vigorous stirring. The polymerization is typically rapid.
-
Termination: After the desired time, terminate the polymerization by adding a small amount of degassed methanol.
-
Isolation and Purification: Allow the reaction mixture to warm to room temperature. Precipitate the polymer in a large volume of a non-solvent like cold methanol. Filter the polymer, wash it with methanol, and dry it under vacuum.
Diagram of Anionic Polymerization Mechanism:
Caption: Mechanism of anionic polymerization.
Characterization of Poly(this compound)
The synthesized polymer should be thoroughly characterized to determine its structure, molecular weight, and thermal properties.
| Technique | Information Obtained |
| Fourier Transform Infrared Spectroscopy (FTIR) | Confirmation of the polymer structure by identifying characteristic C-F and C-C stretching vibrations.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) | Detailed structural analysis, including tacticity and end-group analysis.[1] |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[1][12] |
| Differential Scanning Calorimetry (DSC) | Measurement of the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's thermal transitions.[1][12][13][14] |
| Thermogravimetric Analysis (TGA) | Evaluation of the polymer's thermal stability and decomposition temperature.[1][12][13][14] |
Potential Applications
While the specific applications of poly(this compound) are yet to be fully explored, its fluorinated nature suggests potential use in:
-
High-performance coatings: Due to its expected low surface energy and chemical resistance.
-
Dielectric materials: For applications in electronics and capacitors.
-
Hydrophobic surfaces: In medical devices and specialty membranes.
-
Advanced elastomers: When copolymerized with other monomers.
Conclusion
The polymerization of this compound presents a compelling area of research for the development of novel fluoropolymers. While its homopolymerization may be challenging, copolymerization via free-radical methods and homopolymerization through anionic techniques offer promising synthetic routes. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the synthesis and properties of this intriguing fluorinated macromolecule.
References
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- Ameduri, B., & Boutevin, B. (2004).
-
Walkowiak-Kulikowska, J., Boschet, F., Kostov, G., Gouverneur, V., & Ameduri, B. (2016). On the reactivity of α-trifluoromethylstyrene in radical copolymerizations with various fluoroalkenes. European Polymer Journal, 84, 612–621. [Link]
- Ameduri, B. (2020). From Vinylidene Fluoride (VDF) to the Applications of VDF-Containing Polymers and Copolymers: Recent Developments and Future Trends. Chemical Reviews, 120(24), 13611-13694.
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 11983797, this compound" PubChem, [Link].
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-
LibreTexts. (2021). 18.5: Radical Polymerization of Alkenes, Polymers. [Link].
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-
AdvanSES. (n.d.). FTIR, TGA and DSC in the Analysis of Polymer Materials. [Link].
-
PerkinElmer. (2021, May 21). Webinar: Polymer Characterization using DSC & TGA [Video]. YouTube. [Link].
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University of Ulm. (n.d.). Polymer Analysis (GPC, TGA, DSC). [Link].
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Polymer Chemistry, Understanding Anionic Polymerization. (2024, April 16). [Video]. YouTube. [Link].
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Application Notes & Protocols: A Guide to the Copolymerization of 2,4,4,4-Tetrafluorobut-1-ene with Acrylic Monomers
Prepared by: Gemini, Senior Application Scientist
Abstract and Introduction
The synthesis of fluorinated copolymers represents a significant area of materials science, driven by the unique properties imparted by fluorine atoms, such as high thermal stability, chemical inertness, low surface energy, and hydrophobicity.[1][2] These characteristics make them invaluable for high-performance applications, including specialty coatings, advanced textiles, and biomedical devices.[3][4][5] This document provides a detailed guide for the copolymerization of 2,4,4,4-tetrafluorobut-1-ene (TFB), a gaseous fluoroalkene, with common acrylic monomers.
Acrylic polymers are widely utilized for their versatility, optical clarity, and tunable properties.[6] By incorporating TFB into an acrylic backbone, it is possible to create novel materials that synergistically combine the processability and functionality of acrylates with the robust performance characteristics of fluoropolymers. This guide will focus primarily on free-radical polymerization, a versatile and widely used method for this class of monomers.[7] We will explore the underlying reaction mechanisms, provide step-by-step protocols for solution polymerization, discuss comprehensive characterization techniques, and offer insights into data interpretation and troubleshooting. Advanced methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization will also be discussed as a means to achieve well-defined polymer architectures.[2]
Figure 1: General scheme for the free-radical copolymerization of TFB and an acrylic monomer.
Scientific Principle: Reaction Mechanism and Kinetics
The copolymerization of TFB with acrylic monomers typically proceeds via a free-radical chain-growth mechanism. The process can be divided into three main stages: initiation, propagation, and termination.
-
Initiation: A free-radical initiator (e.g., AIBN, BPO) is thermally or photochemically decomposed to generate primary radicals. These radicals then react with a monomer molecule (either TFB or the acrylate) to initiate a growing polymer chain.
-
Propagation: The newly formed monomer radical adds to other monomer molecules in a rapid succession of steps. The relative rates at which a growing chain ending in one monomer adds to the same or the other monomer are crucial. These kinetics are described by monomer reactivity ratios, r₁ and r₂.[8]
-
r₁ = k₁₁/k₁₂: The ratio of the rate constant for a growing chain ending in TFB adding another TFB molecule versus adding an acrylic monomer.
-
r₂ = k₂₂/k₂₁: The ratio of the rate constant for a growing chain ending in an acrylic monomer adding another acrylic monomer versus adding a TFB molecule.
-
-
Termination: The growth of polymer chains is halted, typically by the combination or disproportionation of two growing radical chains.
The product of the reactivity ratios (r₁r₂) provides insight into the final copolymer structure.[8] For many fluoroalkene-acrylate pairs, the copolymerization tends towards alternation (r₁r₂ → 0), as the electron-deficient fluoroalkene prefers to react with the electron-rich acrylate, and vice-versa.[9] Determining these ratios experimentally is critical for tailoring the copolymer composition and properties.[10][11]
Experimental Protocols
This section details a general protocol for the solution copolymerization of TFB with methyl methacrylate (MMA) as a representative acrylic monomer. Safety Precaution: TFB is a gas at room temperature and should be handled in a well-ventilated fume hood. The polymerization should be conducted in a high-pressure reactor rated for the experimental conditions.
Materials and Equipment
Table 1: Reagents and Recommended Purity
| Reagent | Formula | Purity | Supplier Example | Purpose |
|---|---|---|---|---|
| This compound (TFB) | C₄H₄F₄ | >99% | Fluorochemical Supplier | Monomer 1 |
| Methyl Methacrylate (MMA) | C₅H₈O₂ | >99% | Sigma-Aldrich | Monomer 2 (Comonomer) |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | >98% | Sigma-Aldrich | Initiator |
| Ethyl Acetate | C₄H₈O₂ | Anhydrous, >99.8% | Fisher Scientific | Solvent |
| Methanol | CH₄O | ACS Grade | VWR | Non-solvent for Precipitation |
Equipment:
-
High-pressure stainless-steel reactor (e.g., Parr reactor) equipped with a magnetic stirrer, pressure gauge, thermocouple, and gas inlet/outlet valves.
-
Schlenk line or glovebox for inert atmosphere operations.
-
Syringes and cannulas for liquid transfer.
-
Chilling bath (e.g., dry ice/acetone).
-
Rotary evaporator.
-
Vacuum oven.
Step-by-Step Polymerization Protocol
Figure 2: Detailed workflow for the solution copolymerization of TFB with an acrylic monomer.
-
Monomer and Solvent Preparation:
-
Rationale: Removing the inhibitor from acrylic monomers is critical to prevent retardation or inhibition of the radical polymerization.
-
Pass methyl methacrylate (MMA) through a short column of basic alumina to remove the inhibitor (e.g., MEHQ).
-
Use anhydrous ethyl acetate to prevent side reactions involving water. Degas the solvent by sparging with nitrogen or argon for 30 minutes.
-
-
Reactor Setup and Charging:
-
Rationale: The reaction must be performed under an inert atmosphere to prevent oxygen from inhibiting the polymerization. A high-pressure reactor is mandatory to contain the gaseous TFB and the pressure generated at reaction temperature.
-
Assemble the dry high-pressure reactor and ensure all seals are secure. Leak-test the system with high-pressure nitrogen.
-
Charge the reactor with the desired amount of purified MMA and ethyl acetate. For a typical lab-scale reaction, a 20-30% w/w solution of total monomers is a good starting point.
-
Add the initiator, AIBN. A typical concentration is 0.1-1.0 mol% with respect to the total monomer concentration.
-
-
Degassing and TFB Addition:
-
Rationale: Multiple freeze-pump-thaw cycles are the most effective way to remove dissolved oxygen from the reaction mixture. TFB is charged as a condensable gas.
-
Seal the reactor and cool the contents in a dry ice/acetone bath until frozen.
-
Evacuate the reactor head-space using the Schlenk line, then backfill with inert gas. Repeat this cycle three times.
-
Connect the TFB gas cylinder to the reactor via a swagelok fitting. Cool the reactor in the chilling bath and slowly condense the desired mass of TFB into the reactor. The amount added can be determined by mass difference of the cylinder or by monitoring the pressure-volume-temperature (PVT) properties.
-
-
Polymerization:
-
Rationale: The chosen temperature must be appropriate for the initiator's half-life. For AIBN, 65-75°C provides a suitable rate of radical generation. Reaction time determines the final conversion.
-
Place the sealed reactor in a heating mantle on a stirrer plate.
-
Heat the reactor to 70°C while stirring. Monitor the internal pressure and temperature. The pressure will initially rise due to heating and then gradually decrease as the gaseous TFB is consumed.
-
Allow the reaction to proceed for 12-24 hours.
-
-
Isolation and Purification:
-
Rationale: The polymer must be isolated from unreacted monomers and solvent. Precipitation into a non-solvent is a standard method for purifying polymers. Methanol is a good non-solvent for many acrylics and fluoroacrylics.
-
Cool the reactor to room temperature and then further chill in an ice bath before slowly venting any excess pressure in a fume hood.
-
Open the reactor and pour the viscous polymer solution into a round-bottom flask.
-
Concentrate the solution to about one-third of its original volume using a rotary evaporator.
-
Slowly pour the concentrated polymer solution into a beaker containing a large excess (approx. 10x volume) of cold, stirring methanol. The copolymer will precipitate as a white solid or gum.
-
Allow the precipitate to stir for 30 minutes, then collect the solid by filtration.
-
Redissolve the polymer in a small amount of ethyl acetate and re-precipitate into methanol to further purify.
-
Collect the final product and dry it in a vacuum oven at 40-50°C to a constant weight.
-
Characterization of the Copolymer
Thorough characterization is essential to confirm the structure, composition, and properties of the synthesized P(TFB-co-MMA).
Table 2: Key Characterization Techniques and Expected Information
| Technique | Abbreviation | Information Obtained |
|---|---|---|
| Nuclear Magnetic Resonance | ¹H, ¹⁹F, ¹³C NMR | Copolymer composition, microstructure, confirmation of incorporation |
| Fourier-Transform Infrared Spectroscopy | FTIR | Presence of characteristic functional groups (C=O, C-F) |
| Gel Permeation Chromatography | GPC / SEC | Molar mass (Mₙ, Mₙ), molar mass distribution (Đ) |
| Differential Scanning Calorimetry | DSC | Glass transition temperature (T₉)[12] |
| Thermogravimetric Analysis | TGA | Thermal stability, decomposition temperature (Tₔ) |
-
NMR Spectroscopy: ¹H NMR can be used to determine the molar ratio of the monomers in the copolymer by integrating the signals from the acrylic monomer's protons against any remaining protons on the TFB unit. ¹⁹F NMR is unequivocal for confirming the incorporation of TFB and can provide detailed microstructural information.
-
FTIR Spectroscopy: A successful copolymerization will show characteristic absorption bands for both monomers. Key peaks to look for include the strong carbonyl (C=O) stretch from the acrylate at ~1730 cm⁻¹ and strong C-F stretching bands in the 1100-1300 cm⁻¹ region.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the average molar mass and the dispersity (Đ = Mₙ/Mₙ) of the polymer. For conventional free-radical polymerization, a dispersity between 1.5 and 2.5 is typical.
-
Thermal Analysis (DSC/TGA): DSC will reveal the glass transition temperature (T₉), a key property that is dependent on the copolymer composition. A single T₉ indicates a random copolymer. TGA measures the weight loss of the polymer as a function of temperature, providing data on its thermal stability. Fluorinated copolymers are expected to exhibit enhanced thermal stability compared to their non-fluorinated acrylic analogues.[3]
Advanced Synthesis: Controlled Radical Polymerization
For applications requiring well-defined architectures (e.g., block copolymers) or narrow molar mass distributions, controlled radical polymerization (CRP) techniques are recommended.[13] RAFT polymerization is particularly versatile and tolerant of a wide range of functional monomers.[2][14]
To adapt the protocol for RAFT, a RAFT agent (a chain transfer agent, or CTA, such as a dithiobenzoate or trithiocarbonate) is added to the reaction mixture along with the initiator (at a specific CTA:initiator ratio). The RAFT process allows chains to grow in a more controlled, "living" manner, enabling the synthesis of polymers with low dispersity (Đ < 1.3) and the ability to chain-extend for block copolymer formation.[15]
Troubleshooting
Table 3: Common Problems and Solutions in Copolymerization
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or No Conversion | 1. Oxygen inhibition.2. Inactive initiator.3. Inhibitor not removed from acrylic monomer. | 1. Improve degassing procedure (more F-P-T cycles).2. Use fresh, properly stored initiator.3. Ensure monomer is passed through alumina immediately before use. |
| Broad Molar Mass Distribution (Đ > 3) | 1. High initiator concentration.2. Chain transfer to solvent.3. High temperature causing side reactions. | 1. Reduce initiator concentration.2. Select a solvent with a low chain transfer constant.3. Lower the reaction temperature and use a lower-temp initiator if needed. |
| Inconsistent Copolymer Composition | 1. Large difference in reactivity ratios and high conversion.2. Poor stirring in the reactor. | 1. Stop the reaction at low conversion (<15%) for compositional homogeneity.2. Ensure stirring is vigorous enough to mix the gas and liquid phases. |
| Polymer is a Sticky Gum, Not a Powder | 1. Low glass transition temperature (T₉).2. Product has a low molar mass. | 1. This may be the intrinsic property of the copolymer. Precipitate at a lower temperature.2. Increase monomer concentration or decrease initiator/CTA concentration. |
References
-
Guarrotxena, N., & Singular, M. (2010). Structure Control, Coating Properties, And Durability of Fluorinated Acrylic-Based Polymers. ResearchGate. [Link]
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Chemistry For Everyone. (2024). What Are Fluorinated Acrylic Polymers? YouTube. [Link]
-
Sangaj, N., & Malshe, V. C. (2004). Fluorinated acrylic copolymers: Part I: Study of clear coatings. ResearchGate. [Link]
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Yamamoto, I. (2016). Fluoroalkyl Acrylate Polymers and Their Applications. In Fluorinated Polymers: Volume 2: Applications. The Royal Society of Chemistry. [Link]
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Fluoropolymers for Coating Applications. (2008). PCI Magazine. [Link]
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Ameduri, B. (2009). Controlled Radical (Co)polymerization of Fluoromonomers. Macromolecules. [Link]
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Wang, Y., et al. (2018). Free radical copolymerization of trifluoroethyl methacrylate with perfluoroalkyl ethyl acrylates for superhydrophobic coating application. ResearchGate. [Link]
-
Zare, M. S., et al. (2020). Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Eurasian Chemico-Technological Journal. [Link]
-
Mao, R., & Huglin, M. B. (1993). A new linear method to calculate monomer reactivity ratios by using high conversion copolymerization data: terminal model. Polymer. [Link]
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Reactivity ratios and copolymer composition. Intro to Polymer Science Class Notes. [Link]
-
He, Y., et al. (2004). MEASUREMENTS OF MONOMER REACTIVITY RATIOS FOR COPOLYMERIZATION OF STYRENE AND METHYL METHACRYLATE IN CARBON DIOXIDE AT VAPOR-LIQ. Chinese Journal of Polymer Science. [Link]
-
Casazza, E., et al. (2002). Synthesis, characterization, and properties of a novel acrylic terpolymer with pendant perfluoropolyether segments. Polymer. [Link]
-
Summary of monomer reactivity ratios. ResearchGate. [Link]
-
Copolymerization of 2,2,3,3,4,4,4-Heptafluorobutyl acrylate with Butyl acrylate via RAFT Polymerization. ResearchGate. [Link]
-
Gody, G., et al. (2016). Synthesis and Characterization of All-Acrylic Tetrablock Copolymer Nanoparticles: Waterborne Thermoplastic Elastomers via One-Pot RAFT Aqueous Emulsion Polymerization. ACS Publications. [Link]
-
Goli, E., et al. (2022). Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization. MDPI. [Link]
-
Characterization of Molecular Structure of Acrylic Copolymers Prepared via Emulsion Polymerization Using A4F-MALS Technique. ResearchGate. [Link]
-
Wang, F., et al. (2017). Synthesis and Characterization of Waterborne Fluoropolymers Prepared by the One-Step Semi-Continuous Emulsion Polymerization... Polymers. [Link]
-
Feiring, A. E., et al. (2004). Radical Copolymerization of 2-Trifluoromethylacrylic Monomers. II. Kinetics, Monomer Reactivities, and Penultimate Effect in Their Copolymerization with Norbornenes and Vinyl Ethers. ResearchGate. [Link]
-
Ates, B., et al. (2021). Synthesis and Characterization of ABA-Type Triblock Copolymers Using Novel Bifunctional PS, PMMA, and PCL Macroinitiators... MDPI. [Link]
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Application Note: High-Sensitivity Detection and Quantification of 2,4,4,4-Tetrafluorobut-1-ene (HFO-1234ze) using Gas Chromatography-Mass Spectrometry
Abstract
This application note provides a comprehensive guide and detailed protocol for the analytical detection and quantification of 2,4,4,4-Tetrafluorobut-1-ene, also known as HFO-1234ze. As industries pivot towards environmentally benign refrigerants and propellants to comply with global regulations phasing out high global warming potential (GWP) hydrofluorocarbons (HFCs), the need for robust analytical methods for hydrofluoroolefins (HFOs) has become critical.[1] HFO-1234ze is a leading low-GWP alternative, but its mild flammability and the potential presence of impurities or isomers necessitate precise and reliable analytical oversight for quality control, environmental monitoring, and safety applications.[2][3][4] This document details a validated Gas Chromatography-Mass Spectrometry (GC-MS) method, offering high sensitivity and selectivity for the target analyte in various matrices. We explain the causality behind methodological choices and provide a step-by-step protocol suitable for researchers, quality control laboratories, and scientists in related fields.
Introduction and Significance
The global shift away from ozone-depleting and high-GWP compounds, driven by international agreements like the Montreal and Kyoto Protocols, has accelerated the adoption of HFOs.[1] this compound (HFO-1234ze) is a key fourth-generation fluorinated gas valued for its near-zero ozone depletion potential and very low GWP. It is increasingly used in applications such as commercial refrigeration, air conditioning, and as a foam-blowing agent.[2][5]
The analytical challenge lies in ensuring the purity of HFO-1234ze, as manufacturing processes can result in isomeric impurities (e.g., the (Z)-isomer) or other halogenated byproducts that may alter its thermodynamic and safety profiles.[6] Furthermore, its classification as a mildly flammable (A2L) gas requires accurate monitoring to ensure safe handling and to assess environmental concentrations.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard technique for this application. Its power lies in the synergistic combination of the superior separation capability of Gas Chromatography with the definitive identification and sensitive quantification provided by Mass Spectrometry.[1][7] This note establishes a self-validating protocol that ensures trustworthiness and reproducibility in results.
Principle of the Method: Gas Chromatography-Mass Spectrometry
The analytical workflow is predicated on two core principles: chromatographic separation followed by mass-based detection.
-
Gas Chromatography (GC): A gaseous or vaporized sample is injected into the instrument. An inert carrier gas (typically helium) transports the sample through a long, thin capillary column. The inner surface of the column is coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile carrier gas and the stationary phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in distinct elution times (retention times). For HFO-1234ze and related volatile fluorocarbons, a low-polarity column is selected to ensure separation primarily by boiling point.
-
Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the high-vacuum environment of the mass spectrometer's ion source. Here, high-energy electrons (typically at 70 eV in Electron Ionization mode) bombard the molecules, causing them to ionize and fragment in a predictable and reproducible manner. The resulting positively charged ions (the parent molecular ion and its characteristic fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which filters them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum that serves as a unique chemical fingerprint for definitive identification.[7][8]
This combination allows for the separation of HFO-1234ze from other components in a mixture and its unambiguous identification based on both its retention time and its unique mass spectrum.
Experimental Workflow and Protocol
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless inlet and electronic pneumatic control.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-bleed, low-polarity (5%-phenyl)-methylpolysiloxane column.
-
Gases: Helium (99.999% purity or higher) as carrier gas.
-
Sample Introduction: Gas-tight syringes (for manual injection) or a gas sampling valve system. For atmospheric sampling, Tedlar® or other inert gas sampling bags are required.[9]
-
Standards: Certified reference material of this compound in a suitable balance gas (e.g., nitrogen).
Sample Preparation
Sample preparation is minimal for gaseous matrices but requires careful handling to ensure sample integrity and operator safety.
-
For High-Concentration/Purity Analysis (from cylinders):
-
Connect a suitable pressure-reducing regulator to the cylinder.
-
Use a tee-piece with a septum to allow for sampling with a gas-tight syringe.
-
Purge the regulator and sampling line thoroughly before extracting a sample to ensure it is representative of the cylinder contents.
-
Extract an aliquot (e.g., 100 µL) for direct injection.
-
-
For Trace Analysis (e.g., ambient air):
-
Collect the air sample in an evacuated Tedlar® bag using a personal sampling pump.
-
Analyze the sample within 24 hours to minimize potential loss or degradation.
-
For very low concentrations, a pre-concentration step using a thermal desorption system may be required, though this is outside the scope of this direct-injection protocol.
-
GC-MS Instrumental Method
The following table summarizes the optimized instrumental parameters. The rationale is to achieve a sharp peak for HFO-1234ze while separating it from potential early-eluting impurities and heavier contaminants.
| Parameter | Setting | Justification |
| GC Inlet | ||
| Inlet Temperature | 200 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (100:1 ratio) | Prevents column overloading and peak distortion when analyzing high-concentration samples. For trace analysis, a lower split ratio or splitless injection would be used. |
| Injection Volume | 100 µL | A typical volume for gas-phase analysis. |
| Carrier Gas | Helium | Provides good chromatographic efficiency and is inert. |
| Constant Flow | 1.2 mL/min | Ensures reproducible retention times. |
| GC Oven | ||
| Initial Temperature | 40 °C, hold for 2 min | Allows for sharp focusing of volatile analytes at the head of the column. |
| Ramp Rate | 15 °C/min to 150 °C | Provides efficient separation of HFO-1234ze from other potential volatile impurities. |
| Final Temperature | Hold at 150 °C for 1 min | Ensures any less volatile compounds are eluted from the column. |
| MS Parameters | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | Standard temperature to maintain cleanliness and prevent condensation. |
| Quadrupole Temp. | 150 °C | Standard temperature to ensure consistent mass filtering. |
| Mass Scan Range | m/z 30 - 200 | Covers the molecular ion (m/z 128) and all significant fragments of HFO-1234ze. |
| Acquisition Mode | Full Scan | Used for qualitative identification and purity checks. For trace quantification, Selected Ion Monitoring (SIM) of key ions (e.g., m/z 109, 128) would be employed for enhanced sensitivity. |
Calibration and Quantification
A multi-point calibration is essential for accurate quantification and method validation.
-
Standard Preparation: Prepare a series of at least five calibration standards by diluting a high-concentration certified standard with a zero-grade balance gas (e.g., nitrogen or air).
-
Analysis: Analyze each calibration standard using the GC-MS method described above.
-
Curve Generation: For each standard, integrate the peak area of the primary quantifying ion. Plot the peak area against the concentration to generate a calibration curve. A linear regression with a coefficient of determination (R²) ≥ 0.995 is required.
Analytical Workflow Diagram
The following diagram illustrates the complete analytical process from sample acquisition to final report generation.
Caption: GC-MS analytical workflow for HFO-1234ze.
Data Analysis and Interpretation
-
Qualitative Identification: The identity of this compound (MW = 128.07 g/mol ) is confirmed by matching the retention time and the acquired mass spectrum with that of a certified standard.[10] The expected mass spectrum will show a molecular ion peak at m/z 128. Key fragment ions, resulting from the loss of fluorine or larger groups, are crucial for confirmation. Common fragmentation patterns for fluorinated alkenes include the loss of F (M-19) and CF3 (M-69). The expected primary fragments would include ions at m/z 109 ([C4H4F3]+) and 59 ([C2H2F2]+).
-
Quantitative Calculation: The concentration of HFO-1234ze in an unknown sample is determined by integrating its corresponding peak area and calculating the concentration using the linear regression equation derived from the calibration curve.
Method Validation and Quality Control
To ensure the trustworthiness of the results, the method must be validated and subject to ongoing quality control.
-
Selectivity: Assessed by analyzing a blank matrix and potential interferents (e.g., isomers, other refrigerants) to ensure no co-eluting peaks interfere with the analyte.
-
Linearity: Confirmed by the R² value of the calibration curve (≥0.995).
-
Limits of Detection (LOD) and Quantitation (LOQ): Determined experimentally based on the signal-to-noise ratio (S/N) of low-concentration standards (typically S/N of 3 for LOD and 10 for LOQ).
-
Precision and Accuracy: A known QC standard should be analyzed periodically within an analytical batch. The measured concentration should be within ±15% of the true value.
Safety Considerations
This compound is a liquefied gas under pressure and is classified as mildly flammable.[3][4] All handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses and gloves, must be worn.[11][12] Users must consult the Safety Data Sheet (SDS) for the compound before handling.[11][13][14]
References
- HFO-1234ze Refrigerant 2025 Trends and Forecasts 2033: Analyzing Growth Opportunities. (n.d.). Google Cloud.
- Ruiz, A. V., & Miller, B. R. (2016). Analysis and Detection of HFO-1234ze. NOAA.
- Comprehensive Evaluation of the Flammability and Ignitability of HFO-1234ze. (2019). ResearchGate.
- HFO-1234ze Analysis as an Ecological Alternative In Domestic Refrigeration. (n.d.). Universidad Politécnica Salesiana.
- Comprehensive evaluation of the flammability and ignitability of HFO-1234ze. (2019). Regulations.gov.
- Appendix A to Subpart F of Part 82, Title 40 -- Specifications for Refrigerants. (n.d.). eCFR.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- 4,4,4-Trifluoro-1-butene - Safety Data Sheet. (2016). Synquest Labs.
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2024). Sigma-Aldrich.
- This compound. (n.d.). Santa Cruz Biotechnology.
- Analytical methods and achievability. (n.d.). Guidelines for drinking-water quality - NCBI Bookshelf.
- Analytical Method Summaries. (2023). Eurofins.
- Tetrafluoropropene and Perfluoro-(3-methylbutan-2-one) Gas Mixtures in Medium-V. (2021). Semantic Scholar.
- removal of impurities from 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene. (n.d.). Benchchem.
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Application Notes & Protocols: Safe Handling of 2,4,4,4-Tetrafluorobut-1-ene
Introduction and Compound Profile
2,4,4,4-Tetrafluorobut-1-ene (CAS RN 721946-02-7) is a fluorinated alkene of increasing interest in materials science, organic synthesis, and as a potential component in next-generation refrigerants and foam-blowing agents.[1] Its unique chemical structure, featuring a terminal double bond and a trifluoromethyl group, imparts specific reactivity and physical properties that necessitate rigorous and well-understood handling protocols.
The presence of multiple fluorine atoms significantly influences the molecule's electronic properties and stability, but also introduces specific hazards, primarily related to its gaseous nature under standard conditions and the potential for hazardous decomposition products under thermal stress.[2][3] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the safe handling, storage, emergency procedures, and disposal of this compound. The protocols herein are designed to mitigate risks and ensure a safe laboratory environment.
1.1 Physical and Chemical Properties
A clear understanding of the compound's physical properties is the foundation of a robust safety protocol. These properties dictate appropriate storage, engineering controls, and emergency response actions.
| Property | Value | Source |
| CAS Number | 721946-02-7 | [1] |
| Molecular Formula | C₄H₄F₄ | [1][4] |
| Molecular Weight | 128.07 g/mol | [1] |
| Physical State | Gas / Liquefied Gas | [3] |
| Boiling Point | Data not widely available; expected to be low | - |
| Vapor Pressure | High; exists as a gas at STP | [3] |
| Flash Point | Not available; assumed to be flammable | [5] |
| Solubility | Data not widely available; likely poorly soluble in water | - |
Hazard Identification and Risk Assessment
The primary hazards associated with this compound stem from its physical state as a gas under pressure and the chemical hazards common to fluorinated hydrocarbons.
-
Gas Under Pressure: The compound is typically supplied in cylinders as a liquefied gas. These cylinders may rupture or explode if heated, presenting a significant physical hazard.[6][7] Leaking gas can also displace oxygen in confined spaces, leading to asphyxiation.[3][8]
-
Flammability: While specific data is limited, similar fluorinated alkenes are flammable. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5] It is critical to treat this compound as a flammable gas.
-
Inhalation Toxicity: Inhalation of vapors or gas may cause respiratory irritation, dizziness, or drowsiness.[9][10] At high concentrations, it can act as a simple asphyxiant by displacing oxygen.[3][8]
-
Skin and Eye Irritation: Direct contact with the liquid or rapidly expanding gas can cause skin irritation and severe eye irritation.[2][7][9][10] Contact with the liquid can also cause frostbite due to rapid evaporation.
-
Hazardous Decomposition: Thermal decomposition, particularly during a fire, can generate highly toxic and corrosive fumes, including carbon oxides (CO, CO₂) and hydrogen fluoride (HF).[2][3] Hydrogen fluoride is extremely corrosive and toxic, causing severe burns upon contact with any tissue.[11]
2.1 Causality of Hazards The carbon-fluorine bond is exceptionally strong, making the molecule relatively stable. However, the double bond provides a site for reactivity. The primary danger, thermal decomposition, breaks these bonds and allows the formation of hydrogen fluoride, a substance that poses severe health risks. HF rapidly penetrates tissue and can lead to systemic toxicity by binding with calcium in the body.[11] Therefore, preventing conditions that could lead to decomposition (e.g., fire) is a cornerstone of its safe handling.
Standard Operating Protocol: Laboratory Handling
This protocol outlines the mandatory procedures for handling this compound in a research setting. Adherence to these steps is critical for mitigating the risks identified above.
3.1 Engineering Controls
-
Ventilation: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of flammable or asphyxiating vapors.[9]
-
Gas Cabinets: For long-term or continuous use, cylinders should be stored in a dedicated, ventilated gas cabinet equipped with a leak detection system.
-
Gas Detection: An installed gas monitoring system with an alarm set point at the Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV) is highly recommended for areas where the gas is used or stored.[8]
-
Ignition Source Control: All potential ignition sources—such as open flames, hot surfaces, and spark-producing equipment—must be eliminated from the handling area.[5][6] Use only explosion-proof electrical equipment and non-sparking tools.[5]
3.2 Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to protect against all potential exposure routes.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[9] | Protects against splashes of liquefied gas, which can cause frostbite and severe irritation, and shields the face.[12][13] |
| Hand Protection | Cryogenic or cold-insulating gloves for cylinder handling.[3] Chemical-resistant gloves (e.g., nitrile, neoprene) for downstream work. | Insulating gloves prevent frostbite from the cold cylinder and expanding gas.[3] Chemical-resistant gloves must be inspected before each use. |
| Body Protection | Flame-retardant laboratory coat. | Provides a barrier against accidental splashes and is essential when working with a flammable substance. |
| Respiratory Protection | Not typically required if work is performed in a fume hood. An escape respirator should be available in case of a leak.[12][14] | The fume hood provides primary respiratory protection. Emergency respirators are for safe egress during a release. |
3.3 Step-by-Step Handling Protocol
This workflow details the process from cylinder preparation to use in an experimental setup.
Caption: Experimental workflow for safe handling of this compound.
-
Cylinder Inspection: Before use, visually inspect the cylinder for any signs of damage, corrosion, or leaks. Verify that the hydrostatic test date is current. Do not use a cylinder that appears compromised.
-
Transportation: Always use a designated cylinder cart to move gas cylinders, ensuring they are properly secured. Never roll or drag cylinders.
-
Securing the Cylinder: Securely chain the cylinder to a wall, bench, or other fixed support in an upright position.[3] This prevents the cylinder from being knocked over, which could damage the valve.
-
Regulator and Equipment: Use a regulator made of compatible materials (e.g., stainless steel) and with the correct CGA fitting for the cylinder valve. Do not use adapters. Inspect the regulator and tubing for any signs of wear or damage before installation.
-
System Purge: Before introducing the fluorinated gas, the entire gas delivery system must be purged with a dry, inert gas like nitrogen or argon to remove atmospheric moisture and oxygen.[8]
-
Leak Testing: After assembling the apparatus, perform a leak test. Close the outlet of the system, pressurize it with an inert gas, and apply a leak detection solution (e.g., Snoop®) to all joints and connections.
-
Initiating Flow: Open the main cylinder valve slowly and completely. Stand with the valve outlet pointing away from you. Adjust the delivery pressure using the regulator. Never open the valve with a wrench or other tool; if it cannot be opened by hand, it may be faulty.
-
Shutdown Procedure: When the procedure is complete, close the main cylinder valve first.[3] Then, vent the residual gas from the regulator and delivery lines safely into the fume hood exhaust or through an appropriate scrubber. Finally, turn the regulator diaphragm to the "off" position (fully counter-clockwise).
Storage, Waste, and Emergency Procedures
4.1 Storage Protocol Proper storage is essential to prevent accidents and maintain the integrity of the compound.
-
Location: Store cylinders in a dry, cool, well-ventilated area away from direct sunlight and heat sources.[3][6][9] Do not expose cylinders to temperatures exceeding 50°C (122°F), as this can lead to a dangerous increase in internal pressure.[3]
-
Separation: Store cylinders away from incompatible materials, such as strong oxidizing agents, strong bases, and finely divided metals.[3][5]
-
Security: Keep containers tightly closed with the valve protection cap in place when not in use.[9]
4.2 Waste Disposal Disposal must be handled by qualified personnel and in accordance with all local, state, and federal regulations.
-
Do Not Vent: Do not intentionally release fluorinated gases into the atmosphere.[15]
-
Return to Supplier: The preferred method of disposal is to return the gas to the supplier in its original container.[15]
-
Licensed Contractor: If returning to the supplier is not possible, a licensed hazardous waste contractor must be used for disposal.
4.3 Emergency Response
A clear, rehearsed emergency plan is the most effective tool for managing an accidental release or exposure.
Caption: Decision tree for emergency response to a release or exposure event.
In Case of a Leak:
-
Evacuate: If a leak is detected, evacuate the immediate area immediately.[8] Do not attempt to address the leak unless you are trained and it is safe to do so.
-
Ventilate: Increase ventilation to the area by opening sashes on fume hoods.
-
Stop the Leak: If it can be done without risk, close the cylinder valve to stop the release.[6]
-
Alert Personnel: Alert others in the vicinity and contact your institution's Environmental Health & Safety (EH&S) department or emergency services.[8]
In Case of Personnel Exposure:
-
Inhalation: Remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][10]
-
Skin Contact: For gas exposure, wash the affected area with soap and water.[9] For contact with liquefied gas (frostbite), flush the area with lukewarm water. Do not use hot water. Seek medical attention.[3] Remove any contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][5][10] Seek immediate medical attention.
-
Ingestion: Ingestion is not a likely route of exposure for a gas.
In Case of Fire:
-
Use carbon dioxide, dry chemical, or alcohol-resistant foam extinguishers.[2][5]
-
Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to protect against hazardous decomposition products like hydrogen fluoride.[2][5]
-
If cylinders are exposed to fire, use a water spray to cool them and reduce the risk of explosion.[3]
References
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Technical guidance note: Fluorinated Gas (F Gas) use at Swansea University. [Link]
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Emergency Preparedness and Response Guidelines for Anhydrous Hydrogen Fluoride (AHF) and Hydrofluoric Acid (HF). American Chemistry Council. [Link]
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Fluorinated Greenhouse Gases. GOV.UK. [Link]
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Toxic and Highly Toxic Gas Handling Procedure. Carnegie Mellon University. [Link]
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Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
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Personal Protection Equipment (PPE). Rhode Island Department of Environmental Management. [Link]
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Components of Personal Protective Equipment. Pesticide Environmental Stewardship. [Link]
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This compound. PubChem. [Link]
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4-Bromo-1,1,2-trifluorobut-1-ene. PubChem. [Link]
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1,1,2,3,3,4,4,4-Octafluorobut-1-ene. PubChem. [Link]
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General Description and Discussion of the Levels of Protection and Protective Gear. Occupational Safety and Health Administration (OSHA). [Link]
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PPE Levels of Protection. Arcwood Environmental. [Link]
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1-Butene, 2-bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)-. U.S. Environmental Protection Agency (EPA). [Link]
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Application Note: Experimental Setup and Protocols for Studying HFO-1234ze(Z) Gas-Phase Reactions
Abstract
This guide provides a detailed framework for researchers and scientists investigating the gas-phase reactions of (Z)-1,3,3,3-tetrafluoropropene, or HFO-1234ze(Z). As a member of the hydrofluoroolefin (HFO) family of low Global Warming Potential (GWP) fluids, understanding its thermal stability, oxidation, and atmospheric decomposition pathways is critical for safety, environmental impact assessment, and industrial applications. This document outlines two robust experimental setups: a high-temperature shock tube for kinetic studies and a jet-stirred reactor coupled with gas chromatography-mass spectrometry (GC-MS) for mechanistic analysis at lower temperatures. Detailed, field-proven protocols, data interpretation guidelines, and critical safety procedures are provided to ensure experimental validity and operator safety.
Introduction: The Scientific Imperative
Hydrofluoroolefins (HFOs) represent the fourth generation of fluorinated refrigerants, developed to replace hydrofluorocarbons (HFCs) due to their significantly lower GWP. The carbon-carbon double bond in HFO molecules makes them susceptible to rapid degradation in the atmosphere, resulting in short atmospheric lifetimes.[1] HFO-1234ze exists as two geometric isomers, (E) and (Z). While the (E) isomer is more common, the (Z) isomer, with its higher boiling point (9.8°C) and critical temperature (153.7°C), is of significant interest for specific applications like high-temperature heat pumps.[1][2]
However, the reactivity of the double bond also introduces complex chemical questions. Studies have shown that atmospheric oxidation and ozonolysis of HFOs can lead to the formation of undesirable byproducts, including trifluoroacetaldehyde (CF3CHO) and even the potent greenhouse gas HFC-23 (trifluoromethane).[3][4][5] Furthermore, thermal decomposition at elevated temperatures, which can occur in malfunctioning equipment, may generate hazardous substances such as hydrogen fluoride (HF).[6][7]
Therefore, a rigorous experimental investigation into the reaction kinetics and mechanisms of HFO-1234ze(Z) under various conditions is not merely an academic exercise. It is essential for:
-
Validating Chemical Models: Providing high-quality data to develop and refine kinetic models used in combustion and atmospheric chemistry simulations.[8]
-
Assessing Environmental Impact: Quantifying the formation rates and yields of secondary pollutants to accurately model atmospheric fate and impact.[4]
-
Ensuring Industrial Safety: Understanding thermal stability limits and decomposition products to prevent equipment failure and mitigate exposure risks.[9][10]
This application note provides the technical foundation for designing and executing these critical experiments.
Key Reaction Regimes of Interest
Thermal Decomposition (Pyrolysis)
Investigating the unimolecular decomposition of HFO-1234ze(Z) at high temperatures in an inert atmosphere is crucial to determine its thermal stability limits. Key objectives are to measure the rate of decomposition and identify the primary bond-fission pathways and subsequent reaction products. Studies on the (E) isomer show isomerization to the (Z) form begins around 250°C, with significant decomposition occurring above 350°C.[9]
Oxidation
Oxidation studies involve reacting HFO-1234ze(Z) with an oxidant (e.g., air or O₂) over a range of temperatures and equivalence ratios. This regime is relevant to understanding combustion behavior and the formation of partially oxidized, potentially toxic, or corrosive products.
Atmospheric Chemistry
Simulating tropospheric conditions to study reactions with key atmospheric oxidants, primarily the hydroxyl radical (OH) and ozone (O₃), is vital. These experiments help determine the atmospheric lifetime of HFO-1234ze(Z) and identify its terminal degradation products.[3][11]
Recommended Experimental Apparatus
A multi-faceted approach is required to cover the wide range of conditions relevant to HFO-1234ze(Z) reactions. We detail two complementary systems.
High-Temperature Kinetic Studies: The Shock Tube
A shock tube is the premier instrument for studying elementary reaction kinetics at high temperatures (typically 500–5000 K) and well-defined pressures.[12] It achieves near-instantaneous heating of a gas mixture via a shock wave, initiating the reaction and allowing for time-resolved measurements of species concentrations.[13][14] This setup is ideal for isolating individual reaction steps and measuring their rate constants.
Core Components:
-
Driver & Driven Sections: Two sections of tubing (typically stainless steel, ~3-6 m long) separated by a diaphragm. The high-pressure driver gas (e.g., Helium) ruptures the diaphragm, generating a shock wave in the low-pressure driven section containing the reactant mixture.
-
Gas Mixing System: A high-purity, corrosion-resistant manifold with mass flow controllers (MFCs) to prepare precise, highly diluted mixtures of HFO-1234ze(Z) (<0.1%) in a bath gas (e.g., Argon).
-
Vacuum System: A turbomolecular pump is essential to achieve high vacuum (<10⁻⁵ mbar), ensuring the purity of the gas mixture.[13]
-
Pressure Transducers: A series of fast-response piezoelectric sensors along the tube measure the shock wave velocity, which is used to calculate the post-shock temperature and pressure.
-
In-Situ Optical Diagnostics: Non-intrusive, laser-based diagnostics are used to measure species concentrations in real-time. Techniques like Atomic Resonance Absorption Spectroscopy (ARAS) or Tunable Diode Laser Absorption Spectroscopy (TDLAS) are common.[13]
Mechanistic Studies: Jet-Stirred Reactor (JSR) with GC-MS
For studying complex reaction networks, identifying stable intermediates, and analyzing final products at low-to-intermediate temperatures (300–1300 K), a jet-stirred reactor is highly effective.[15] The JSR's design creates a highly uniform (ideally stirred) mixture of reactants and products at a constant temperature and pressure, allowing for the analysis of stable species at a fixed residence time.
Core Components:
-
Fused Quartz Reactor: A spherical or cylindrical quartz reactor (typically 20-100 cm³) housed in a high-temperature furnace. Quartz is chosen for its chemical inertness at high temperatures.
-
Injector Nozzles: Reactants are introduced through nozzles at the center of the reactor, creating turbulent jets that ensure rapid mixing.
-
Gas Delivery System: A bank of MFCs precisely controls the flow rates of HFO-1234ze(Z), oxidants (O₂, Air), and diluents (N₂, Ar).
-
Pressure Control: A pressure transducer and a downstream back-pressure regulator maintain a constant reactor pressure (typically atmospheric).
-
Sampling Probe: A quartz microprobe with a small orifice is used to extract a sample from the reactor. The rapid pressure drop quenches the reactions, preserving the species composition.
-
Analytical System: The sampled gas is analyzed, most commonly by a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) for separation, identification, and quantification of stable reaction products.[16]
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of operations for the two primary experimental setups described.
Caption: Workflow for High-Temperature Kinetics in a Shock Tube.
Caption: Workflow for Mechanistic Studies using a JSR with GC-MS.
Experimental Protocols
Protocol 1: Thermal Decomposition in a Shock Tube
This protocol aims to measure the rate of unimolecular decomposition of HFO-1234ze(Z).
1. Reactant Preparation: a. Prepare a dilute mixture of 0.05% HFO-1234ze(Z) in high-purity Argon (99.999%) in a stainless steel mixing vessel. b. Homogenize the mixture for at least 12 hours before use.
2. Shock Tube Operation: a. Evacuate the entire shock tube to a pressure below 10⁻⁵ mbar. b. Fill the driven section with the prepared gas mixture to a pre-calculated initial pressure (P₁), typically 20-100 mbar. c. Pressurize the driver section with Helium until the diaphragm ruptures. This should be tailored to achieve the desired reflected shock temperature (T₅), e.g., 900-1500 K.
3. Data Acquisition: a. Record the pressure signals from the transducers along the tube to determine the incident shock velocity. b. Simultaneously, acquire the time-resolved signal from the in-situ diagnostic (e.g., absorption signal of a decomposition product or the parent molecule). The measurement window is typically 1-2 milliseconds.
4. Data Analysis: a. Calculate the reflected shock temperature (T₅) and pressure (P₅) from the shock velocity and initial conditions using standard 1D shock relations. b. Convert the raw diagnostic signal to a concentration profile versus time. c. Assuming pseudo-first-order kinetics, plot the natural logarithm of the reactant concentration versus time. The slope of this plot yields the first-order rate constant, k(T, P). d. Repeat experiments over a range of temperatures to determine the Arrhenius parameters (activation energy and pre-exponential factor).
Protocol 2: Oxidation in a Jet-Stirred Reactor
This protocol is designed to identify the stable products of HFO-1234ze(Z) oxidation.
1. System Preparation: a. Set the furnace to the desired reaction temperature (e.g., 700 K). b. Purge the entire system, including gas lines and reactor, with an inert gas (N₂) for at least 30 minutes.
2. Experimental Execution: a. Set the desired reactor pressure using the back-pressure regulator (e.g., 1013 mbar). b. Introduce the reactant flows using the MFCs. For a stoichiometric oxidation study in air, a typical mixture might be:
- HFO-1234ze(Z): 0.5%
- Oxygen (O₂): 2.0%
- Nitrogen (N₂): 97.5% (as diluent and part of the air composition) c. Maintain a constant total flow rate to achieve a specific residence time in the reactor (e.g., 2 seconds). d. Allow the system to reach a steady state, which typically takes at least three times the reactor residence time.
3. Sampling and Analysis: a. Open the valve to the sampling line to extract a continuous stream of gas from the reactor. b. Using a gas sampling loop, inject a fixed volume (e.g., 1 mL) of the reactor effluent into the GC-MS. c. Run the pre-programmed GC temperature ramp and MS acquisition method to separate and identify the products.
4. Data Analysis: a. Identify the peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST) and by running authentic standards. b. Quantify the mole fraction of each species by integrating the peak areas and applying pre-determined calibration factors. c. Perform a carbon and fluorine atom balance to validate the accuracy of the measurements.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Physical and Safety Properties of HFO-1234ze(Z)
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | CF₃CH=CHF (cis) | [2] |
| Molecular Weight | 114 g/mol | [1] |
| Boiling Point | 9.8 °C | [1][2] |
| Critical Temperature | 153.7 °C | [1][2] |
| GWP (100-year) | < 1 | [1][2] |
| ASHRAE Safety Class | A2L (Low Toxicity, Lower Flammability) |[2] |
Table 2: Typical Experimental Parameters for HFO-1234ze(Z) Reaction Studies
| Parameter | Shock Tube (Pyrolysis) | Jet-Stirred Reactor (Oxidation) |
|---|---|---|
| Temperature Range | 900 - 1500 K | 500 - 1100 K |
| Pressure Range | 1 - 10 bar | 1 bar (typical) |
| Reactant Conc. | < 0.1% | 0.1 - 2.0% |
| Residence Time | 1 - 2 ms | 0.5 - 5 s |
| Primary Measurement | Rate Constants | Species Mole Fractions |
| Key Diagnostics | Laser Absorption | GC-MS, FTIR |
Critical Safety Protocols
Handling HFOs and their reaction products requires strict adherence to safety procedures.
-
Gas Handling: HFO-1234ze(Z) is a liquefied gas under pressure.[10] Cylinders must be secured in a well-ventilated area. Use appropriate pressure regulators and stainless steel or other compatible tubing.
-
Ventilation: All experiments must be conducted in a continuously ventilated enclosure, such as a fume hood. This is critical to prevent the accumulation of flammable gas mixtures and to manage the release of toxic products.[17][18]
-
Leak Detection: Install fixed leak detectors for fluorinated gases in the laboratory. Use a hand-held electronic leak detector to periodically check fittings and connections.[1][2]
-
Toxic Product Management: The primary hazardous decomposition product is Hydrogen Fluoride (HF), which is extremely corrosive and toxic. The exhaust from the experimental setup must be passed through a scrubber containing an appropriate neutralizing agent (e.g., calcium carbonate or sodium bicarbonate) before being vented.
-
Personal Protective Equipment (PPE): Safety glasses, lab coats, and appropriate gloves must be worn at all times. In case of a significant leak or suspected release of HF, a self-contained breathing apparatus (SCBA) may be necessary.[17]
-
Emergency Response: Ensure an emergency shower and eyewash station are readily accessible. All personnel must be trained on the specific hazards of HFOs and HF and be familiar with the emergency shutdown procedures for the experimental apparatus.
Conclusion
The experimental frameworks presented in this application note, utilizing shock tubes for high-temperature kinetics and jet-stirred reactors for mechanistic studies, provide a robust and comprehensive approach to characterizing the reactions of HFO-1234ze(Z). By following the detailed protocols and adhering strictly to the safety guidelines, researchers can generate high-fidelity data that is essential for the safe implementation and accurate environmental assessment of this next-generation fluid.
References
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-
ResearchGate. (2025). Experimental assessment of the low GWP refrigerant HFO-1234ze(Z) for high temperature heat pumps. Available at: [Link]
-
Honeywell. (n.d.). SOLSTICE® ZE REFRIGERANT (HFO-1234ZE). Available at: [Link]
-
McGillen, M. R., et al. (2023). Ozonolysis can produce long-lived greenhouse gases from commercial refrigerants. Proceedings of the National Academy of Sciences, 120(51), e2312724120. Available at: [Link]
-
ResearchGate. (2025). HFO1234ze(e) As an Alternative Refrigerant for Ejector Cooling Technology. Available at: [Link]
-
University of Duisburg-Essen. (2025). Shock tubes for ultrafast kinetics studies. Available at: [Link]
-
ResearchGate. (2025). Influence of water on HFO-1234yf oxidation pyrolysis via ReaxFF molecular dynamics simulation. Available at: [Link]
-
Hansen, C. S., et al. (2023). Atmospheric Oxidation of Hydrofluoroolefins and Hydrochlorofluoroolefins by Ozone Produces HFC-23, PFC-14, and CFC-13. Environmental Science & Technology, 57(51), 21535-21545. Available at: [Link]
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-
IEEE Xplore. (2022). The thermal decomposition characteristics of HFO1234ze(E) gas for MV equipment. Available at: [Link]
-
MDPI. (n.d.). Thermodynamic Performance Analysis of Hydrofluoroolefins (HFO) Refrigerants in Commercial Air-Conditioning Systems for Sustainable Environment. Available at: [Link]
-
Airefrig. (2021). 1234ZE Safety Data Sheet. Available at: [Link]
-
ResearchGate. (2016). A comprehensive modeling of choked two-phase flow through short-tube orifices with application to alternative refrigerants HFO-1234yf and HFO-1234ze. Available at: [Link]
-
ResearchGate. (n.d.). A review of recent research on hydrofluoroolefin (HFO) and hydrochlorofluoroolefin (HCFO) refrigerants. Available at: [Link]
-
ResearchGate. (2025). An experimental study of PVTx properties in the gas phase for binary mixtures of HFO-1234yf and HFC-134a. Available at: [Link]
-
Purdue e-Pubs. (n.d.). Chemical Stability of HFO and HCO Refrigerants. Available at: [Link]
-
Stanford University. (n.d.). Fundamental Kinetics Database Utilizing Shock Tube Measurements. Available at: [Link]
-
ResearchGate. (n.d.). Thermal stability and pyrolysis products of HFO-1234yf as an environment-friendly working fluid for Organic Rankine Cycle. Available at: [Link]
-
Hudson Technologies. (2016). SAFETY DATA SHEET Solstice® ZE Refrigerant. Available at: [Link]
-
ResearchGate. (n.d.). Atmospheric Chemistry of E- and Z-CF3CH=CHF (HFO-1234ze): OH Reaction Kinetics as a Function of Temperature and UV and IR Absorption Cross Sections. Available at: [Link]
-
Hanson, R. K., & Davidson, D. F. (n.d.). Advances in Shock Tube Techniques for Fundamental Studies of Combustion Kinetics. Available at: [Link]
-
ResearchGate. (2023). Mixture Models for Refrigerants R-1234yf/134a, R-1234yf/1234ze(E), and R-134a/1234ze(E) and Interim Models for R-125/1234yf, R-1234ze(E)/227ea, and R-1234yf/152a. Available at: [Link]
-
ResearchGate. (n.d.). Thermal stability and decomposition behavior of HFO-1234ze(E) as a working fluid in the supercritical organic Rankine cycle. Available at: [Link]
-
ResearchGate. (2025). Experimental study and kinetic modeling of NH3/CH4 co-oxidation in a jet-stirred reactor. Available at: [Link]
-
ResearchGate. (n.d.). Atmospheric and watershed modelling of HFO-1234ze(E) emissions from prospective pressurized metered-dose inhalers usage. Available at: [Link]
-
Purdue e-Pubs. (n.d.). Atmospheric Transformation of Refrigerants: Current Research Developments and Knowledge Gaps. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Inhibition Effect of Solid Products and DC Breakdown Characteristics of the HFO1234Ze(E)–N2–O2 Ternary Gas Mixture. Available at: [Link]
-
Climalife UK. (2024). Solstice Propellant HFO 1234ze Safety Data Sheet. Available at: [Link]
-
Defense Technical Information Center (DTIC). (n.d.). SHOCK TUBE TECHNIQUES AND INSTRUMENTATION. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
- 9. The thermal decomposition characteristics of HFO1234ze(E) gas for MV equipment | IET Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 10. hudsontech.com [hudsontech.com]
- 11. researchgate.net [researchgate.net]
- 12. icders.org [icders.org]
- 13. Shock tubes for ultrafast kinetics studies [uni-due.de]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. airefrig.com.au [airefrig.com.au]
- 18. climalife.co.uk [climalife.co.uk]
Purification of 2,4,4,4-Tetrafluorobut-1-ene by Fractional Distillation: An Application Note and Protocol
This comprehensive guide provides a detailed protocol for the purification of 2,4,4,4-tetrafluorobut-1-ene, a valuable fluorinated building block in organic synthesis and materials science. The low boiling point and potential for isomeric and byproduct impurities necessitate a carefully controlled fractional distillation for achieving high purity. This document outlines the underlying principles, a step-by-step experimental protocol, and critical considerations for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Fractional Distillation
This compound is a volatile, flammable liquid with a boiling point of approximately 29-31°C. Synthetic routes to this compound can often yield a mixture of impurities, including unreacted starting materials, isomeric byproducts, and other fluorinated alkanes or alkenes. Given the low boiling point of the target compound, even small differences in the boiling points of impurities can significantly impact the final purity if a simple distillation is employed.
Fractional distillation is the method of choice when separating miscible liquids with boiling points that differ by less than 25°C.[1] This technique utilizes a fractionating column, which provides a large surface area for repeated cycles of vaporization and condensation. With each cycle, the vapor becomes progressively enriched in the more volatile component, leading to a much more efficient separation than simple distillation.[2][3]
Pre-Distillation Analysis and Impurity Profile
Prior to commencing the purification, it is imperative to have an understanding of the potential impurities in the crude this compound mixture. The specific impurities will be dependent on the synthetic route employed. Common precursors and potential byproducts include:
| Compound | Molecular Formula | Boiling Point (°C) | Rationale for Presence |
| This compound | C4H4F4 | 29-31 | Target Compound |
| 1,1,1,2-Tetrafluoroethane | C2H2F4 | -26.5[4][5] | Potential starting material or byproduct |
| 4-Bromo-3,3,4,4-tetrafluorobut-1-ene | C4H3BrF4 | 55[6][7] | Common precursor in some synthetic routes |
| 1,1,2,2-Tetrafluoroethane | C2H2F4 | -19.9[8] | Isomeric impurity |
| Other isomeric butenes | C4H4F4 | Varies | Byproducts of isomerization reactions |
A preliminary analysis of the crude material by Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended. This will provide a qualitative and semi-quantitative profile of the impurities present, allowing for a more informed distillation strategy.
Safety Precautions
3.1. Chemical Hazards:
-
This compound: Highly flammable liquid and vapor. May cause skin, eye, and respiratory irritation.
-
Fluorinated Hydrocarbons: Many fluorinated compounds can release hazardous decomposition products such as hydrogen fluoride (HF) upon heating or combustion.
-
Precursors and Byproducts: Consult the Safety Data Sheet (SDS) for all potential components in the crude mixture.
3.2. Personal Protective Equipment (PPE):
-
Flame-retardant lab coat.
-
Chemical splash goggles and a face shield.
-
Cryogenic or insulated gloves when handling condensed gases or cold traps.
-
Appropriate chemical-resistant gloves (e.g., nitrile, neoprene).
3.3. Engineering Controls:
-
All operations must be conducted in a well-ventilated fume hood.
-
Ensure that a fire extinguisher (Class B: for flammable liquids) and a safety shower/eyewash station are readily accessible.
-
Use of an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the formation of explosive peroxides, a known risk with some alkenes.
Experimental Protocol: Fractional Distillation
This protocol is designed for the purification of this compound on a laboratory scale.
4.1. Materials and Apparatus:
-
Crude this compound
-
Round-bottom flask (distilling flask)
-
Fractionating column (e.g., Vigreux or packed column with Raschig rings or metal sponge)
-
Distillation head with a condenser
-
Thermometer or temperature probe and adapter
-
Receiving flask(s) (round-bottom or Schlenk flask)
-
Heating mantle with a stirrer
-
Magnetic stir bar or boiling chips
-
Cold trap (e.g., Dewar condenser with dry ice/acetone or liquid nitrogen)
-
Inert gas source (nitrogen or argon) with a bubbler
-
Tubing for condenser and inert gas lines
-
Clamps and stands to secure the apparatus
4.2. Apparatus Setup:
Caption: Fractional distillation apparatus for low-boiling point liquids.
4.3. Step-by-Step Procedure:
-
Preparation:
-
Ensure all glassware is clean and thoroughly dried to prevent contamination.
-
Add the crude this compound and a magnetic stir bar or boiling chips to the distilling flask. Do not fill the flask more than two-thirds full.
-
-
Assembly:
-
Assemble the fractional distillation apparatus as shown in the diagram above within a fume hood.
-
Securely clamp all components.
-
Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.
-
Connect the condenser to a circulating coolant source. For a compound with a boiling point of 29-31°C, chilled water or a recirculating chiller set to 0-5°C is appropriate.
-
Place the receiving flask in an ice bath to ensure efficient condensation of the volatile product.
-
Connect the outlet of the receiving flask to a cold trap to capture any product that may bypass the condenser. The outlet of the cold trap should be connected to a bubbler to monitor the inert gas flow and prevent pressure buildup.
-
-
Inert Atmosphere:
-
Purge the entire system with a slow stream of inert gas (nitrogen or argon) for 5-10 minutes to displace any air. Maintain a slight positive pressure of the inert gas throughout the distillation.
-
-
Distillation:
-
Begin stirring the mixture in the distilling flask.
-
Slowly heat the distilling flask using the heating mantle. A gradual increase in temperature is crucial for an efficient separation.
-
Observe the formation of a condensation ring as it slowly ascends the fractionating column.
-
Monitor the temperature at the distillation head. If there are low-boiling impurities (e.g., 1,1,1,2-tetrafluoroethane), the temperature will plateau at their boiling point first. Collect this initial fraction in a separate receiving flask and label it as "Forerun."
-
Once the forerun has been collected, the temperature will rise again. When the temperature stabilizes at the boiling point of this compound (29-31°C), switch to a clean, pre-weighed receiving flask to collect the main fraction.
-
Maintain a slow and steady distillation rate. If the temperature fluctuates significantly or rises above the expected boiling point, it may indicate the presence of higher-boiling impurities.
-
Continue collecting the main fraction as long as the temperature remains stable at the boiling point of the product.
-
If the temperature begins to rise again, or if only a small amount of liquid remains in the distilling flask, stop the distillation by removing the heating mantle. Never distill to dryness.
-
-
Post-Distillation:
-
Allow the apparatus to cool to room temperature under the inert atmosphere.
-
The purified this compound in the receiving flask should be sealed promptly to prevent evaporation. Parafilm or a securely fastened cap is recommended.
-
Store the purified product in a tightly sealed container in a cool, well-ventilated, and flameproof area.
-
Purity Analysis
The purity of the collected fractions should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS).
5.1. GC-MS Protocol for Volatile Fluorinated Hydrocarbons:
-
Gas Chromatograph (GC) Conditions:
-
Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically suitable.
-
Injector: Use a split/splitless injector in split mode to handle the high volatility of the analyte. A split ratio of 50:1 or higher is a good starting point.
-
Oven Program:
-
Initial temperature: 40°C (hold for 2-3 minutes).
-
Ramp: 10-15°C/minute to 150-200°C.
-
Hold at the final temperature for 2-5 minutes.
-
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 250.
-
Source and Quadrupole Temperatures: Follow the manufacturer's recommendations.
-
-
Sample Preparation:
The resulting chromatogram will show peaks corresponding to the purified product and any remaining impurities. The mass spectrum of the main peak can be compared to a reference spectrum to confirm the identity of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Bumping or uneven boiling | Insufficient stirring or lack of boiling chips. | Ensure adequate stirring or add fresh boiling chips. |
| Flooding of the fractionating column | Heating rate is too high. | Reduce the heating rate to allow for proper vapor-liquid equilibrium. |
| Temperature at the distillation head is too low | Thermometer bulb is positioned too high. | Adjust the thermometer so that the top of the bulb is level with the bottom of the side arm. |
| Poor separation of components | Heating rate is too fast; Inefficient fractionating column. | Decrease the heating rate. Use a longer or more efficient fractionating column (e.g., packed column). |
| No distillate is collected | Condenser coolant is too warm; Leak in the system. | Use a colder coolant. Check all joints for a proper seal. |
Logical Workflow for Distillation Optimization
Caption: Decision workflow for optimizing the distillation of this compound.
References
-
Fractional Distillation. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Fractional Distillation | Definition & Examples. (2023, September 29). Study.com. Retrieved from [Link]
-
Fractional distillation. (2024, January 12). In Wikipedia. [Link]
-
Fractional Distillation of Ideal Mixtures. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Purification: Fractional Distillation. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Gas Chromatography and Liquid Chromatography Coupled to Mass Spectrometry for the Determination of Fluorotelomer Olefins, Fluorotelomer Alcohols, Perfluoroalkyl Sulfonamides and Sulfonamido-Ethanols in Water. (2018). PubMed. Retrieved from [Link]
-
Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. (2018). ResearchGate. Retrieved from [Link]
-
(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. (n.d.). JEOL. Retrieved from [Link]
-
1,1,1,2-Tetrafluoroethane. (n.d.). PubChem. Retrieved from [Link]
-
Gas-Phase Chemistry of 1,1,2,3,3,4,4-Heptafluorobut-1-ene Initiated by Chlorine Atoms. (2020). Molecules. Retrieved from [Link]
-
ANALYTICAL METHOD SUMMARIES. (2021, May 24). Eurofins. Retrieved from [Link]
-
1,1,2,2-tetrafluoroethane. (n.d.). Webqc.org. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
3,3,4,4,4-pentafluorobut-1-ene. (n.d.). NIST WebBook. Retrieved from [Link]
-
4-Bromo-3,3,4,4-tetrafluoro-1-butene. (n.d.). PubChem. Retrieved from [Link]
-
(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
Tetrafluoroethylene. (2024, January 12). In Wikipedia. [Link]
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- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. 811-97-2 CAS MSDS (1,1,1,2-Tetrafluoroethane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 1,1,1,2-Tetrafluoroethane | C2H2F4 | CID 13129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-BROMO-3,3,4,4-TETRAFLUORO-1-BUTENE CAS#: 18599-22-9 [m.chemicalbook.com]
- 7. 18599-22-9 CAS MSDS (4-BROMO-3,3,4,4-TETRAFLUORO-1-BUTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 9. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Reaction Kinetics of 2,4,4,4-Tetrafluorobut-1-ene with Atmospheric Radicals
Introduction: The Atmospheric Significance of Hydrofluoroolefins (HFOs)
Hydrofluoroolefins (HFOs) represent the latest generation of refrigerants, blowing agents, and aerosol propellants, developed to replace hydrofluorocarbons (HFCs) which have high global warming potentials (GWPs). A key member of this class is 2,4,4,4-tetrafluorobut-1-ene (also known as HFO-1354mfy). The environmental impact of HFOs is largely dictated by their atmospheric lifetime, which is primarily controlled by the kinetics of their gas-phase reactions with atmospheric oxidants. The presence of a carbon-carbon double bond in HFOs makes them susceptible to rapid degradation by radicals such as the hydroxyl radical (OH), chlorine atoms (Cl), and ozone (O₃).
Understanding the rates and mechanisms of these reactions is crucial for accurately modeling the atmospheric lifetime, degradation products, and overall environmental impact of this compound. This guide provides a comprehensive overview of the expected reaction kinetics and detailed protocols for their experimental determination, tailored for researchers, scientists, and drug development professionals who may encounter these compounds in various applications.
Reaction with the Hydroxyl Radical (OH): The Primary Atmospheric Sink
The reaction with the hydroxyl radical is the dominant loss process for most organic compounds in the troposphere. For unsaturated HFOs, this reaction is expected to proceed primarily through the electrophilic addition of the OH radical to the carbon-carbon double bond.
Mechanistic Insights
The reaction of OH with this compound is anticipated to follow an addition mechanism, forming a fluoroalkyl radical intermediate. This is analogous to the well-studied reactions of other alkenes and fluoroalkenes with OH.[1][2] The presence of fluorine atoms on the molecule influences the electron density of the double bond and, consequently, the rate of OH addition. The initial addition is likely to be followed by a series of reactions in the presence of atmospheric oxygen (O₂) and nitric oxide (NO), leading to the formation of various oxygenated products.
Reaction Scheme: OH Radical Addition to this compound
Caption: OH radical addition to the double bond of this compound.
Expected Kinetic Data
| Compound | k(OH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Reference |
| Tetrafluoroethene (C₂F₄) | 1.32 x 10⁻¹² | ~1.2 days | [2] |
| Hexafluoropropene (C₃F₆) | 9.75 x 10⁻¹⁴ | ~5.3 days | [2] |
| trans-Perfluorobut-2-ene (C₄F₈) | 7.50 x 10⁻¹⁴ | ~21 days | [2] |
Given the structure of this compound, its reactivity is expected to be significant, leading to a relatively short atmospheric lifetime.
Protocol: Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF)
To obtain absolute rate constants for the reaction of OH with this compound, the Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF) technique is a robust and widely used method.[3][4][5][6][7]
Objective: To determine the temperature and pressure dependence of the rate constant for the reaction OH + this compound.
Materials:
-
Pulsed excimer laser (e.g., KrF at 248 nm or ArF at 193 nm)
-
Pulsed dye laser pumped by a Nd:YAG laser
-
Frequency-doubling unit for the dye laser
-
Temperature-controlled reaction cell with quartz windows
-
Photomultiplier tube (PMT) with appropriate filters
-
Digital oscilloscope and data acquisition system
-
Mass flow controllers for precise gas handling
-
OH radical precursor (e.g., H₂O₂, HNO₃)
-
This compound sample of known purity
-
Inert bath gas (e.g., He, N₂)
Workflow: PLP-LIF Experiment
Caption: Workflow for the PLP-LIF experiment to measure OH reaction rate constants.
Step-by-Step Procedure:
-
System Preparation: Ensure the reaction cell is clean and leak-tight. Set the desired temperature and pressure.
-
Gas Handling: Prepare a mixture of the OH precursor and the bath gas. Prepare a separate mixture of this compound in the bath gas. Use calibrated mass flow controllers to introduce known concentrations of the reactants into the cell.
-
OH Generation: Fire the photolysis laser to generate a pulse of OH radicals. The concentration of the HFO should be in large excess of the initial OH concentration to ensure pseudo-first-order kinetics.
-
OH Detection: After a variable time delay, fire the probe laser, tuned to an absorption line of the OH radical (e.g., A²Σ⁺ ← X²Π transition around 308 nm).
-
Fluorescence Measurement: The resulting fluorescence is collected at a right angle to the laser beams and detected by the PMT.
-
Kinetic Trace: Record the fluorescence intensity as a function of the delay time between the photolysis and probe lasers. This provides a decay profile of the OH radicals.
-
Data Analysis: The decay of the OH concentration will be exponential under pseudo-first-order conditions. The observed first-order rate constant (k') is plotted against the concentration of this compound. The slope of this plot gives the bimolecular rate constant (k).
-
Temperature and Pressure Dependence: Repeat the experiment at different temperatures and pressures to determine the Arrhenius parameters and the pressure dependence of the rate constant.
Reaction with Chlorine Atoms (Cl): Relevance in Marine and Polluted Environments
While less abundant than OH radicals globally, chlorine atoms can be significant oxidants in the marine boundary layer and in continental areas with sources of Cl precursors. The reactions of Cl atoms with alkenes are typically faster than the corresponding OH reactions.
Mechanistic Insights
Similar to OH radicals, Cl atoms are expected to react with this compound primarily through addition to the double bond.[8][9][10][11] Abstraction of a hydrogen atom is also a possible, but likely minor, reaction channel. A study on the reaction of Cl with 1,1,2,3,3,4,4-heptafluorobut-1-ene suggests that the reaction indeed proceeds via addition to the C=C bond.[8]
Reaction Scheme: Cl Atom Addition to this compound
Caption: Cl atom addition to the double bond of this compound.
Expected Kinetic Data
A study on the structurally similar 1,1,2,3,3,4,4-heptafluorobut-1-ene provides a valuable reference point.[8]
| Compound | k(Cl) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |
| 1,1,2,3,3,4,4-Heptafluorobut-1-ene | (1.8 ± 0.4) x 10⁻¹¹ | [8] |
| Propene | 2.64 x 10⁻¹⁰ | [9][10] |
| Isobutene | 3.40 x 10⁻¹⁰ | [9][10] |
The rate constant for the reaction of Cl with this compound is expected to be on the order of 10⁻¹¹ to 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, indicating a rapid reaction.
Protocol: Relative Rate Method using a Smog Chamber
The relative rate method is a widely used and reliable technique for determining rate constants, particularly for reactions of atmospheric interest.[8][12] It involves reacting the target compound and a reference compound, whose rate constant with the radical of interest is well-known, and monitoring their relative decay.
Objective: To determine the rate constant for the reaction of Cl with this compound relative to a known reference compound.
Materials:
-
Smog chamber (e.g., a large Teflon bag) in a temperature-controlled enclosure with UV lamps.[13][14][15]
-
Gas chromatograph with a flame ionization detector (GC-FID) or a Fourier-transform infrared (FTIR) spectrometer for concentration measurements.
-
Cl atom precursor (e.g., Cl₂, CCl₄, or Cl₂CO).
-
This compound sample.
-
Reference compound with a well-known rate constant for reaction with Cl (e.g., ethane, propane).
-
Purified air or N₂ as the bath gas.
Workflow: Relative Rate Experiment in a Smog Chamber
Caption: Workflow for a relative rate experiment in a smog chamber.
Step-by-Step Procedure:
-
Chamber Preparation: Clean the smog chamber by flushing with purified air for an extended period.
-
Reactant Introduction: Introduce known quantities of this compound, the reference compound, and the Cl precursor into the chamber. Allow the mixture to homogenize.
-
Initial Concentration Measurement: Measure the initial concentrations of the HFO and the reference compound using GC-FID or FTIR.
-
Reaction Initiation: Turn on the UV lamps to photolyze the Cl precursor and generate Cl atoms.
-
Concentration Monitoring: Periodically measure the concentrations of the HFO and the reference compound as the reaction proceeds.
-
Data Analysis: The relative rate expression is given by: ln([HFO]₀/[HFO]t) = (k_HFO / k_ref) * ln([Ref]₀/[Ref]t) A plot of ln([HFO]₀/[HFO]t) versus ln([Ref]₀/[Ref]t) should yield a straight line with a slope equal to the ratio of the rate constants (k_HFO / k_ref).
-
Rate Constant Calculation: Knowing the rate constant of the reference reaction (k_ref), the rate constant for the reaction of Cl with this compound (k_HFO) can be calculated.
Reaction with Ozone (O₃): A Minor but Potentially Significant Loss Pathway
Ozonolysis is a significant atmospheric removal mechanism for alkenes, especially those with high electron density in the double bond. For fluoroalkenes, the reactivity towards ozone is generally lower than for their non-fluorinated counterparts due to the electron-withdrawing effect of the fluorine atoms.
Mechanistic Insights
The reaction of ozone with alkenes proceeds through a concerted 1,3-dipolar cycloaddition to form a primary ozonide (a 1,2,3-trioxolane), which is unstable and rapidly decomposes to form a carbonyl compound and a Criegee intermediate.[16][17] The Criegee intermediate is a highly reactive species that can undergo various reactions, influencing the formation of secondary pollutants.
Reaction Scheme: Ozonolysis of this compound
Caption: Ozonolysis reaction mechanism for this compound.
Expected Kinetic Data
The rate constants for the ozonolysis of fluoroalkenes are generally slow. For example, the rate constant for the reaction of ozone with tetrafluoroethene is significantly lower than for non-fluorinated alkenes.
| Compound | k(O₃) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |
| Tetrafluoroethene (C₂F₄) | ~4.80 x 10⁻²³ x T²·⁶⁹ x exp(-2983.4/T) | [16] |
| Ethene | 1.68 x 10⁻¹⁸ | [18] |
| Propene | 9.27 x 10⁻¹⁸ | [18] |
The rate of ozonolysis of this compound is expected to be slow and likely a minor contributor to its overall atmospheric degradation compared to the reaction with OH radicals.
Protocol: Static Reactor with UV-Vis Absorption
Due to the expected slow reaction rate, a static reactor setup with long-path absorption spectroscopy is suitable for measuring the ozonolysis rate constant.
Objective: To determine the rate constant for the reaction of O₃ with this compound.
Materials:
-
Jacketed quartz or Pyrex reaction vessel.
-
UV-Vis spectrophotometer with a long-path absorption cell.
-
Ozone generator.
-
Mass flow controllers.
-
Pressure gauge.
-
This compound sample.
-
Purified air or O₂.
Workflow: Ozonolysis Kinetics Experiment
Caption: Workflow for determining the ozonolysis rate constant using a static reactor.
Step-by-Step Procedure:
-
System Preparation: Ensure the reaction vessel is clean and passivated to minimize wall losses of ozone.
-
Ozone Introduction: Introduce a known concentration of ozone into the reaction vessel and monitor its concentration via its strong absorption in the UV region (around 254 nm) until a stable signal is achieved.
-
HFO Injection: Inject a known, large excess of this compound into the reactor.
-
Kinetic Monitoring: Monitor the decay of the ozone concentration over time.
-
Data Analysis: Under pseudo-first-order conditions (i.e., [HFO] >> [O₃]), the decay of ozone will follow first-order kinetics. A plot of ln([O₃]) versus time will yield a straight line with a slope equal to -k', where k' is the pseudo-first-order rate constant.
-
Rate Constant Calculation: The bimolecular rate constant (k) is obtained by dividing k' by the concentration of this compound.
-
Corrections: Account for any wall loss of ozone by measuring its decay rate in the absence of the HFO and subtracting this from the observed decay rate.
Conclusion
The reaction kinetics of this compound with atmospheric radicals are critical for determining its environmental fate. Based on data from structurally similar compounds, the primary atmospheric sink is expected to be the reaction with the OH radical, leading to a short atmospheric lifetime. Reactions with Cl atoms may be significant in specific environments, while ozonolysis is likely a minor loss process. The detailed protocols provided herein offer robust methodologies for the experimental determination of the rate constants for these important reactions, enabling a more accurate assessment of the environmental impact of this and other HFOs.
References
- Bauer, D., Donohoue, D., & Hynes, A. (2025). A pulsed laser photolysis – pulsed laser induced fluorescence study of the kinetics and mechanism of the reaction of HgBr with NO2 and O2. RSC Publishing.
- Ezell, M. J., et al. (2002). Kinetics of reactions of chlorine atoms with a series of alkenes at 1 atm and 298 K: Structure and reactivity. AMS Supported Meetings.
- Gao, Y., et al. (2021).
- He, Q. P., et al. (2019). Two Experimental Protocols for Accurate Measurement of Gas Component Uptake and Production Rates in Bioconversion Processes.
- Hynes, A. J., et al. (2003). A Pulsed Laser Photolysis−Pulsed Laser Induced Fluorescence Study of the Kinetics of the Gas-Phase Reaction of OH with NO2.
- Jia, L., et al. (2013).
- Li, J., et al. (2014). Design and characterization of a smog chamber for studying gas-phase chemical mechanisms and aerosol formation.
- Mai, T. L., et al. (2018). Detailed kinetics of tetrafluoroethene ozonolysis. PubMed.
- NOAA Chemical Sciences Laboratory. (n.d.). Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF). NOAA CSL.
- Orkin, V. L., et al. (2011). Rate Constants for the Reactions between OH and Perfluorinated Alkenes. National Institute of Standards and Technology.
- Panday, A. K., & Prajapati, C. P. (2016). Characterization of a Smog Chamber for Studying Formation and Physicochemical Properties of Secondary Organic Aerosol. Aerosol and Air Quality Research.
- Tokuhashi, K., et al. (2011).
- University of Leeds. (n.d.). A kinetic study of the reaction of ozone with a series of alkenes.
- Wang, W., et al. (2002).
- Wojnárovits, L., & Takács, E. (2022). Rate constants of chlorine atom reactions with organic molecules in aqueous solutions, an overview. PMC - NIH.
- Bauer, D., Donohoue, D., & Hynes, A. (2025). pulsed laser induced fluorescence study of the kinetics and mechanism of the reaction of HgBr with NO2 and O2. Environmental Science - RSC Publishing.
- Chen, L., et al. (2011). Relative rate ratios, rate coefficients and conditions for the gas phase reaction of OH radicals with (CF3)2CQCH2.
- Orkin, V. L., et al. (2011). Rate Constants for the Reactions between OH and Perfluorinated Alkenes.
- Li, J., et al. (2014).
- Mykhaylyk, O. (2024).
- Panday, A. K., & Prajapati, C. P. (2016). Characterization of a Smog Chamber for Studying Formation and Physicochemical Properties of Secondary Organic Aerosol.
- Hynes, A. J., et al. (2003). A Pulsed Laser Photolysis−Pulsed Laser Induced Fluorescence Study of the Kinetics of the Gas-Phase Reaction of OH with NO2.
- He, Q. P., et al. (2019). Two Experimental Protocols for Accurate Measurement of Gas Component Uptake and Production Rates in Bioconversion Processes.
- Gao, Y., et al. (2021).
- Kiryukhin, D. P., et al. (2021). Kinetics and mechanism of ozone addition to tetrafluoroethylene and hexafluoropropylene. SpringerLink.
- University of Leeds. (n.d.). A kinetic study of the reaction of ozone with a series of alkenes.
- Mykhaylyk, O. (2024).
- Jia, L., et al. (2013).
- Wang, W., et al. (2002).
- Chen, L., et al. (2011). Relative rate ratios, rate coefficients and conditions for the gas phase reaction of OH radicals with (CF3)2CQCH2.
- Bauer, D., Donohoue, D., & Hynes, A. (2025). pulsed laser induced fluorescence study of the kinetics and mechanism of the reaction of HgBr with NO2 and O2. Environmental Science - RSC Publishing.
- NOAA Chemical Sciences Laboratory. (n.d.). Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF).
- Chen, L., et al. (2011). Relative rate ratios, rate coefficients and conditions for the gas phase reaction of OH radicals with (CF3)2CQCH2.
- Ezell, M. J., et al. (2002).
- Wojnárovits, L., & Takács, E. (2022). Rate constants of chlorine atom reactions with organic molecules in aqueous solutions, an overview. PMC - NIH.
Sources
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- 2. Rate constants for the reactions between OH and perfluorinated alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pulsed laser photolysis – pulsed laser induced fluorescence study of the kinetics and mechanism of the reaction of HgBr with NO 2 and O 2 - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00148F [pubs.rsc.org]
- 4. NOAA CSL: Chemical Processes & Instrument Development: Instruments: PLP-LIF [csl.noaa.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A pulsed laser photolysis – pulsed laser induced fluorescence study of the kinetics and mechanism of the reaction of HgBr with NO2 and O2 - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gas-Phase Chemistry of 1,1,2,3,3,4,4-Heptafluorobut-1-ene Initiated by Chlorine Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ams.confex.com [ams.confex.com]
- 10. scispace.com [scispace.com]
- 11. Rate constants of chlorine atom reactions with organic molecules in aqueous solutions, an overview - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
- 14. d-nb.info [d-nb.info]
- 15. aaqr.org [aaqr.org]
- 16. Detailed kinetics of tetrafluoroethene ozonolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. hirac.leeds.ac.uk [hirac.leeds.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,4,4-Tetrafluorobut-1-ene
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,4,4-tetrafluorobut-1-ene (HFO-1354mzy). It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles in organofluorine chemistry to address challenges that may arise during this synthesis.
Introduction to this compound Synthesis
This compound is a hydrofluoroolefin (HFO) of growing interest. HFOs are recognized as important alternatives to hydrofluorocarbons (HFCs) due to their lower global warming potential (GWP).[1] The synthesis of this compound typically involves the dehydrofluorination of a saturated precursor, such as 1,1,1,3,3-pentafluorobutane (HFC-365mfc).[2] While the reaction appears straightforward, achieving high yield and purity can be challenging. This guide will address common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the dehydrofluorination of 1,1,1,3,3-pentafluorobutane. This reaction involves the elimination of a hydrogen and a fluorine atom to form a double bond.
Q2: What are the typical reagents and conditions for this dehydrofluorination?
A2: This reaction is often base-mediated or can be performed using a catalyst. Common bases include strong alkali metal hydroxides. Catalytic methods may employ various Lewis acidic materials. Reaction conditions such as temperature and pressure are critical and must be optimized for the specific system.
Q3: Are there any significant side products I should be aware of?
A3: Yes, the formation of isomers is a primary concern. Depending on the reaction conditions, you may observe the formation of the (E)- and (Z)-isomers of 1,3,3,3-tetrafluorobut-1-ene, as well as other structural isomers. Polymerization of the product can also occur, especially at elevated temperatures.
Q4: How can I monitor the progress of the reaction?
A4: Gas chromatography (GC) is an effective technique for monitoring the disappearance of the starting material and the formation of the product and any volatile side products.[3] For a more detailed analysis of the product mixture, including isomer identification, 1H and 19F Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[3][4]
Q5: What are the safety considerations for this synthesis?
A5: The starting material, 1,1,1,3,3-pentafluorobutane, and the product, this compound, are volatile and may be flammable.[5][6] The reaction may also generate corrosive hydrogen fluoride (HF) as a byproduct, which requires careful handling and neutralization. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Troubleshooting Guide
This section provides a detailed breakdown of potential problems, their probable causes, and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
Symptoms:
-
GC analysis shows a large peak for the starting material (1,1,1,3,3-pentafluorobutane) and a very small or no peak for the desired product.
-
No significant pressure change in a closed reaction system.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Reaction Temperature | Dehydrofluorination reactions have an activation energy barrier that must be overcome. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by GC. Be cautious of exceeding the decomposition temperature of the product or catalyst. |
| Inactive or Insufficient Base/Catalyst | The base may have degraded due to improper storage, or the catalyst may be poisoned or deactivated. The amount of base/catalyst may also be insufficient. | Use a fresh batch of base or a newly activated catalyst. Consider increasing the molar ratio of the base/catalyst to the substrate. For solid catalysts, ensure proper activation procedures are followed. |
| Presence of Inhibitors | Trace impurities in the starting material or solvent, such as water or acidic compounds, can neutralize the base or poison the catalyst. | Purify the starting material and solvents before use. Ensure all glassware is thoroughly dried.[7] |
| Poor Mass Transfer | In a heterogeneous reaction (e.g., solid base/catalyst and gas/liquid reactant), inefficient mixing can limit the reaction rate. | Increase the stirring rate or use a more efficient stirring method (e.g., mechanical stirrer). For gas-phase reactions, ensure adequate flow and distribution of the reactant over the catalyst bed. |
Problem 2: Low Yield of this compound Despite Good Conversion
Symptoms:
-
GC analysis shows significant conversion of the starting material but a lower than expected peak for the desired product.
-
Presence of multiple unidentified peaks in the GC chromatogram.
-
Observation of solid or viscous material in the reactor.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Formation of Isomeric Byproducts | The reaction conditions may favor the formation of more stable internal alkenes over the desired terminal alkene. The stability of fluoroalkene isomers is a complex interplay of steric and electronic effects.[3] | Modify the reaction conditions. For base-mediated reactions, a bulkier base may favor the formation of the terminal alkene. For catalytic reactions, the catalyst choice and reaction temperature can influence selectivity. Catalytic isomerization of undesired isomers to the desired product may also be possible in a separate step.[8] |
| Product Polymerization | Fluoroalkenes can polymerize, especially at higher temperatures or in the presence of radical initiators. | Lower the reaction temperature. Consider adding a radical inhibitor to the reaction mixture. Ensure the reaction is quenched promptly once the desired conversion is reached.[7] |
| Product Loss During Workup | This compound is a volatile compound (boiling point ~29-31°C).[6] Significant amounts can be lost during solvent removal or transfer if not handled carefully. | Use a cooled receiving flask during distillation or rotary evaporation. Minimize the time the product is exposed to atmospheric pressure. Work at lower temperatures when possible.[7] |
| Incomplete Reaction Quenching | If the reaction is not properly quenched, it may continue to proceed during workup, leading to the formation of byproducts. | Ensure the quenching agent is added in sufficient quantity and that the reaction mixture is thoroughly mixed. Quench the reaction at a low temperature to minimize side reactions. |
Problem 3: Difficulty in Product Purification
Symptoms:
-
Co-elution of the product and impurities during gas chromatography.
-
Inability to separate isomers by distillation.
-
Contamination of the final product with residual starting material or solvent.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Similar Boiling Points of Isomers | Geometric (E/Z) and structural isomers of fluoroalkenes often have very close boiling points, making separation by simple distillation challenging.[9] | Fractional distillation using a column with a high number of theoretical plates may be effective. Preparative gas chromatography is another option for obtaining high-purity material, although it is less scalable. |
| Azeotrope Formation | The product may form an azeotrope with the starting material, solvent, or a byproduct, making separation by distillation difficult. | Consider using a different solvent for the reaction or workup. Extractive distillation with a suitable entrainer may also be an option. |
| Reactive Impurities | Some impurities may be reactive and can degrade the product during purification. | Analyze the crude product to identify reactive impurities. A pre-purification step, such as a wash with a dilute acid or base, may be necessary to remove these impurities. |
Experimental Workflows & Diagrams
General Synthesis and Workup Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound via dehydrofluorination.
Caption: General workflow for this compound synthesis.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical pathway for diagnosing the cause of low product yield.
Caption: Decision tree for troubleshooting low yield.
References
-
Talavera, M., Meißner, G., Rachor, S. G., & Braun, T. (2020). C–F activation reactions at germylium ions: dehydrofluorination of fluoralkanes. Chemical Communications, 56(25), 3460-3463. [Link]
- BenchChem. (2025).
-
Kharitonov, D. I., Kadyrov, R. F., Zapevalov, A. Y., Saloutin, V. I., & Charushin, V. N. (2024). (E, Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 20, 452-459. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. University of Rochester. [Link]
-
Konno, T. (2021). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 17, 148-155. [Link]
- ResearchGate. (2025). (E, Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene.
- ResearchGate. (2025). Synthesis of cis-1,3,3,3-tetrafluoropropene by catalytic isomerization of trans-1,3,3,3-tetrafluoropropene over alumina catalysts.
-
Master Organic Chemistry. (2025). E and Z Notation For Alkenes (+ Cis/Trans). Master Organic Chemistry. [Link]
-
Trane. (n.d.). Hydrofluoroolefins (HFOs): A Green Solution for HVAC Systems. Trane. [Link]
Sources
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- 2. C–F activation reactions at germylium ions: dehydrofluorination of fluoralkanes - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC01420F [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,1,1,3,3-Pentafluorobutane | 406-58-6 [chemicalbook.com]
- 6. 2,4,4,4-TETRAFLUORO-1-BUTENE | 721946-02-7 [chemicalbook.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
"common side products in HFO-1234ze(Z) production"
Technical Support Center: HFO-1234ze(Z) Synthesis
A Guide for Researchers on Managing Common Side Products and Impurities
Welcome to the technical support center for HFO-1234ze(Z) synthesis. As Senior Application Scientists, we understand that achieving high purity in your target molecule is paramount. This guide is designed to provide you with field-proven insights and troubleshooting protocols to identify, understand, and mitigate the formation of common side products during the synthesis of (Z)-1,1,1,4,4,4-hexafluoro-2-butene (HFO-1234ze(Z)).
Part 1: Frequently Asked Questions (FAQs) - Understanding Impurities in HFO-1234ze(Z) Synthesis
This section addresses the fundamental questions regarding the common impurities encountered during the production of HFO-1234ze(Z).
Q1: What are the most common impurities I should expect in my HFO-1234ze(Z) sample?
A: The impurity profile of your HFO-1234ze(Z) sample is highly dependent on the synthetic route employed. However, for the most common methods, you should anticipate the following:
-
Geometric Isomer: The (E)-isomer, HFO-1234ze(E), is almost invariably the most significant co-product.
-
Related Fluoroolefins: Other tetrafluoropropene or pentafluoropropene isomers, such as HFO-1234yf (2,3,3,3-tetrafluoropropene) and HFO-1225zc (1,1,3,3,3-pentafluoropropene), can be formed through side reactions.[1][2]
-
Unreacted Precursors: Depending on reaction conversion rates, residual starting materials like 1,1,1,3,3-pentafluoropropane (HFC-245fa) may be present.[3]
-
Reaction Intermediates: In multi-step syntheses, such as those starting from hexachlorobutadiene, intermediates like 1,1,1,4,4,4-hexafluoro-2-butyne may carry over into the final product if the final hydrogenation step is incomplete.[4]
Q2: Why is the (E)-isomer (HFO-1234ze(E)) always present when I'm targeting the (Z)-isomer?
A: The co-production of HFO-1234ze(E) is a fundamental aspect of the most common synthesis pathway: the dehydrofluorination of HFC-245fa. Both gas-phase catalytic processes and liquid-phase reactions using strong bases produce a mixture of both (Z) and (E) isomers.[1][5] The reaction mechanism does not exclusively favor the formation of the cis ((Z)) configuration. Typically, the trans ((E)) isomer is the predominant product, with the selectivity for the (Z)-isomer often ranging from 10% to 23%, depending on the specific catalyst and reaction temperature.[1][5] Therefore, the presence of the (E)-isomer is an inherent outcome of the reaction chemistry, not necessarily a sign of a failed experiment.
Q3: Besides the (E)-isomer, what other fluorinated organic side products can form?
A: Under certain conditions, particularly at higher temperatures or with specific catalysts, further reactions can occur. For instance, during the catalytic dehydrofluorination of HFC-245fa, side reactions can lead to the formation of HFO-1234yf and HFO-1225zc.[1][2] The presence of these compounds indicates that the reaction conditions may be too harsh, promoting molecular rearrangements or alternative elimination pathways.
Q4: I've noticed atmospheric degradation products mentioned in the literature, like HFC-23. Should I be concerned about these during synthesis?
A: Products of atmospheric degradation, such as trifluoroacetaldehyde (CF3CHO) and the subsequent formation of the potent greenhouse gas HFC-23 (trifluoromethane), are generally not formed during the synthesis itself.[6][7][8] These compounds arise from the breakdown of HFO-1234ze in the atmosphere through reactions with hydroxyl radicals or ozone.[6][8] While not a direct production impurity, awareness of these downstream products is crucial for environmental impact assessments and understanding the lifecycle of your compound.
Part 2: Troubleshooting Guide - Managing Side Products in Your Experiment
This section provides actionable protocols to address specific challenges you may encounter in the laboratory.
Issue 1: High Concentration of HFO-1234ze(E) Isomer in Final Product
-
Probable Cause: The reaction kinetics and thermodynamics of the dehydrofluorination of HFC-245fa inherently favor the formation of the more stable (E)-isomer. Reaction temperature and catalyst choice are the primary factors influencing the (Z)/(E) ratio.[2]
-
Suggested Solutions & Protocol:
-
Temperature Optimization: Systematically vary the reaction temperature. While higher temperatures increase the overall conversion rate, they may disproportionately favor the (E)-isomer or lead to other byproducts. Start at the lower end of the recommended temperature range for your catalyst (e.g., 200-250°C for many chromium-based catalysts) and incrementally increase it, analyzing the product mixture at each stage.[2]
-
Catalyst Screening: The choice of catalyst is critical. Different catalysts exhibit different selectivities. For example, while many chromium-based catalysts are used, their preparation method and any co-catalysts can influence the isomer ratio.[1] If possible, screen alternative catalysts documented in the literature.
-
Contact Time Adjustment: In a gas-phase flow reactor, the contact time over the catalyst bed can be adjusted by changing the flow rate of the reactant gas. A shorter contact time may reduce the opportunity for the nascent (Z)-isomer to isomerize to the more stable (E)-form on the catalyst surface.
-
Post-Synthesis Isomerization: If optimizing the reaction is insufficient, a separate isomerization step may be required. The unwanted (Z)-isomer can be converted to the desired (E)-isomer using a suitable catalyst, although this is more common in industrial processes where the (E)-isomer is the target.[3][5] For isolating pure (Z)-isomer, the primary solution is purification.
-
Issue 2: Presence of Unexpected Peaks in GC-MS Analysis (e.g., HFO-1234yf, HFO-1225zc)
-
Probable Cause: These byproducts often result from excessive reaction temperatures or contact times, which can promote undesired secondary reactions on the catalyst surface.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected byproducts.
Issue 3: Difficulty Separating HFO-1234ze(Z) from its (E)-Isomer
-
Probable Cause: While the boiling points of HFO-1234ze(Z) (
9°C) and HFO-1234ze(E) (-19°C) are significantly different, achieving high purity (>99.5%) requires an efficient separation technique due to the potential for azeotrope-like behavior with other impurities.[5][9] -
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a high-efficiency packed column (e.g., Vigreux or, preferably, a packed column with Raschig rings or metal sponge). Ensure the column is well-insulated to maintain a proper temperature gradient.
-
Cooling: The receiving flask must be thoroughly chilled in an ice-salt bath or a cryocooler to effectively condense the lower-boiling (E)-isomer.
-
Distillation:
-
Gently heat the distillation flask containing the crude product mixture.
-
The first fraction to distill will be the HFO-1234ze(E) isomer due to its lower boiling point of approximately -19°C.[9]
-
Carefully monitor the temperature at the head of the distillation column. A stable plateau near -19°C indicates that the pure (E)-isomer is being collected.
-
Once the temperature begins to rise, switch to a new receiving flask. This intermediate fraction will contain a mixture of both isomers.
-
As the temperature stabilizes again near 9°C, the desired HFO-1234ze(Z) isomer will begin to distill.[9] Collect this as your final, purified fraction.
-
-
Validation: Analyze all collected fractions using Gas Chromatography (GC) to confirm the purity and determine the efficiency of the separation.
-
Data Summary & Visualization
Table 1: Common Side Products in HFO-1234ze(Z) Production
| Compound Name | Chemical Formula | Isomer | Boiling Point (°C) | Common Source |
| HFO-1234ze(E) | CF₃CH=CHF | trans | ~ -19 | Co-product from HFC-245fa dehydrofluorination[5][9] |
| HFO-1234yf | CF₃CF=CH₂ | N/A | ~ -29 | Side reaction product[1][2] |
| HFO-1225zc | CF₃CH=CF₂ | N/A | ~ -19 | Side reaction product[1][2] |
| HFC-245fa | CF₃CH₂CHF₂ | N/A | ~ 15 | Unreacted starting material[3] |
| HFB (Alkyne) | CF₃C≡CCF₃ | N/A | ~ -24 | Incomplete hydrogenation intermediate[4] |
Diagram: Synthesis Pathway and Side Product Formation
This diagram illustrates the primary synthesis route from HFC-245fa and the points at which major side products are formed.
Caption: HFC-245fa dehydrofluorination and side product formation.
References
-
Synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene from hexachlorobutadiene. ResearchGate.
-
(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry.
-
Proposed decomposition pathway of HFO-1234ze following reaction with OH˙ leading to CF3CHO and CHFO production. ResearchGate.
-
HFO-1234ZE, HFO-1225ZC and HFO-1234YF compositions and processes for producing and using the compositions. Justia Patents.
-
US12292213B2 - HFO-1234ZE, HFO-1225ZC and HFO-1234YF compositions and processes for producing and using the compositions. Google Patents.
-
US20210380858A1 - Hfo-1234ze, hfo-1225zc and hfo-1234yf containing compositions and processes for producing and using the compositions. Google Patents.
-
Solstice® ze Refrigerant (HFO-1234ze (E)). Honeywell.
-
HFO-1234ZE, HFO-1225ZC AND HFO-1234YF CONTAINING COMPOSITIONS. European Patent Office - EP 3959188 B1.
-
Patent No. US 7,507,867 B2. ResearchGate.
-
US9255046B2 - Manufacturing process for HFO-1234ze. Google Patents.
-
Studies Confirm HFO-1234ze(E) Breaks Down into Some HFC-23. Natural Refrigerants.
-
Ozonolysis can produce long-lived greenhouse gases from commercial refrigerants. National Institutes of Health (NIH).
Sources
- 1. US20210380858A1 - Hfo-1234ze, hfo-1225zc and hfo-1234yf containing compositions and processes for producing and using the compositions - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. US9255046B2 - Manufacturing process for HFO-1234ze - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. patents.justia.com [patents.justia.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies Confirm HFO-1234ze(E) Breaks Down into Some HFC-23 [naturalrefrigerants.com]
- 8. Ozonolysis can produce long-lived greenhouse gases from commercial refrigerants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. honeywell-refrigerants.com [honeywell-refrigerants.com]
Technical Support Center: Optimizing the Synthesis of 2,4,4,4-Tetrafluorobut-1-ene
Welcome to the technical support center for the synthesis of 2,4,4,4-tetrafluorobut-1-ene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles. Our approach is grounded in established scientific principles and field-proven insights to ensure the reliability and success of your synthetic endeavors.
Introduction to the Synthesis of this compound
The synthesis of this compound, a valuable fluorinated building block, can be a challenging process. Achieving high yields and purity requires careful control over reaction conditions and a thorough understanding of the underlying reaction mechanisms. This guide will address common issues encountered during synthesis, from precursor selection to product purification, providing actionable solutions to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to this compound?
A1: While a single, standardized method is not universally established, the synthesis of this compound typically involves a multi-step process. Drawing parallels from the synthesis of other hydrofluoroolefins (HFOs) like HFO-1234yf, a common strategy involves the fluorination of a suitable four-carbon precursor followed by a dehydrohalogenation step.[1][2][3] For instance, a plausible route could start with a chlorinated or brominated butane or butene derivative, which is then subjected to fluorination using reagents like hydrogen fluoride (HF) and subsequently dehydrohalogenated to introduce the double bond.
Q2: How critical is the purity of the starting materials?
A2: The purity of your precursors is paramount. Impurities in the starting materials can lead to the formation of undesired byproducts, which can be difficult to separate from the target compound due to similar physical properties. For example, isomeric impurities in the precursor can lead to the formation of other tetrafluorobutene isomers. It is highly recommended to purify all starting materials before use.
Q3: What are the key reaction parameters to control for optimizing the yield?
A3: Several parameters are critical for maximizing the yield of this compound:
-
Temperature: Both the fluorination and dehydrohalogenation steps are highly sensitive to temperature. The optimal temperature will depend on the specific reagents and catalysts used.
-
Pressure: For gas-phase reactions, pressure can significantly influence reaction rates and equilibria.
-
Catalyst: The choice of catalyst is crucial for both activity and selectivity. For fluorination reactions, chromium-based catalysts are often employed.[4] For dehydrohalogenation, a strong base is typically used.
-
Molar Ratio of Reactants: The stoichiometry of the reactants, particularly the ratio of the fluorinating agent to the organic substrate, must be carefully controlled to avoid over-fluorination or incomplete reaction.
Q4: What are the common byproducts in the synthesis of this compound?
A4: Common byproducts can include isomers of tetrafluorobutene, under- or over-fluorinated compounds, and products of side reactions like polymerization or decomposition. For example, dehydrofluorination of the product can lead to the formation of trifluorobutynes.[5] The specific byproducts will depend on the chosen synthetic route and reaction conditions.
Q5: What are the recommended methods for purifying the final product?
A5: Due to the volatile nature of this compound and the likely presence of closely boiling isomers, fractional distillation is the most common and effective purification method.[6] In some cases, preparative gas chromatography (GC) may be necessary to achieve high purity. Adsorption-based methods can also be employed to remove specific impurities.[7]
Troubleshooting Guide
This section provides a detailed troubleshooting guide for specific issues you may encounter during your experiments.
Problem 1: Low Conversion of Starting Material
Possible Causes:
-
Insufficient Reaction Temperature: The activation energy for the reaction may not be reached.
-
Catalyst Deactivation: The catalyst may be poisoned by impurities or have a limited lifetime.
-
Inadequate Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.
-
Incorrect Reagent Stoichiometry: An insufficient amount of the fluorinating or dehydrohalogenating agent will result in incomplete conversion.
Solutions:
-
Optimize Reaction Temperature: Systematically increase the reaction temperature in small increments while monitoring the conversion.
-
Catalyst Screening and Regeneration: Test different catalysts to find one with higher activity and stability. Investigate catalyst regeneration procedures if applicable.
-
Improve Mixing: Ensure efficient stirring in liquid-phase reactions or use a well-designed reactor for gas-phase reactions to ensure homogeneity.
-
Adjust Stoichiometry: Gradually increase the molar ratio of the excess reagent and monitor the impact on conversion.
Problem 2: Poor Selectivity towards this compound
Possible Causes:
-
Suboptimal Reaction Temperature: The reaction temperature may favor the formation of undesired isomers or byproducts.
-
Incorrect Catalyst: The catalyst may not be selective for the desired reaction pathway.
-
Residence Time (for flow reactors): A residence time that is too long or too short can lead to the formation of byproducts.
-
Presence of Impurities: Impurities can catalyze side reactions.
Solutions:
-
Temperature Profiling: Conduct a study to determine the optimal temperature for maximizing the selectivity towards the desired product.
-
Catalyst Optimization: Experiment with different catalyst compositions and supports. For example, the addition of a co-catalyst can sometimes improve selectivity.[8]
-
Optimize Residence Time: In a flow system, adjust the flow rate of the reactants to find the optimal residence time.
-
Purify Starting Materials: Ensure all reactants and solvents are of high purity.
Problem 3: Formation of Isomeric Impurities
Possible Causes:
-
Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of a thermodynamically more stable isomer over the kinetically favored one.[9]
-
Isomerization of the Product: The desired product may isomerize under the reaction conditions.
-
Multiple Reaction Pathways: The reaction may proceed through different pathways leading to various isomers.
Solutions:
-
Control Reaction Temperature and Time: Lowering the reaction temperature and time can sometimes favor the formation of the kinetic product.
-
Selective Catalysis: Use a catalyst that selectively promotes the formation of the desired isomer.
-
Post-Reaction Isomerization: Investigate the possibility of isomerizing an undesired isomer to the target compound in a separate step.
-
Purification: Employ high-efficiency fractional distillation or preparative chromatography to separate the isomers.
Experimental Protocols
Protocol 1: General Procedure for Dehydrohalogenation
This protocol provides a general guideline for a laboratory-scale dehydrohalogenation reaction to form a fluoroalkene.
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a reflux condenser, and an addition funnel. The reactor is purged with an inert gas (e.g., nitrogen or argon).
-
Reagent Preparation: A solution of the halogenated precursor is prepared in a suitable solvent. A solution of a strong base (e.g., potassium hydroxide in ethanol) is prepared in the addition funnel.
-
Reaction: The precursor solution is cooled to the desired temperature (e.g., 0 °C). The basic solution is added dropwise to the stirred precursor solution over a period of 1-2 hours.
-
Monitoring: The reaction progress is monitored by taking aliquots and analyzing them by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Work-up: Once the reaction is complete, the mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered.
-
Purification: The solvent is removed by distillation, and the crude product is purified by fractional distillation.
| Parameter | Recommended Range |
| Temperature | 0 - 80 °C |
| Base | KOH, NaOH, t-BuOK |
| Solvent | Ethanol, THF, Dioxane |
| Reaction Time | 1 - 24 hours |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yield issues.
General Synthetic Pathway
Caption: A generalized synthetic pathway for this compound.
References
- US8071826B2 - Process for the preparation of 2,3,3,3-tetrafluoropropene (HFO-1234yf). (n.d.). Google Patents.
- CN104151131A - Preparation method of HFO (hydrofluoroolefin)-1234yf. (n.d.). Google Patents.
-
Production Of HFO-1234YF, new Type And Green Refrigerant r1234yf replacing 134a. (2020, June 11). Juhua. Retrieved January 17, 2026, from [Link]
-
Exploring the synthetic utility of HFO-1234yf. (2021, December 14). Durham e-Theses. Retrieved January 17, 2026, from [Link]
-
(PDF) Fourth Generation Refrigerant: HFO 1234 yf. (2018, October 25). ResearchGate. Retrieved January 17, 2026, from [Link]
-
This compound | C4H4F4 | CID 11983797. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Preparation of cis-1,1,1,4,4,4-hexafluorobut-2-ene by cis-selective semi-hydrogenation of perfluoro-2-butyne. (2011, December). ResearchGate. Retrieved January 17, 2026, from [Link]
-
(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (2024, February 27). ResearchGate. Retrieved January 17, 2026, from [Link]
-
(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
- CN109721465B - Method for preparing trans-1, 1,1,4,4, 4-hexafluoro-2-butene. (n.d.). Google Patents.
-
Tetrafluoroisopropylation of alkenes and alkynes enabled by photocatalytic consecutive difluoromethylation with CF2HSO2Na. (2021, July 27). Nature Communications. Retrieved January 17, 2026, from [Link]
-
(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (2024, February 27). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
(PDF) ( E , Z )-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (2024, February 27). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. (2021, January 15). Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
- WO2025174926A1 - Purification de e-1,1,1,4,4,4-hexafluoro-2-butène par adsorption. (n.d.). Google Patents.
-
Reactions of Dienes: 1,2 and 1,4 Addition. (2017, March 22). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Preparation of cis-1,1,1,4,4,4-hexafluorobut-2-ene by cis-selective semi-hydrogenation of perfluoro-2-butyne. (n.d.). Beijing Institute of Technology. Retrieved January 17, 2026, from [Link]
Sources
- 1. US8071826B2 - Process for the preparation of 2,3,3,3-tetrafluoropropene (HFO-1234yf) - Google Patents [patents.google.com]
- 2. CN104151131A - Preparation method of HFO (hydrofluoroolefin)-1234yf - Google Patents [patents.google.com]
- 3. fluorined-chemicals.com [fluorined-chemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the synthetic utility of HFO-1234yf - Durham e-Theses [etheses.dur.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2025174926A1 - Purification de e-1,1,1,4,4,4-hexafluoro-2-butène par adsorption - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stability of 2,4,4,4-Tetrafluorobut-1-ene Under High Temperature
Disclaimer: Direct experimental data on the thermal stability of 2,4,4,4-Tetrafluorobut-1-ene is limited in publicly available literature. Therefore, this guide synthesizes information from related hydrofluoroolefins (HFOs) and general principles of fluorine chemistry to provide guidance and troubleshooting advice. The information provided should be considered as a general framework and not as a substitute for rigorous experimental validation for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound at high temperatures?
Q2: What are the likely decomposition products of this compound at high temperatures?
Based on the thermal decomposition of similar fluorinated alkenes, the primary decomposition pathways are likely to involve the cleavage of C-C and C-F bonds. Potential decomposition products could include:
-
Hydrogen Fluoride (HF): A highly corrosive and toxic gas. Its formation is a common feature in the high-temperature decomposition of fluorinated hydrocarbons.
-
Smaller Fluorinated Alkenes and Alkanes: Such as tetrafluoroethylene (C2F4) and hexafluoropropene (C3F6).
-
Carbonyl Fluoride (COF2): A toxic gas formed in the presence of oxygen.
-
Carbon Monoxide (CO) and Carbon Dioxide (CO2): In the presence of air or oxygen.
It is crucial to have appropriate analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), to identify and quantify the actual decomposition products in your experimental setup.[3][4]
Q3: What factors can influence the thermal stability of this compound?
Several factors can significantly impact the thermal stability of this compound:
-
Temperature and Pressure: Higher temperatures and pressures generally accelerate decomposition reactions.
-
Presence of Oxygen/Air: Oxygen can initiate and propagate degradation reactions, leading to the formation of different and potentially more hazardous byproducts.
-
Presence of Metals: Certain metals can act as catalysts, lowering the decomposition temperature. It is essential to consider the materials of your reactor and associated equipment.
-
Presence of Impurities or Other Chemicals: Contaminants or other reactants in the system can influence the decomposition pathways.
Q4: Are there any standardized methods to test the thermal stability of this compound?
Yes, several standardized methods are used to evaluate the thermal stability of refrigerants and other chemical compounds, which can be adapted for this compound. A common method is the sealed-tube test (e.g., ASHRAE Standard 97), where the compound is heated in a sealed tube with or without other materials (like metals or lubricants) for a specific duration. Analysis of the tube contents after the test reveals the extent of decomposition and the nature of the byproducts. Other techniques include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Unexpected pressure increase in the reactor | Thermal decomposition of this compound leading to the formation of gaseous byproducts. | 1. Immediately reduce the temperature: This will slow down the decomposition rate. 2. Safely vent the reactor to a scrubber: Prevents over-pressurization and captures hazardous gases. 3. Analyze the vented gas: Use GC-MS or other suitable techniques to identify the decomposition products and understand the reaction pathway. |
| Discoloration of the compound or reaction mixture | Formation of polymeric or carbonaceous materials due to extensive decomposition. | 1. Stop the experiment and cool down the reactor. 2. Carefully inspect the reactor and its contents. 3. Re-evaluate the experimental temperature: The operating temperature might be too high for the stability of the compound. Consider running the experiment at a lower temperature. |
| Corrosion of the reactor or equipment | Formation of corrosive byproducts like Hydrogen Fluoride (HF). | 1. Use corrosion-resistant materials: Hastelloy or other nickel-based alloys are often recommended for high-temperature applications involving fluorine chemistry. 2. Incorporate a scrubbing system: Neutralize acidic gases like HF before they can cause damage to downstream equipment or be released. 3. Monitor for HF formation: Use appropriate sensors or analytical techniques to detect the presence of HF. |
| Inconsistent experimental results | Contamination of the starting material or the presence of catalytic surfaces. | 1. Verify the purity of this compound: Use analytical techniques like GC to check for impurities. 2. Thoroughly clean the reactor and all equipment: Remove any residues from previous experiments. 3. Consider passivation of metal surfaces: This can reduce the catalytic activity of the reactor walls. |
Experimental Protocols
Protocol 1: Preliminary Thermal Stability Screening using a Sealed Tube Method
This protocol is a modified version of the general principles found in the ASHRAE Standard 97 to provide a preliminary assessment of thermal stability.
Objective: To determine the approximate temperature at which significant decomposition of this compound begins.
Materials:
-
High-pressure, thick-walled glass tubes (e.g., borosilicate)
-
Vacuum line
-
Heating oven with precise temperature control
-
Gas chromatograph-mass spectrometer (GC-MS)
-
This compound (high purity)
Procedure:
-
Tube Preparation: Thoroughly clean and dry the glass tubes.
-
Sample Loading: Introduce a known amount of this compound into a tube.
-
Evacuation: Connect the tube to a vacuum line and evacuate to remove air. This is crucial to prevent oxidation reactions.
-
Sealing: Seal the tube under vacuum using a torch.
-
Heating: Place the sealed tube in the oven at a predetermined temperature. A series of tubes should be prepared and heated at different temperatures (e.g., in 25°C increments starting from a conservative temperature).
-
Duration: Heat the tubes for a fixed duration (e.g., 24 or 48 hours).
-
Cooling: Carefully remove the tubes from the oven and allow them to cool to room temperature behind a safety shield.
-
Analysis:
-
Visually inspect the tube for any signs of decomposition (e.g., color change, solid formation).
-
Carefully open the tube in a fume hood and analyze the gaseous contents using GC-MS to identify any decomposition products.
-
Analyze any liquid or solid residue.
-
Causality: By systematically increasing the temperature, you can identify the threshold at which decomposition products are first observed, providing a baseline for the material's thermal stability in an inert environment.
Visualizations
Logical Workflow for Investigating Thermal Stability
Caption: Workflow for the systematic investigation of thermal stability.
Potential Decomposition Pathways
Caption: Potential decomposition products of this compound at high temperatures.
References
- 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene Safety D
- 1-Butene, 3,3,4,4,4-pentafluoro- Safety D
- Ethanesulfonyl fluoride, 2-[1-[difluoro[(trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-, polymer with tetrafluoroethene Safety Data Sheet. (2025, October 6). Thermo Fisher Scientific.
- 4,4,4-Trifluoro-1-butene Safety Data Sheet. (2016, December 6). SynQuest Labs.
- 1,1,1,2-Tetrafluoroethane Safety Data Sheet. (2024, March 2). Sigma-Aldrich.
- Gas-Phase Chemistry of 1,1,2,3,3,4,4-Heptafluorobut-1-ene Initiated by Chlorine
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Hydrofluoroolefin. (n.d.). In Wikipedia. Retrieved from [Link]
- Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. (n.d.). National Institute of Standards and Technology.
- (E,Z)
- Testing procedures. (n.d.). TYFO.
- Experimental and Density Functional Theory Studies on 1,1,1,4,4,4-Hexafluoro-2-Butene Pyrolysis. (2020, August 21). Polymers (Basel).
- Stability Testing. (n.d.).
- Thermal decomposition of perfluoropropene. (n.d.).
- Determination of the Thermal Stability of Perfluoroalkylethers. (1990, February 1). Cedarville University.
- Kinetic Versus Thermodynamic Control In Addition of HBr to Dienes: 1,2- and 1,4- Addition. (2017, March 22). Master Organic Chemistry.
- Tetrafluoropropene and Perfluoro-(3-methylbutan-2-one) Gas Mixtures in Medium-V. (2021, August 12). ACS Omega.
- Thermal-mechanical stability of ethylene tetrafluoroethylene alternating copolymer, and modification thereof. (2025, August 6).
- The mechanism and kinetic analysis of C4H4 + C4H4 (but-1-ene-3-yne) reaction with features of H-transfer in combustion. (2025, August 9).
- Chemical Properties of Ethene, tetrafluoro- (CAS 116-14-3). (n.d.). Cheméo.
- Comparison of solubility of trans-1,3,3,3-tetrafluoropropene (R1234ze(E)) and trans-1,1,1,4,4,4-hexafluoro-2-butene (R1336mzz(E)) in two lubricants: An experimental study. (2024, June 19).
Sources
- 1. Experimental and Density Functional Theory Studies on 1,1,1,4,4,4-Hexafluoro-2-Butene Pyrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gas-Phase Chemistry of 1,1,2,3,3,4,4-Heptafluorobut-1-ene Initiated by Chlorine Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"preventing polymerization of 2,4,4,4-Tetrafluorobut-1-ene during storage"
Welcome to the Technical Support Center for 2,4,4,4-Tetrafluorobut-1-ene. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling and storage of this valuable fluorinated alkene. Here you will find troubleshooting guides and frequently asked questions to prevent unwanted polymerization and maintain the integrity of your material.
Troubleshooting Guide: Addressing Polymerization Issues
This section provides solutions to specific problems you might encounter during the storage and handling of this compound.
Issue 1: I've observed an increase in the viscosity of my this compound sample. What does this indicate and what should I do?
An increase in viscosity is a primary indicator of oligomerization or polymerization. This can be triggered by various factors including exposure to heat, light, or contaminants that can act as initiators.
Immediate Actions:
-
Isolate the Container: Immediately segregate the affected container from other chemicals, particularly other monomers, to prevent cross-contamination or a cascading polymerization event.
-
Cool the Sample: Place the container in a cool, dark environment. If safe to do so, refrigeration (2-8°C) can help to slow down the reaction rate.
-
Do Not Use: Do not use the material for any experimental work as the presence of polymers can significantly alter its reactivity and lead to unpredictable results.
-
Analytical Verification: To confirm polymerization, you can use several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can help identify the presence of oligomers and residual monomers.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and help quantify the extent of polymerization.[1][2][3]
-
Gel Permeation Chromatography (GPC): GPC is an excellent technique for determining the molecular weight distribution of the polymer.[3][4]
-
Preventative Measures for Future Storage:
-
Always store this compound in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight.[5][6]
-
Ensure the container is tightly sealed and consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to oxygen, which can initiate polymerization.[5]
-
Use a polymerization inhibitor if long-term storage is required.
Issue 2: My this compound appears cloudy or contains solid precipitates. What is the cause and how should I proceed?
Cloudiness or the presence of solid material is a strong indication that polymerization has occurred to a significant extent.
Immediate Actions:
-
Handle with Extreme Caution: The polymerization process can be exothermic, potentially leading to a pressure buildup within the container. Do not attempt to open a container that shows signs of bulging or deformation.
-
Contact Safety Personnel: Inform your institution's Environmental Health and Safety (EHS) department immediately for guidance on handling and disposal of the compromised material.
-
Disposal: The material should be disposed of as hazardous waste according to local, regional, and national regulations. Do not attempt to purify or salvage the material.
Root Cause Analysis:
-
Inadequate Inhibition: The inhibitor present in the monomer may have been depleted over time or was not added in a sufficient concentration.
-
Contamination: The introduction of impurities, such as peroxides, acids, bases, or metal ions, can initiate polymerization.[5]
-
Improper Storage Conditions: Exposure to elevated temperatures or UV light can accelerate the polymerization process.[5][6]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of this compound.
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
To maximize the shelf-life and prevent polymerization of this compound, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential polymerization reactions. |
| Light | Store in an amber or opaque container in a dark location. | Prevents photo-initiation of polymerization. |
| Atmosphere | Under an inert gas (Nitrogen or Argon). | Minimizes contact with oxygen, which can act as a radical initiator.[7] |
| Container | Tightly sealed, compatible material (e.g., stainless steel, amber glass). | Prevents contamination and leakage. |
| Inhibitor | Addition of a suitable inhibitor for long-term storage. | Scavenges free radicals that can initiate polymerization.[8] |
Q2: Which polymerization inhibitors are compatible with this compound and at what concentration should they be used?
For unsaturated monomers like this compound, radical scavengers are effective polymerization inhibitors.[7] The choice of inhibitor and its concentration depends on the intended storage duration and subsequent application.
Commonly Used Inhibitors for Alkenes:
-
Phenolic Inhibitors:
-
4-tert-Butylcatechol (TBC): Typically used at concentrations of 10-100 ppm. It is effective in the presence of oxygen.[7]
-
4-Methoxyphenol (MEHQ): Often used in the range of 10-200 ppm. Can be removed by an alkali wash before use.[7]
-
Butylated Hydroxytoluene (BHT): A common antioxidant that can also inhibit polymerization.
-
-
Stable Radical Inhibitors:
Important Considerations:
-
It is crucial to verify the compatibility of the chosen inhibitor with your specific experimental conditions.
-
Some applications may require the removal of the inhibitor before use. Phenolic inhibitors can often be removed by washing with an aqueous base solution.[7]
Q3: What is the underlying mechanism of this compound polymerization that I am trying to prevent?
The polymerization of this compound, like other alkenes, typically proceeds via a free-radical chain reaction mechanism.[9] This process can be broken down into three main stages:
-
Initiation: A reactive species, often a free radical, is generated. This can be triggered by heat, UV light, or the presence of an initiator (e.g., peroxides from air exposure).[9] This initial radical then adds across the double bond of a monomer molecule, creating a new, larger radical.
-
Propagation: The newly formed radical reacts with another monomer molecule, extending the polymer chain and regenerating a radical at the new chain end. This process repeats, leading to the rapid growth of the polymer chain.[9]
-
Termination: The growth of a polymer chain is stopped. This can occur when two radicals combine or through a disproportionation reaction.[9]
Polymerization inhibitors work by interfering with this process, typically by reacting with and deactivating the free radicals, thus preventing the propagation step.[8][10]
Q4: How can I safely handle this compound in the laboratory?
Adherence to proper safety protocols is paramount when working with this compound.
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11]
Handling Procedures:
-
Work in a well-ventilated area, preferably within a fume hood.[5][6]
-
Keep the compound away from heat, sparks, and open flames.[5][12]
-
Use non-sparking tools and ground all equipment to prevent static discharge.[5][12]
-
Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[5]
Q5: Are there any specific materials that are incompatible with this compound?
Yes, to prevent hazardous reactions, avoid contact with the following:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.[5]
-
Strong Acids and Bases: Can catalyze polymerization or other unwanted reactions.[5]
-
Strong Reducing Agents: May react with the fluorinated compound.[5]
Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.[5]
Visualizing Polymerization and Inhibition
To better understand the processes at play, the following diagrams illustrate the key steps in free-radical polymerization and how inhibitors function to prevent it.
Caption: Free-Radical Polymerization and Inhibition Pathway.
This diagram illustrates the sequential stages of free-radical polymerization: initiation, propagation, and termination. The inhibition subgraph demonstrates how an inhibitor molecule intercepts a growing radical chain, preventing further propagation and thus stabilizing the monomer.
References
- ChemBK. (2024, April 10).
- Thermo Fisher Scientific. (2025, September 15).
- Safety D
- Liskon Biological. (2025, October 17).
- Sparkl.
- SAFETY D
- Thermo Fisher Scientific. (2025, October 6).
- Airgas. (2018, April 9).
- ResolveMass Laboratories. Top Analytical Techniques for Characterizing Custom Polymers.
- Longchang Chemical. (2022, December 30).
- BOC Sciences.
- Wikipedia.
- Climate → Sustainability Directory. (2025, April 6).
- Fisher Scientific.
- Synquest Labs. (2016, December 6).
- SGS PSI - Polymer Solutions. Residual Monomer Analysis.
- Metrohm. Identification of monomers with Raman spectroscopy.
- NIH.
- Wikipedia. Epoxy.
- alkenes, -alkynes and –aromatics Fluoroalkanes Properties of fluoroalkanes Consider these typical bond strengths.
- PubChem. This compound | C4H4F4 | CID 11983797.
- ChemScene.
- Santa Cruz Biotechnology. This compound | CAS 721946-02-7 | SCBT.
- ScienceDaily. (2017, November 7). Chemists unlock the potential of fluoroalkenes.
- Cedarville Digital Commons. (1990, February 1). Determination of the Thermal Stability of Perfluoroalkylethers.
- ResearchGate. (2025, August 6). (PDF)
- Semantic Scholar. (2024, February 27). (E,Z)
- ResearchGate. (2025, September 8). (PDF) Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, 1-Tetradecene, 1-Hexadecene)
- Cheméo. Chemical Properties of Ethene, tetrafluoro- (CAS 116-14-3).
- Chemistry LibreTexts. (2023, January 22).
- ResearchGate. (2024, June 19). Comparison of solubility of trans-1,3,3,3-tetrafluoropropene (R1234ze(E)) and trans-1,1,1,4,4,4-hexafluoro-2-butene (R1336mzz(E)) in two lubricants: An experimental study.
- ResearchGate. (2022, October 23).
- PubChem. Tetrafluoroethylene | C2F4 | CID 8301.
Sources
- 1. Polymer Identification Methods → Term [climate.sustainability-directory.com]
- 2. polymersolutions.com [polymersolutions.com]
- 3. Revision Notes - Identification of Monomers from Polymer Structures | Polymerisation | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 4. resolvemass.ca [resolvemass.ca]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. images.thdstatic.com [images.thdstatic.com]
- 7. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 8. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chembk.com [chembk.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. airgas.com [airgas.com]
"challenges in purifying 2,4,4,4-Tetrafluorobut-1-ene"
Answering the call for specialized technical guidance, this support center is dedicated to navigating the complexities of purifying 2,4,4,4-Tetrafluorobut-1-ene. As a Senior Application Scientist, my goal is to provide you—the researchers, scientists, and drug development professionals—with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your purification processes effectively. The inherent challenges of working with fluorinated olefins, from persistent impurities to the nuances of their physical properties, demand a methodical and informed approach.
This guide is structured as a series of questions and answers, directly addressing the practical issues you may encounter. We will delve into identifying common contaminants, mastering purification techniques like fractional distillation and gas chromatography, and upholding the highest safety standards.
Section 1: Understanding the Core Challenges
This section addresses the fundamental questions regarding the nature of this compound and its common contaminants. A clear understanding of what you are separating is the first step toward a successful purification.
Q1: What are the most common impurities I should expect in my crude this compound sample?
The impurity profile of crude this compound is heavily dependent on its synthetic route. However, several classes of impurities are consistently observed:
-
Geometric and Positional Isomers: The most challenging impurities are often other tetrafluorobutene isomers. While this compound itself does not have E/Z isomers, its synthesis may produce isomers like 1,1,1,4-tetrafluorobut-2-ene. These isomers typically have very close boiling points and similar polarities, making them difficult to separate.[1][2]
-
Unreacted Starting Materials: Depending on the synthesis, residual starting materials can be present.
-
Reaction Byproducts: Halogenated intermediates or byproducts from side reactions are common. For example, if the synthesis involves dehydrohalogenation, incompletely reacted precursors may remain.[3][4][5]
-
Solvents: Residual solvents used during the reaction or initial workup can contaminate the final product.
-
Oligomers: Small amounts of dimers or trimers can form under certain reaction or storage conditions.
Q2: Why is separating isomers of fluorinated butenes so difficult?
Separating isomers, particularly geometric or positional isomers of fluorinated compounds, presents a significant challenge due to their nearly identical physical and chemical properties.[1]
-
Similar Physical Properties: Isomers have the same molecular weight and elemental composition. This results in very small differences in boiling points, density, and vapor pressure, which are the primary driving forces for separation by distillation.[1]
-
Polarity and Retention: The distribution of fluorine atoms in isomers can lead to subtle differences in molecular dipole moments. However, these differences are often insufficient to achieve baseline separation using standard chromatography techniques.
-
Analytical Challenges: In mass spectrometry, isomers produce identical mass-to-charge ratios, making them indistinguishable by MS alone.[1] While techniques like differential ion mobility spectrometry (DMS) are emerging for separating gas-phase isomers, they are not yet standard laboratory equipment for preparative purification.[6]
Q3: Can this compound form azeotropes, and how would that impact my purification?
Yes, the formation of azeotropes is a critical challenge in the purification of fluorinated compounds. An azeotrope is a mixture of two or more liquids whose composition cannot be altered by simple distillation.[7] When an azeotrope is boiled, the vapor has the same composition as the liquid.[7]
-
Impact on Distillation: If this compound forms an azeotrope with a solvent or an impurity, fractional distillation will cease to be effective once the azeotropic composition is reached. The distillate will be a constant-boiling mixture, and no further enrichment of the desired product will occur.
-
Breaking Azeotropes: If an azeotrope is present, techniques such as pressure-swing distillation, azeotropic distillation with an entrainer, or switching to a different purification method like preparative gas chromatography are necessary.
Section 2: Troubleshooting and Methodologies
This section provides practical troubleshooting advice and detailed protocols for the most common purification techniques.
Q4: My fractional distillation isn't improving purity. What's going wrong?
If your fractional distillation is yielding poor separation, a systematic troubleshooting approach is required. The most common culprits are insufficient column efficiency, incorrect operational parameters, or the presence of a close-boiling impurity or azeotrope.
Troubleshooting Flowchart for Fractional Distillation
Caption: Troubleshooting logic for ineffective fractional distillation.
Boiling Point Data for Separation Analysis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₄H₄F₄ | 128.07 | ~25-27 °C (estimated) |
| (E)-1,1,1,4-Tetrafluorobut-2-ene | C₄H₄F₄ | 128.07 | 14-15 °C |
| (Z)-1,1,1,4-Tetrafluorobut-2-ene | C₄H₄F₄ | 128.07 | 33-34 °C |
Note: The boiling point of this compound is an estimate based on similar structures. Precise measurement under your laboratory conditions is essential.
Protocol 1: High-Efficiency Fractional Distillation
-
Column Selection: Use a vacuum-jacketed Vigreux or, for higher efficiency, a packed column (e.g., with structured packing like Sulzer packing or Raschig rings). The column length should be at least 50 cm.
-
Setup: Ensure all joints are perfectly sealed. Insulate the distillation head to maintain thermal equilibrium.
-
Equilibration: Heat the reboiler slowly. Once boiling begins and condensate reaches the distillation head, allow the column to operate at total reflux (reflux ratio of ∞:1) for at least one hour. This allows the vapor-liquid equilibrium to be established along the entire length of the column.
-
Distillation: Begin takeoff at a very high reflux ratio (e.g., 20:1, meaning for every 20 drops that return to the column, 1 is collected).
-
Monitoring: Continuously monitor the head temperature. A stable head temperature indicates a pure fraction is being collected. Collect small fractions and analyze each by analytical GC.
-
Fraction Collection: Collect the initial "forerun" fraction, which will be enriched in lower-boiling impurities. Collect the main product fraction during the stable temperature plateau. Stop collection if the temperature rises or becomes unstable.
Q5: How can I effectively use Gas Chromatography (GC) for both analysis and purification?
Gas Chromatography (GC) is an indispensable tool for both assessing the purity of this compound and, in its preparative form, for purification.[9]
-
Analytical GC: This is used to determine the purity of your fractions. The goal is high resolution to separate all components. Capillary columns are ideal due to their high efficiency.[9] For fluorinated compounds, a semi-polar column (e.g., a DB-624, which has a (6%)-cyanopropylphenyl-(94%)-dimethylpolysiloxane stationary phase) often provides good selectivity.[10]
-
Preparative GC (Prep-GC): This technique is used for purification. It operates on the same principles as analytical GC but uses larger columns to handle larger sample volumes. Prep-GC is often the best choice for separating close-boiling isomers when distillation fails.
Protocol 2: Analytical GC Method for Purity Assessment
-
Instrument Setup:
-
Column: DB-624 or similar mid-polarity capillary column (30 m x 0.25 mm ID x 1.4 µm film thickness).
-
Carrier Gas: High-purity Helium or Hydrogen.
-
Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 150°C.
-
Oven Program: Start at 35°C (hold for 5 minutes), then ramp at 10°C/min to 150°C.
-
Detector: Flame Ionization Detector (FID) at 250°C.
-
-
Sample Preparation: As this compound is a gas at room temperature, use a gas-tight syringe for injection. Alternatively, dissolve a small amount of the cooled liquid in a high-volatility solvent (e.g., pentane or dichloromethane) in a sealed vial.
-
Injection: Manually inject 0.1 - 1.0 µL of the vapor or diluted liquid sample.[11]
-
Analysis: Integrate the peaks to determine the relative area percent of each component. This provides a quantitative measure of purity.
Q6: I'm observing unexpected peaks in my GC-MS analysis. How do I identify them?
Unexpected peaks can originate from either your sample or the analytical system itself. A logical approach is key to identification.
-
System Contamination: Always run a "blank" injection of just your solvent first. Peaks in the blank run can be attributed to solvent impurities, septum bleed (siloxanes), or contaminants in the carrier gas. Using gas purifiers for hydrocarbons, moisture, and oxygen is essential for high-sensitivity analysis.
-
Sample-Related Peaks: If the peak is not in the blank, it is from your sample.
-
Mass Spectrum Interpretation: Analyze the mass spectrum of the unknown peak. Look for the molecular ion (M+). The fragmentation pattern is key. Fluorinated compounds often show characteristic losses of F (mass 19) or CF₃ (mass 69).
-
Library Search: Use a mass spectral library (e.g., NIST) to search for matches. Be aware that libraries may not contain all possible fluorinated isomers or byproducts.
-
Consider Isomers: If the unknown peak has the same molecular ion as your product, it is an isomer. The retention time difference is your primary clue.
-
Purification Strategy Workflow
Caption: Decision workflow for selecting a purification strategy.
Section 3: Safety and Handling
Purification involves handling concentrated material, which elevates the potential risks. Strict adherence to safety protocols is non-negotiable.
Q7: What are the primary safety concerns when purifying this compound?
This compound is a flammable, liquefied gas that poses several hazards.
-
Flammability: As a flammable gas, it can form explosive mixtures with air.[12] All purification work must be conducted in a well-ventilated fume hood, away from any ignition sources (sparks, open flames, hot surfaces). Ensure all equipment is properly grounded to prevent static discharge.[12]
-
Inhalation Hazard: High concentrations of the vapor can displace oxygen and act as a simple asphyxiant, leading to dizziness and unconsciousness.[12] Always work in a fume hood and use appropriate personal protective equipment (PPE).
-
Contact Hazard: As a liquefied gas, direct contact with the skin or eyes can cause severe frostbite.[13] Wear cryogenic gloves and safety goggles or a face shield when handling the liquid.
-
Cylinder Handling: Store and handle gas cylinders securely, chaining them to a wall or bench to prevent them from falling.[12]
Protocol 3: Safe Handling Procedures
-
Work Area: All manipulations must be performed in a certified, functioning chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eyes: Chemical splash goggles and a face shield.
-
Skin: Flame-retardant lab coat and cryogenic gloves when handling the liquid.
-
Respiratory: Use of an air-purifying respirator with organic vapor cartridges may be necessary for non-routine operations or emergencies.[14]
-
-
Equipment: Use only non-sparking tools. Ensure all electrical equipment in the hood is intrinsically safe or explosion-proof.[12]
-
Emergency Preparedness: Ensure an appropriate fire extinguisher (e.g., carbon dioxide or dry chemical) is immediately accessible. Have a safety shower and eyewash station nearby. All personnel must be trained on emergency procedures.
References
- Vertex AI Search, Analytical method validation for the determination of 2,3,3,3-tetrafluoropropene in air samples using gas chromatography with flame ionization detection - PubMed.
- Synquest Labs, 4,4,4-Trifluoro-1-butene - Safety Data Sheet 1300354.
- Ruiz, A.V., & Miller, B.R. (2016). Analysis and Detection of HFO-1234ze.
- Santa Cruz Biotechnology, 2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1- ene - Safety Data Sheet.
- Google Patents, US9592413B2 - Azeotrope-like compositions of cis-1,1,1,4,4,4-hexafluoro-2-butene.
- Beilstein Journal of Organic Chemistry, (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene.
- ResearchGate, (PDF) Gas-chromatographic identification of fluorine-containing organic compounds.
- PubMed, Gas Chromatography and Liquid Chromatography Coupled to Mass Spectrometry for the Determination of Fluorotelomer Olefins, Fluorotelomer Alcohols, Perfluoroalkyl Sulfonamides and Sulfonamido-Ethanols in Water.
- Chemistry Stack Exchange, Why are isomers difficult to separate?.
- Wikipedia, Azeotrope tables.
- cdn, azeotropic data for binary mixtures.
- American Chemical Society, AZEOTROPIC DATA- II.
- Teledyne Labs, What is Gas Chromatography?.
- Sigma-Aldrich, The Best Approaches to Gas Purification.
- YouTube, Gas Chromatography: LAB SKILLS.
- SEPARATION OF OLEFIN ISOMERS WITH REACTIVE EXTRACTIVE DISTILLATION.
- PubMed, Rapid separation of isomeric perfluoroalkyl substances by high-resolution differential ion mobility mass spectrometry.
- Centers for Disease Control and Prevention, NIOSH Pocket Guide to Chemical Hazards - 2,4-D.
- Plastics Europe, Guide for the Safe Handling of Tetrafluoroethylene November 2017.
- ResearchGate, Guide for the Safe Handling of Tetrafluoroethylene (2017).
- Google Patents, US20020019521A1 - Separation of olefinic isomers.
- Benchchem, removal of impurities from 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene.
- ResearchGate, (PDF) ( E , Z )-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene.
- National Institutes of Health, (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid separation of isomeric perfluoroalkyl substances by high-resolution differential ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. US9592413B2 - Azeotrope-like compositions of cis-1,1,1,4,4,4-hexafluoro-2-butene - Google Patents [patents.google.com]
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- 10. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. fluoropolymers.eu [fluoropolymers.eu]
- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - 2,4-D [cdc.gov]
HFO Refrigerant Systems: A Technical Support Center for Researchers
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for Hydrofluoroolefin (HFO) refrigerant systems. This guide is designed for our partners in research, science, and drug development who rely on precise and stable temperature control for their critical experiments. HFO refrigerants represent the fourth generation of fluorinated gases, offering significantly lower Global Warming Potential (GWP) compared to their hydrofluorocarbon (HFC) predecessors.[1][2] However, their unique chemical properties, including mild flammability (A2L classification), necessitate a nuanced approach to system diagnostics and troubleshooting.[1][2]
This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific performance issues you may encounter. Our goal is to empower you to diagnose problems logically, ensure the integrity of your experimental conditions, and maintain the safety and efficiency of your equipment.
Frequently Asked Questions (FAQs)
Category 1: System Performance & Cooling Issues
Question: My system is running, but the cooling performance is poor or insufficient. What are the first steps?
Answer: Insufficient cooling is one of the most common issues and typically points to an imbalance in the refrigeration cycle. The root cause is often related to either the refrigerant charge or airflow/heat transfer.
Here is a logical workflow for diagnosing this issue:
Caption: Initial Diagnostic Workflow for Insufficient Cooling.
The causality is as follows:
-
System Pressures: The pressures on the high and low sides of the system are the vital signs of the refrigeration cycle. Deviations from the norm immediately narrow down the possibilities. Low pressures on both sides indicate there isn't enough refrigerant to absorb and reject heat effectively.[3]
-
Airflow: The system rejects heat at the condenser and absorbs heat at the evaporator. If air cannot move freely across these coils, heat transfer is compromised, leading to poor performance and often, high discharge pressures.[4]
-
Superheat and Subcooling: These measurements provide a definitive assessment of the refrigerant's state within the system and confirm the correct charge level. An improper charge is a primary cause of inefficiency.[5]
Question: The system's high-side (discharge) pressure seems too high. What does this indicate?
Answer: High discharge pressure, also known as high "head pressure," is a critical issue that increases compressor workload and energy consumption, and can lead to a system shutdown on a high-pressure safety limit.[4] The primary causes are:
-
Reduced Condenser Heat Transfer: The condenser's job is to release heat from the refrigerant. If it cannot do so efficiently, heat and pressure build up. This is commonly caused by:
-
Dirty condenser coils.
-
Failed or obstructed condenser fans.
-
Inadequate clearance around the unit, preventing proper airflow.
-
-
Non-Condensable Gases: Air or nitrogen that has leaked into the system will accumulate in the condenser. Since these gases do not condense like refrigerant, they occupy volume and artificially raise the pressure.[4][6] This is a serious issue requiring immediate attention.
-
System Overcharge: An excessive amount of refrigerant in the system leads to liquid "backing up" in the condenser, reducing the available surface area for condensation and raising pressures.[3]
Causality: The compressor is a vapor pump; its efficiency is directly tied to the pressure difference between the low and high sides. When high-side pressure increases, the compressor must work harder to compress the refrigerant, leading to reduced capacity and potential overheating.[7]
Question: I suspect a refrigerant leak. What are the most reliable detection methods for HFOs?
Answer: Early and accurate leak detection is crucial for maintaining system performance, ensuring safety (due to the A2L flammability of many HFOs), and protecting the environment.[8][9] While older methods exist, modern electronic detectors are preferred for HFOs.
| Method | Principle of Operation | Pros | Cons | Best For |
| Infrared (IR) Detector | Senses refrigerant by detecting the absorption of a specific infrared wavelength. | Highly sensitive (1-25 ppm MDL), refrigerant-specific, immune to false alarms from other gases.[10] | Higher initial cost. | Precisely locating small leaks in research and critical environments. |
| Heated Diode Detector | Heats refrigerant and detects a change in electrical resistance.[11] | Good sensitivity, fast response time. | Can be prone to false alarms from other chemicals. | General purpose field leak checking. |
| Ultrasonic Detector | "Listens" for the high-frequency sound of pressurized gas escaping.[11][12] | Can be used in noisy environments, not affected by wind. | Only detects the location of the leak, not the specific gas. Less effective for very small leaks. | Finding larger leaks in loud mechanical rooms. |
| UV Fluorescent Dye | A dye compatible with the system's oil is added. Leaks appear under a UV light.[13] | Visually confirms the exact leak location over time. | Requires adding a substance to the system; can be messy.[12] | Finding intermittent or very slow leaks that are hard to pinpoint with sniffers. |
Trustworthiness: For scientific applications where system purity is paramount, a high-quality Infrared (IR) detector is the most trustworthy choice as it is non-invasive and highly specific, preventing false positives that could lead to unnecessary system evacuation.[10]
Category 2: System Contamination & Integrity
Question: How can I determine if my HFO refrigerant charge is contaminated?
Answer: Refrigerant contamination is a severe issue that can lead to component failure and poor performance. The two most common contaminants are air (non-condensables) and moisture .
A definitive field test involves comparing the refrigerant's pressure and temperature when the system is off and has been stable for several hours (ideally 12+ hours) to equalize with the ambient temperature.[6]
Protocol: See Protocol 2: System Performance Verification via Pressure-Temperature Analysis below for a step-by-step guide.
Causality: Every pure refrigerant has a predictable pressure-temperature (P-T) relationship.[14] When the refrigerant is saturated (a mix of liquid and vapor), its pressure corresponds directly to its temperature. If the measured pressure is higher than the P-T chart indicates for the measured temperature, it confirms the presence of non-condensable gases like air, which exert their own partial pressure.[6]
Question: What are the risks of moisture in an HFO system?
Answer: Moisture is the enemy of any refrigeration system. When moisture combines with refrigerants and lubricating oils (especially POE oils commonly used with HFOs), it can lead to:
-
Formation of Hydrofluoric Acid: High temperatures within the system can cause HFOs to decompose, and in the presence of moisture, this can form corrosive acids.[15]
-
Oil Breakdown: Moisture can hydrolyze POE oil, reducing its lubricity and leading to premature compressor failure.
-
Freeze-ups: Moisture can freeze at the expansion valve, creating a blockage that stops refrigerant flow and cooling.[16]
Self-Validation: A system's health can be continuously validated by a clean, clear sight glass (if installed) and by periodically checking the acidity of the system's oil using an appropriate test kit.
Experimental Protocols
Protocol 1: Refrigerant Leak Detection using Tracer Gas (Nitrogen)
This protocol is used to find leaks without wasting expensive HFO refrigerant and is one of the most reliable methods for pinpointing very small leaks.[12]
Methodology:
-
System Recovery: Safely recover the entire existing HFO refrigerant charge from the system using an approved recovery machine.
-
Pressurization: Pressurize the system with dry nitrogen. For most systems, a pressure of 150 PSIG is sufficient. Never use compressed air , as it contains moisture and oxygen, creating a risk of explosion with residual refrigerant and oil.[17]
-
Initial Check: Record the exact pressure and allow the system to stand for at least 1-2 hours. A noticeable pressure drop indicates a significant leak.
-
Pinpoint Detection: Apply a bubble leak detection solution to all joints, fittings, and potential weak points.[13] The formation of bubbles will indicate the exact source of the leak.
-
Repair and Verification: Once the leak is found and repaired, release the nitrogen, pull a deep vacuum on the system, and repeat the pressurization and standing pressure test to validate the repair.
-
Final Evacuation and Recharge: Perform a full, deep evacuation of the system to remove all nitrogen and non-condensables before recharging with the precise weight of virgin HFO refrigerant specified by the manufacturer.[18]
Protocol 2: System Performance Verification via Pressure-Temperature Analysis
This protocol verifies the purity of the refrigerant charge and provides a baseline for system performance.[6]
Methodology:
-
System Stabilization: Ensure the system has been powered off for a minimum of 4 hours (12 hours is ideal) in a stable ambient temperature to allow the refrigerant pressure and temperature to fully equalize.
-
Temperature Measurement: Using a calibrated temperature probe, measure the surface temperature of the liquid line or the bottom half of the condenser. This provides an accurate reading of the liquid refrigerant's temperature.
-
Pressure Measurement: Attach a calibrated gauge manifold to the low-side service port. Record the stable pressure reading.
-
Data Comparison: Consult a Pressure-Temperature (P-T) chart for the specific HFO refrigerant in your system (e.g., HFO-1234yf).
-
Analysis:
-
Purity Confirmed: If the measured pressure is equal to or slightly lower than the pressure listed on the chart for the measured temperature, the refrigerant is pure.[6]
-
Contamination Suspected: If the measured pressure is significantly higher than the chart value, the system contains non-condensable gases (air).[6] The system must be recovered, evacuated, and recharged.
-
Quantitative Data
Table 1: HFO-1234yf Pressure-Temperature Reference This data is for saturated conditions (liquid/vapor mix). Use for system purity checks when the unit is off and stabilized.
| Temp (°F) | Temp (°C) | Pressure (PSIG) |
| 60 | 15.6 | 57.0 |
| 65 | 18.3 | 63.5 |
| 70 | 21.1 | 70.5 |
| 75 | 23.9 | 77.9 |
| 80 | 26.7 | 85.8 |
| 85 | 29.4 | 94.2 |
| 90 | 32.2 | 103.1 |
| 95 | 35.0 | 112.5 |
| 100 | 37.8 | 122.5 |
(Data synthesized from multiple P-T charts for HFO-1234yf.[14][19])
Visualized Workflows
Caption: Logical Relationships Between Pressure Symptoms and Causes.
References
-
R 1234yf Pressure Temperature Chart . (n.d.). Scribd. Retrieved from [Link]
-
Fixed Refrigerant Detection Systems for HFCs, HFC/HFO blends, HFOs and HCFCs . (n.d.). Eurotec. Retrieved from [Link]
-
Working with HFO Refrigerants: Understanding the Hazards . (n.d.). The Training Center. Retrieved from [Link]
-
HFC, HFO & A2L Refrigerant Leak Detection: Semiconductor vs. Infrared . (n.d.). SAMON.com. Retrieved from [Link]
-
Top Techniques for Detecting Refrigerant Leaks in HVAC Systems . (n.d.). Carbon Connector. Retrieved from [Link]
-
HFO refrigerants explained . (2015, October 31). KTH. Retrieved from [Link]
-
PRESSURE TEMPERATURE CHART . (n.d.). United Refrigeration Inc. Retrieved from [Link]
-
Thermodynamic Properties of Opteon™ YF (HFO-1234yf) . (n.d.). Chemours. Retrieved from [Link]
-
R-1234yf AC Service Tips for Shops: Leak Detection, Charging and More . (2022, August 22). Motor Age. Retrieved from [Link]
-
Report highlights hidden impacts of HFOs . (2022, August 12). HVAC&R News. Retrieved from [Link]
-
ZeroR R1234YF Refrigerant Can Instruction Manual . (n.d.). Manuals+. Retrieved from [Link]
-
Automotive A/C Parts: Troubleshooting Pressure Issues with R134a & R1234YF Solutions . (2024, February 24). YouTube. Retrieved from [Link]
-
HFC and HFO refrigerants – the PFAS issue . (n.d.). RD&T. Retrieved from [Link]
-
R-1234yf A/C LOOP TROUBLESHOOTING & DIAGNOSTIC TECHNIQUES . (n.d.). WORLDPAC Training Institute. Retrieved from [Link]
-
Troubleshooting Refrigeration Systems: Common Issues and Solutions . (2023, October 28). YouTube. Retrieved from [Link]
-
New family of synthetic refrigerant gases poses potential dangers to human health and the environment . (2020, May 20). Environmental Investigation Agency. Retrieved from [Link]
-
7 Methods of Refrigerant Leak Detection . (2024, July 17). Procool. Retrieved from [Link]
-
Refrigerant charging-step by step procedure . (n.d.). Linquip. Retrieved from [Link]
-
Thermodynamic Performance Analysis of Hydrofluoroolefins (HFO) Refrigerants in Commercial Air-Conditioning Systems for Sustainable Environment . (2021). MDPI. Retrieved from [Link]
-
HFO Refrigerant: Analysis Of Low-GWP Refrigerants . (2023, September 10). Starget. Retrieved from [Link]
-
R1234yf problems? . (2020, September 10). BobIsTheOilGuy.com. Retrieved from [Link]
-
Facilio's AI Refrigerant Leak Compliance & Detection Methods . (2023, August 27). Facilio. Retrieved from [Link]
-
Techniques and Regulations for the Safe Handling of Flammable Hydrocarbon and Hydrofluoroolefin Refrigerants . (n.d.). Mainstream Engineering. Retrieved from [Link]
-
HFO leak detection technologies and strategies to reduce refrigerant leakage . (2018). International Institute of Refrigeration. Retrieved from [Link]
-
Common Faults in Refrigeration Systems and Handling Methods . (2023, February 26). LinkedIn. Retrieved from [Link]
-
R-1234yf-Pressure-Temperature-Chart.pdf . (n.d.). National Refrigerants. Retrieved from [Link]
-
Refrigeration Systems: Common Issues and Solutions . (2019, October 16). Compressors Unlimited. Retrieved from [Link]
-
Troubleshooting Tips for Industrial Refrigeration System Issues . (2023, June 13). Bassett Mechanical. Retrieved from [Link]
-
Checking for refrigerant contamination . (2022, February 24). MACS. Retrieved from [Link]
-
Charging Procedures . (n.d.). AC Service Tech. Retrieved from [Link]
-
Five Rules for Charging Refrigeration Systems . (2019, June 10). ACHR News. Retrieved from [Link]
-
Handling Contaminated Automotive Refrigerants . (2023, February 13). US EPA. Retrieved from [Link]
-
Charging Refrigeration Systems . (2023, January 6). HVAC Know It All. Retrieved from [Link]
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- 4. bassettmechanical.com [bassettmechanical.com]
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Technical Support Center: Spectroscopic Analysis of Fluorinated Alkenes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated alkenes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding interference and challenges in spectroscopic analysis. The content is structured to explain the causality behind experimental phenomena and to provide robust, self-validating protocols.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Fluorine-19 is an excellent nucleus for NMR analysis due to its 100% natural abundance and high sensitivity, which is approximately 83% that of ¹H.[1][2] However, the unique electronic environment of fluorine presents specific challenges not commonly encountered in ¹H NMR.
1.1 Frequently Asked Questions (FAQs): ¹⁹F NMR
Q1: Why is the baseline in my ¹⁹F NMR spectrum rolling or distorted?
A: Baseline distortion in ¹⁹F NMR is a common issue, often stemming from the very large spectral width of fluorine signals, which can span over 800 ppm.[3] A primary cause is an incorrect first-order phase correction applied over this wide range.[4] Additionally, if the pulse width is insufficient to excite the entire spectral range uniformly, it can lead to baseline artifacts.
Q2: My observed ¹⁹F chemical shifts don't match literature values. Why?
A: ¹⁹F chemical shifts are exceptionally sensitive to the local molecular environment.[5] Several factors can cause significant deviations:
-
Solvent Effects: The choice of solvent can dramatically alter chemical shifts, with variations of ±2 ppm or more being common.[3][6]
-
Concentration: Intermolecular interactions can influence the electronic environment, leading to concentration-dependent shifts.
-
Temperature: Changes in temperature can affect conformational equilibria and solvation, thereby altering chemical shifts.[2]
-
Referencing: Inconsistent or improper referencing can lead to apparent shifts. While CFCl₃ is the standard, its use requires careful implementation.[3]
Q3: The splitting patterns in my spectrum are incredibly complex and difficult to interpret. What can I do?
A: Complex multiplets are characteristic of ¹⁹F NMR spectra. This arises because ¹⁹F-¹⁹F coupling constants are generally larger than ¹H-¹H couplings, and long-range couplings (through 4 or even 5 bonds) are frequently observed.[3] Furthermore, coupling to hydrogen (¹H-¹⁹F) is also very typical and can be quite large.[3] To simplify these spectra, you can run decoupling experiments, such as proton-decoupled ¹⁹F NMR or even carbon-decoupled experiments.[3][7]
Q4: Why are the integrations in my quantitative ¹⁹F NMR experiment inaccurate?
A: Accurate quantification in ¹⁹F NMR is challenging primarily due to the wide chemical shift dispersion. A standard excitation pulse may not excite all signals uniformly across the entire spectral width, leading to an "off-resonance effect" where signals further from the transmitter frequency have reduced intensity.[8] This is a critical factor influencing the accuracy of quantitative analysis.[8]
1.2 Troubleshooting Guide: ¹⁹F NMR
Issue: Poor Resolution and Inaccurate Integration Across a Wide Spectral Width
This guide provides a systematic approach to optimize acquisition parameters for samples containing fluorinated alkenes with signals dispersed over a large chemical shift range.
Causality: The large range of ¹⁹F chemical shifts makes uniform excitation and detection difficult.[3][9] If the transmitter offset (pulse frequency) is set near one peak, a distant peak may not be fully excited or detected, leading to lower intensity and inaccurate integration.[8]
Step-by-Step Protocol for Optimization:
-
Determine the Full Spectral Range:
-
Run a preliminary, wide-sweep scan with a low number of transients to identify the chemical shift of all fluorine environments. Some instruments have automated procedures for this.[4]
-
-
Center the Transmitter Offset:
-
Set the transmitter offset frequency (the tof parameter in many systems) to the center of the spectral region containing all your peaks of interest. This minimizes the off-resonance effects for all signals.[8]
-
-
Set the Spectral Width (SW):
-
Adjust the spectral width to be just large enough to encompass all signals. An unnecessarily large SW can decrease resolution and introduce more noise.
-
-
Optimize Pulse Calibration:
-
Ensure your 90° pulse width is properly calibrated. An incorrect pulse width will lead to inaccurate signal intensities, especially for quantitative measurements.
-
-
Employ Broadband-Capable Pulse Sequences:
-
For quantitative analysis across a very wide range, consider using specialized pulse sequences designed for uniform excitation, if available on your spectrometer.[9]
-
-
Ensure Adequate Relaxation Delay (d1):
-
Fluorine nuclei can have long relaxation times (T1). For quantitative results, the relaxation delay between scans should be at least 5 times the longest T1 of any fluorine nucleus in your sample.
-
Logical Workflow for ¹⁹F NMR Optimization
Caption: Troubleshooting workflow for quantitative ¹⁹F NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. For fluorinated alkenes, the C-F and C=C stretching regions are of primary interest. However, the high electronegativity and mass of fluorine lead to complex vibrational behaviors.
2.1 Frequently Asked Questions (FAQs): IR
Q1: Why is the C-F stretching region (approx. 1400-1100 cm⁻¹) in my spectrum so broad and composed of multiple overlapping peaks?
A: Unlike C-H stretching vibrations which are highly localized, C-F stretching modes are strongly coupled to other vibrations in the molecule, particularly C-C stretching.[10][11] This means the vibration is not isolated to a single C-F bond but is delocalized along the carbon backbone. This coupling results in multiple, complex absorption bands rather than a single sharp peak.[10][12]
Q2: The intensity of my CF₃ stretching band seems to decrease when I run a more concentrated sample. Is this expected?
A: Yes, this phenomenon, sometimes called the "fluorous effect," can occur. In a non-fluorinated solvent (low concentration), the fluorinated molecules are isolated. At higher concentrations or in a neat solution, strong intermolecular interactions between the perfluoroalkyl chains can lead to intermolecular vibrational coupling.[10] This coupling can cause a decrease in the intensity of certain bands, particularly asymmetric CF₃ stretching modes, and significant band broadening.[10][13]
Q3: I am analyzing a neat liquid fluorinated alkene and the absorbance is completely maxed out. How can I get a usable spectrum?
A: Fluorinated compounds have very strong IR absorptivity.[10] For neat liquids or highly concentrated solutions, standard transmission spectroscopy with salt plates often results in totally absorbing peaks. The most practical solution is to use an Attenuated Total Reflection (ATR) accessory.[10][13] ATR has a very short, effective pathlength, which prevents signal saturation and allows for the analysis of strongly absorbing samples with minimal preparation.
2.2 Troubleshooting Guide: IR
Issue: Interpreting Complex C-F Vibrational Bands
This guide helps to understand and interpret the complex IR spectra of fluorinated alkenes, focusing on the effects of vibrational coupling.
Causality: The complexity arises from two main sources:
-
Intramolecular Coupling: A single C-F bond vibration is not isolated. Because the mass of fluorine is greater than that of carbon, C-F stretching modes involve significant movement of the carbon atoms. This motion couples with adjacent C-C bond vibrations, delocalizing the vibrational energy across the molecule and creating multiple, distinct absorption bands.[10]
-
Intermolecular Coupling: At high concentrations, dipole-dipole interactions between the C-F bonds of neighboring molecules can cause further changes in the spectrum, leading to band broadening and intensity changes.[10][13]
Experimental Protocol for Spectral Deconvolution:
-
Perform a Concentration Study:
-
Prepare a series of dilutions of your fluorinated alkene in a non-polar, non-fluorinated solvent (e.g., tetrachloroethylene or hexane).
-
Acquire an IR spectrum (preferably using ATR-FTIR) for each concentration, from very dilute (e.g., mole fraction < 0.01) to the neat compound.
-
Analysis: Observe the changes in bandwidth and relative peak intensities. Bands that broaden significantly or decrease in relative intensity at higher concentrations are likely influenced by intermolecular coupling.[10]
-
-
Identify Key Alkene Bands:
-
Assign C-F Region Bands:
Conceptual Diagram of Vibrational Coupling
Caption: Coupling effects in IR analysis of fluorinated alkenes.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about molecular weight and structure. However, the high electronegativity of fluorine and the potential for complex sample matrices can introduce significant interference.
3.1 Frequently Asked Questions (FAQs): MS
Q1: I'm using Electron Impact (EI) ionization and I can't see the molecular ion peak for my fluorinated alkene. Why?
A: EI is a "hard" ionization technique that imparts a large amount of energy into the molecule, often causing extensive fragmentation.[16] For many organic compounds, especially those with labile groups, the molecular ion can be unstable and fragment completely, resulting in its absence from the spectrum. Fluorinated compounds may show characteristic losses of F (M-19) or HF (M-20).[17]
Q2: My signal intensity is very low when analyzing my sample with LC-MS using electrospray ionization (ESI). How can I improve it?
A: Low signal intensity in ESI can be due to poor ionization efficiency or ion suppression.
-
Ionization Efficiency: Fluorinated compounds can be challenging to ionize. Optimizing the mobile phase (e.g., adjusting pH or adding modifiers like ammonium acetate) can help promote protonation [M+H]⁺ or adduct formation [M+Na]⁺.
-
Ion Suppression: This is a major issue where other compounds in your sample (the "matrix") co-elute with your analyte and interfere with its ionization in the source.[18][19] This is a very common problem in complex samples like biological fluids or environmental extracts.[19]
Q3: How do I know if "matrix effects" are impacting my quantitative LC-MS results?
A: The most direct way to test for matrix effects is to perform a post-extraction spike experiment.[18] This involves comparing the signal of your analyte in a clean solution to its signal when spiked into a blank sample matrix that has gone through your entire extraction procedure. A significant difference in signal intensity indicates the presence of ion suppression or enhancement.[19]
3.2 Troubleshooting Guide: MS
Issue: Diagnosing and Mitigating Matrix Effects in LC-MS
This guide provides a standard protocol for identifying and quantifying matrix effects, which are a critical source of error in quantitative LC-MS analysis.
Causality: Matrix effects occur when co-eluting endogenous compounds from the sample matrix interfere with the ionization of the target analyte.[18] These interferences can physically disrupt the ESI droplet formation process or compete with the analyte for charge in the ion source, leading to an underestimation (suppression) or overestimation (enhancement) of the true concentration.[20][21]
Experimental Protocol for Post-Extraction Spike Analysis:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare your analytical standard at a known concentration in the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, soil extract without the analyte) and process it through your entire sample preparation/extraction procedure. After the final step, spike the resulting extract with the analytical standard to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the analytical standard before starting the sample preparation procedure. This set is used to determine the overall process recovery.
-
-
Analyze and Calculate:
-
Inject and analyze all three sample sets by LC-MS.
-
Calculate the mean peak area for your analyte in each set.
-
-
Interpret the Results:
-
Matrix Effect (ME %):
-
ME % = (Peak Area Set B / Peak Area Set A) * 100
-
An ME % < 100% indicates ion suppression.
-
An ME % > 100% indicates ion enhancement.
-
Values between 85-115% are often considered acceptable, but this depends on the assay requirements.
-
-
Recovery (RE %):
-
RE % = (Peak Area Set C / Peak Area Set B) * 100
-
This measures the efficiency of your sample preparation procedure.
-
-
Data Interpretation Table
| Matrix Effect (ME %) | Interpretation | Potential Action |
| < 85% | Significant Ion Suppression | Improve chromatographic separation to move analyte away from interfering peaks; Improve sample cleanup; Use a stable isotope-labeled internal standard. |
| 85% - 115% | Acceptable/No Major Effect | Proceed with validation. |
| > 115% | Significant Ion Enhancement | Same actions as for suppression. The goal is to remove the source of interference. |
Workflow for Diagnosing Matrix Effects
Caption: Experimental workflow for identifying and addressing matrix effects.
References
-
Gonet, T. (2001). Solving problems fluorine 19F with NMR spectroscopy. Medical Science Monitor, 7(3), 489-495. [Link]
-
Stoppa, A., et al. (2021). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society. [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Gong, X., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(6), 4233–4240. [Link]
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Thrasher, J. S., et al. (1984). Solvent effects in fluorine-19 NMR spectroscopy: Nonuniform shifting of the axial and equatorial fluorine resonances of the pentafluorosulfanyl group. Journal of Fluorine Chemistry, 24(2), 205–209. [Link]
-
Gonet, T. (2001). Solving problems fluorine 19F with NMR spectroscopy. ResearchGate. [Link]
-
Xu, L., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. [Link]
-
Gauthier, E. A., et al. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. ResearchGate. [Link]
-
Stoppa, A., et al. (2021). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society. [Link]
- BenchChem. (2025). A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. BenchChem.
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Giraudeau, P. (2025). qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. ChemRxiv. [Link]
-
Konar, A., et al. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics. [Link]
-
Gauthier, E. A., et al. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry. [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
-
UCSB Chemistry and Biochemistry. (n.d.). F19 detection. NMR Facility. Retrieved from [Link]
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Yamazaki, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]
-
Santa Rosa Junior College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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Srivastava, V. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. [Link]
-
Malenga, A., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.
-
Chemistry For Everyone. (2025). What Is Vibrational Coupling In IR Spectroscopy?. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]
-
Chan, E. C. Y., et al. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Tominaga, Y., et al. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. RSC Publishing. [Link]
-
Clark, J. (n.d.). fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). Matrix Effect & Ion Suppression in Liquid Chromatography Mass Spectrometry. Retrieved from [Link]
-
Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]
-
Slideshare. (n.d.). Coupling vibration in IR(Infra Red) spectroscopy and their significance. Retrieved from [Link]
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MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]
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Chad's Prep®. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
-
All 'Bout Chemistry. (2018). Part 6:Alkenes' Mass Spectrum(Fragmentation Pattern) for CSIR NET/GATE. YouTube. [Link]
-
Michigan State University. (n.d.). 19Flourine NMR. Department of Chemistry. Retrieved from [Link]
-
Al-Masri, M., et al. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. [Link]
-
American Chemical Society. (2025). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. ACS Fall 2025. [Link]
-
Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy. [Link]
-
ResearchGate. (n.d.). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Retrieved from [Link]
-
Wipf Group. (n.d.). Organic Chemistry 1 Infrared Spectroscopy & Reactions of Alkenes. University of Pittsburgh. Retrieved from [Link]
-
Ashenhurst, J. (2016). IR Spectroscopy: 4 Practice Problems. Master Organic Chemistry. [Link]
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Technical Support Center: Optimizing Reactions with 2,4,4,4-Tetrafluorobut-1-ene
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 2,4,4,4-Tetrafluorobut-1-ene (HFO-1354tff). This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile fluorinated building block in their synthetic workflows. The unique electronic properties conferred by the trifluoromethyl group and the gem-difluoroalkene moiety make it a valuable synthon, but also introduce specific challenges. This document provides in-depth, field-proven insights to help you navigate these challenges, improve reaction efficiency, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for handling this compound?
A1: this compound is a volatile, flammable gas. All handling must be conducted in a well-ventilated fume hood.[1] Ensure that emergency safety showers and eyewash stations are readily accessible.[1] Systems under pressure should be regularly checked for leaks, and the use of oxygen detectors is recommended as it can displace oxygen and cause rapid suffocation.[1][2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and flame-retardant lab coats.[1][3] It is incompatible with strong oxidizing agents, polymerization catalysts, and certain metals, which can lead to violent reactions.
Q2: How should I properly store and handle this reagent?
A2: Store cylinders in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[1][2] Do not expose the container to temperatures exceeding 50°C (122°F).[1] Ensure the container valve is kept tightly closed when not in use and use a backflow prevention device in your reaction setup.[2] All equipment, including regulators and tubing, must be rated for the cylinder pressure and constructed of compatible materials.
Q3: What are the most common reaction types for this compound?
A3: Due to its electron-deficient double bond, this compound is an excellent substrate for a variety of addition reactions. Key transformations include:
-
Nucleophilic Additions: Reactions with nucleophiles like thiols (Thiol-ene reactions) are highly efficient and typically proceed via an anti-Markovnikov addition mechanism.[4]
-
Radical Additions: It readily participates in free-radical reactions, which can be initiated photochemically or with radical initiators.[4][5]
-
Catalytic Hydrogenation: The double bond can be reduced using hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C).[6]
-
Hydroboration: Asymmetric hydroboration using cobalt or other transition metal catalysts can create chiral fluoroalkylboronates, which are versatile synthetic intermediates.[7]
-
Halogenation: Addition of halogens like bromine across the double bond can proceed smoothly, often initiated by UV light.[8][9]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low Reaction Yield
Q1.1: My photocatalytic reaction is sluggish and gives a low yield. What are the common causes?
A1.1: Low yields in photocatalytic reactions involving fluoroalkenes often stem from suboptimal reaction parameters.
-
Causality: The efficiency of a photocatalytic cycle depends on the interplay between the photocatalyst, solvent, light source, and additives. An incorrect photocatalyst may not have the appropriate redox potential to engage the substrate. The solvent can influence catalyst stability and reactant solubility, while additives like bases or water can be crucial for proton transfer steps or regenerating the catalyst.[5]
-
Troubleshooting Protocol:
-
Photocatalyst Screening: If using a common catalyst like 4CzIPN, consider switching to one with a different redox potential, such as 1,3-dicyano-2,4,5,6-tetrakis(N,N-diphenylamino)-benzene (4DPAIPN), which has shown to improve yields in similar reactions.[5]
-
Solvent Optimization: Acetonitrile (MeCN) is a common choice. However, less effective solvents like DMF and DMSO should be avoided.[5]
-
Additive Introduction: The addition of a stoichiometric base (e.g., LiOH, Cs₂CO₃) and a small amount of water (e.g., 10 equivalents) can dramatically improve reaction efficiency by facilitating key mechanistic steps.[5]
-
Light Source Intensity & Wavelength: Ensure your light source (e.g., Blue LEDs) is positioned close to the reaction vessel (~2 cm) and that the wavelength matches the absorption maximum of your photocatalyst.[5]
-
Experimental Workflow: Photocatalytic Hydrotetrafluoroisopropylation
Caption: A typical workflow for a photocatalytic reaction.[5]
Q1.2: My catalytic hydrogenation of the double bond is incomplete. How can I drive it to completion?
A1.2: Incomplete hydrogenation is typically a result of catalyst activity, hydrogen pressure, or substrate purity.
-
Causality: Catalytic hydrogenation involves the addition of H₂ across the double bond on the surface of a metal catalyst.[6] The catalyst's effectiveness can be hindered by impurities in the starting material or solvent. The choice of catalyst support can also significantly influence activity, with materials like carbon nanotubes sometimes offering superior performance to activated carbon or alumina due to better metal dispersion.[10]
-
Troubleshooting Protocol:
-
Verify Substrate Purity: Ensure the this compound and solvent are free from sulfur or other compounds that can poison palladium catalysts.
-
Increase Hydrogen Pressure: Carefully increase the H₂ pressure. This increases the concentration of hydrogen on the catalyst surface, favoring the reaction.
-
Optimize Catalyst and Support: While Pd/C is standard, consider catalysts with different supports. For example, palladium on carbon nanotubes (Pd/CNTs) has shown higher activity in some hydrogenation reactions compared to traditional supports like activated carbon or Al₂O₃.[10]
-
Check Catalyst Loading: Ensure an adequate catalyst loading (typically 5-10 mol% Pd) is used.
-
Issue 2: Poor Selectivity & Side Reactions
Q2.1: In an addition reaction, I'm getting a mixture of regioisomers. How can I improve selectivity?
A2.1: Regioselectivity in additions to this compound is dictated by the reaction mechanism.
-
Causality:
-
Radical Mechanism (Anti-Markovnikov): In free-radical additions, such as the thiol-ene reaction, the thiyl radical adds to the terminal carbon (C1) to form the more stable secondary carbon-centered radical at C2, leading to the anti-Markovnikov product.[4] This is due to the electronic stabilization from the adjacent CF₂ group.
-
Ionic Mechanism (Markovnikov): Reactions proceeding through a carbocation intermediate (e.g., addition of HBr under certain conditions) would be expected to form the more stable carbocation. Protonation of the double bond will preferentially occur at C1 to place the positive charge at C2, where it is stabilized by the fluorine atoms. Subsequent attack by the nucleophile yields the Markovnikov product.
-
Kinetic vs. Thermodynamic Control: In some systems, such as additions to conjugated dienes, the product ratio can be temperature-dependent. At low temperatures, the kinetically favored product (formed via the lowest energy transition state) dominates. At higher temperatures, the reaction can become reversible, and the more stable thermodynamic product will be the major isomer.[11]
-
-
Troubleshooting Protocol:
-
Control the Mechanism: To favor the anti-Markovnikov product, ensure your reaction conditions promote a radical pathway. Use a radical initiator (AIBN, benzoyl peroxide) or a photochemical setup.[4] To favor a potential Markovnikov product, use a strong protic acid in a polar solvent and run the reaction in the dark to suppress radical pathways.
-
Adjust Temperature: If you suspect an equilibrium between products, try running the reaction at a lower temperature to favor the kinetic product or a higher temperature to favor the thermodynamic product.[11]
-
Use Bulky Reagents: Steric hindrance can be used to direct addition. A bulky nucleophile or electrophile may selectively attack the less sterically hindered position of the double bond.
-
Troubleshooting Flow: Diagnosing Poor Selectivity
Caption: Decision tree for troubleshooting poor regioselectivity.
Q2.2: I am observing the formation of oligomers/polymers. How can I prevent this?
A2.2: Polymerization is a common side reaction for activated alkenes.
-
Causality: this compound can undergo radical-induced polymerization. This can be initiated by trace impurities, excessive heat, or conditions that generate a high concentration of radicals.
-
Troubleshooting Protocol:
-
Use a Radical Inhibitor: If your desired reaction is not radical-based, add a small amount of an inhibitor like hydroquinone or butylated hydroxytoluene (BHT).
-
Control Reactant Concentration: Perform the reaction under more dilute conditions. This favors intramolecular or bimolecular reactions over intermolecular polymerization.
-
Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Temperature Control: Avoid excessive temperatures, which can initiate thermal polymerization.
-
Issue 3: Product Purification
Q3.1: I'm having difficulty separating my fluorinated product from reaction byproducts using silica gel chromatography.
A3.1: Fluorinated compounds often exhibit unique polarity and elution behavior.
-
Causality: Highly fluorinated molecules can be very nonpolar ("fluorous") and may have low affinity for silica gel. They may co-elute with nonpolar hydrocarbon byproducts. The volatility of some products can also lead to loss during solvent removal.
-
Troubleshooting Protocol:
-
Solvent System Modification: Use less polar eluent systems, such as pentane or heptane with minimal ethyl acetate or ether.
-
Fluorous Solid-Phase Extraction (F-SPE): If your product is sufficiently fluorinated, F-SPE is a powerful alternative. The crude mixture is passed through a fluorous silica cartridge, which retains the fluorinated product. Non-fluorinated impurities are washed away, and the desired product is then eluted with a fluorophilic solvent.[12]
-
Alternative Chromatography Media: Consider using alumina or reverse-phase (C18) silica gel, which may offer different selectivity.
-
Distillation: For volatile products, fractional distillation under atmospheric or reduced pressure can be an effective purification method, provided the boiling points of the components are sufficiently different.[13]
-
Optimized Reaction Conditions
The following table summarizes optimized conditions for a photocatalytic reaction involving a related fluoroalkene, providing a validated starting point for your experiments.
| Parameter | Optimized Condition | Rationale | Source |
| Photocatalyst | 4DPAIPN (10 mol%) | Higher yield compared to other common photocatalysts like 4CzIPN. | [5] |
| Base | LiOH (4 equivalents) | Essential for reaction efficiency; higher loading improved yield. | [5] |
| Solvent | Acetonitrile (MeCN) | Proved more effective than DMF or DMSO. | [5] |
| Additive | H₂O (10 equivalents) | Addition of water resulted in a significant yield improvement. | [5] |
| Light Source | 24W Blue LEDs | Standard, efficient light source for this class of photocatalyst. | [5] |
| Temperature | 25 °C | Reaction proceeds efficiently at room temperature. | [5] |
References
-
Wang, J., et al. (2023). Tetrafluoroisopropylation of alkenes and alkynes enabled by photocatalytic consecutive difluoromethylation with CF2HSO2Na. Nature Communications. Available at: [Link]
-
Zemtsov, A. A., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Li, P., et al. (2018). Preparation of cis-1,1,1,4,4,4-hexafluorobut-2-ene by cis-selective semi-hydrogenation of perfluoro-2-butyne. ResearchGate. Available at: [Link]
-
Konno, T., et al. (2021). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Airgas. (2018). Tetrafluoroethylene (R1114) - Safety Data Sheet. Available at: [Link]
-
Zemtsov, A. A., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. National Institutes of Health. Available at: [Link]
-
Micklatcher, D. R., & Pozzi, G. (2021). Simple Synthesis of Fluorinated Ene-Ynes via In Situ Generation of Allenes. CHIMIA. Available at: [Link]
-
Plastics Europe. (2017). Guide for the Safe Handling of Tetrafluoroethylene. ResearchGate. Available at: [Link]
-
Zemtsov, A. A., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. ResearchGate. Available at: [Link]
-
Wang, S., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. Available at: [Link]
-
Zhang, Z., et al. (2022). Enantioselective Cobalt-Catalyzed Hydroboration of Fluoroalkyl-Substituted Alkenes to Access Chiral Fluoroalkylboronates. Journal of the American Chemical Society. Available at: [Link]
- Nappa, M. J., & Rao, V. N. M. (2019). Process and intermediates for preparing 1,1,3-trichloro-4,4,4-trifluorobut-1-ene and (e)-1,1,1,4,4,4-hexafluorobut-2-ene. Google Patents.
-
Plastics Europe. (2017). Guide for the Safe Handling of Tetrafluoroethylene. Available at: [Link]
-
Zemtsov, A. A., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. ResearchGate. Available at: [Link]
-
Chem Help ASAP. (2019). Catalytic Hydrogenation of Alkenes. YouTube. Available at: [Link]
-
Ghibaudi, E., et al. (2020). Purple-Light Promoted Thiol-ene Reaction of Alkenes. Chemistry – A European Journal. Available at: [Link]
-
Schou, M. (2021). Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling. DiVA. Available at: [Link]
-
Zemtsov, A. A., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Semantic Scholar. Available at: [Link]
-
Aditya Vardhan, V. (2018). Wilkinson's catalyst-hydrogenation-applications-structure-reactions. YouTube. Available at: [Link]
-
Ashenhurst, J. (2017). Reactions of Dienes: 1,2 and 1,4 Addition. Master Organic Chemistry. Available at: [Link]
-
Li, H., et al. (2018). Effect of the supports on catalytic activity of Pd catalysts for liquid-phase hydrodechlorination/hydrogenation reaction. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Thiol-ene reaction. Retrieved January 17, 2026, from [Link]
-
Papasavva, S., et al. (2020). Gas-Phase Chemistry of 1,1,2,3,3,4,4-Heptafluorobut-1-ene Initiated by Chlorine Atoms. Atmosphere. Available at: [Link]
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- 8. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
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- 13. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 2,4,4,4-Tetrafluorobut-1-ene
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2,4,4,4-Tetrafluorobut-1-ene (HFO-1354mzy(E)). This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the degradation of this compound, providing quick answers and directing you to more detailed information.
Q1: What are the primary atmospheric degradation pathways for this compound?
A1: The primary atmospheric degradation pathway for this compound, like other hydrofluoroolefins (HFOs), is initiated by gas-phase reactions with hydroxyl radicals (•OH).[1] Ozonolysis, the reaction with ozone (O₃), is also a potential degradation route, although its significance can vary depending on atmospheric conditions.[2][3]
Q2: What are the expected degradation products of this compound?
A2: While specific studies on this compound are limited, based on the degradation of structurally similar HFOs, the expected products include smaller fluorinated carbonyls and potentially trifluoroacetic acid (TFA).[4][5] The reaction with •OH radicals is expected to proceed via addition to the double bond, followed by reaction with O₂ and subsequent decomposition of the resulting alkoxy radical. This can lead to the formation of formyl fluoride (HC(O)F), trifluoroacetaldehyde (CF₃CHO), and other fluorinated aldehydes or ketones. Further oxidation of these products can lead to the formation of TFA.
Q3: What is the expected atmospheric lifetime of this compound?
Q4: Can this compound undergo hydrolysis?
A4: The potential for hydrolysis of this compound under typical environmental conditions is expected to be low. The carbon-fluorine bond is generally resistant to hydrolysis.
Q5: What analytical techniques are best suited for studying the degradation of this compound?
A5: A combination of analytical techniques is typically employed. Gas Chromatography-Mass Spectrometry (GC-MS) is essential for separating and identifying volatile degradation products.[7] Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for in-situ monitoring of the decay of the parent compound and the formation of products in gas-phase experiments.[1][6] For non-volatile or acidic products like TFA, techniques such as High-Performance Liquid Chromatography (HPLC) or Ion Chromatography may be necessary.
Troubleshooting Guides
This section provides practical advice for overcoming common challenges encountered during the experimental investigation of this compound degradation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for fluorinated analytes | 1. Active sites in the injector liner or column. 2. Incompatible solvent. 3. Column degradation due to oxygen or moisture. | 1. Use a deactivated liner and a column specifically designed for inertness. 2. Ensure the injection solvent is appropriate for the analytes and the column phase. 3. Check for leaks in the carrier gas line and use high-purity gas with appropriate traps.[8] |
| Low or no signal for expected degradation products | 1. Products are too volatile or too polar to be effectively trapped or eluted. 2. Degradation products are below the detection limit of the instrument. 3. Products are reacting with the column or other parts of the system. | 1. For highly volatile products, consider using a cooled injection system or a thicker film column. For polar products, derivatization may be necessary. 2. Concentrate the sample or use a more sensitive detector. 3. Use a highly inert column and flow path.[9] |
| Ghost peaks or baseline instability | 1. Contamination from the carrier gas, septum, or previous injections. 2. Column bleed at high temperatures. | 1. Run a blank analysis to identify the source of contamination. Bake out the column and injector. Replace the septum.[8][9] 2. Ensure the column operating temperature is within its specified limits. Use a low-bleed column. |
Fourier Transform Infrared (FTIR) Spectroscopy for Gas-Phase Studies
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Overlapping spectral features of reactants and products | 1. The infrared absorption bands of different species are in the same spectral region. | 1. Use a high-resolution FTIR spectrometer to better resolve individual rotational-vibrational lines. 2. Employ spectral subtraction techniques to isolate the spectra of individual components. 3. Monitor unique, non-overlapping absorption bands for each species of interest. |
| Baseline drift | 1. Changes in the concentration of background gases (e.g., water vapor, CO₂). 2. Temperature fluctuations in the gas cell or spectrometer. | 1. Purge the spectrometer with a dry, CO₂-free gas (e.g., nitrogen). 2. Ensure the gas cell and spectrometer are at a stable temperature. Allow for sufficient warm-up time. |
| Non-linear Beer-Lambert Law behavior | 1. High concentrations of the analyte leading to self-broadening. 2. Pressure broadening effects from the bath gas.[10] | 1. Work with lower, atmospherically relevant concentrations of the analyte. 2. Maintain a constant total pressure in the reaction chamber. Calibrate the instrument with standards at the same total pressure as the experiment. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the study of this compound degradation.
Protocol 1: Determination of the Rate Constant for the Reaction of this compound with •OH Radicals
This protocol is based on the relative rate method in a smog chamber.
1. Chamber Preparation:
-
The reaction is carried out in a large (e.g., >100 L) Teflon bag or a temperature-controlled quartz reactor (smog chamber).
-
The chamber must be cleaned thoroughly before each experiment by flushing with zero air and evacuating to remove any residual compounds.
2. Reagent Introduction:
-
Introduce a known concentration of a reference compound with a well-established •OH rate constant (e.g., a simple alkane or aromatic hydrocarbon).
-
Introduce a known concentration of this compound.
-
Introduce a source of •OH radicals. A common method is the photolysis of methyl nitrite (CH₃ONO) in the presence of nitric oxide (NO).
3. Photolysis and Monitoring:
-
Irradiate the chamber with UV lamps that mimic the solar spectrum to initiate the photolysis of the •OH precursor.
-
Monitor the concentrations of this compound and the reference compound over time using GC-MS or FTIR spectroscopy.
4. Data Analysis:
-
The rate constant of the reaction of this compound with •OH radicals (k_HFO) can be determined from the relative decay rates of the HFO and the reference compound (k_ref) using the following equation: ln([HFO]₀/[HFO]ₜ) = (k_HFO/k_ref) * ln([ref]₀/[ref]ₜ)
-
A plot of ln([HFO]₀/[HFO]ₜ) versus ln([ref]₀/[ref]ₜ) should yield a straight line with a slope of (k_HFO/k_ref).
Protocol 2: Identification of Degradation Products using GC-MS
1. Sample Collection:
-
For gas-phase reactions, collect the sample from the reaction chamber onto a suitable adsorbent trap (e.g., Tenax®) or into a Tedlar® bag.
-
For aqueous-phase studies, extract the sample with an appropriate organic solvent.
2. GC-MS Analysis:
-
Injector: Use a split/splitless injector. For volatile products, a low injection temperature and a splitless injection may be necessary to improve sensitivity.
-
Column: A mid-polar column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for separating a range of fluorinated and non-fluorinated products.
-
Oven Program: Start with a low initial temperature to separate volatile components and then ramp to a higher temperature to elute less volatile products.
-
Mass Spectrometer: Operate in full scan mode to identify unknown products. The mass spectra of fluorinated compounds often show characteristic fragmentation patterns.
3. Data Interpretation:
-
Compare the obtained mass spectra with libraries of known compounds (e.g., NIST).
-
For unknown compounds, analyze the fragmentation patterns to deduce the molecular structure. The presence of fragments containing fluorine (e.g., CF₃⁺ at m/z 69) can be a key indicator.
Visualizations
Atmospheric Degradation Pathway of this compound
Caption: Workflow for determining the •OH radical reaction rate constant.
References
- Environmental Science & Technology. (2025). Atmospheric Oxidation of Hydrofluoroolefins and Hydrochlorofluoroolefins by Ozone Produces HFC-23, PFC-14, and CFC-13.
- PubMed. (2025). Atmospheric Oxidation of Hydrofluoroolefins and Hydrochlorofluoroolefins by Ozone Produces HFC-23, PFC-14, and CFC-13.
- Wikipedia. (n.d.). Hydrofluoroolefin.
- UNSW Newsroom. (2025). UNSW Study Reveals HFO Refrigerants Can Break Down into Greenhouse Pollutants.
- Environmental Science & Technology. (2025). Atmospheric Oxidation of Hydrofluoroolefins and Hydrochlorofluoroolefins by Ozone Produces HFC-23, PFC-14, and CFC-13.
- ResearchGate. (2024). Atmospheric chemistry of CF3CHFCF2OCH3 (HFE-356mec3) and CHF2CHFOCF3 (HFE-236ea1) initiated by OH and Cl and their contribution to global warming.
- NOAA Chemical Sciences Laboratory. (n.d.).
- PubMed. (2015). Atmospheric Degradation of CH2═C(CH3)C(O)OCH3 Initiated by OH Radicals: Mechanistic Study and Quantification of CH3C(O)C(O)OCH3 in NOx Free Air.
- Phenomenex. (n.d.). GC Troubleshooting Guide.
- PubMed. (2018).
- ResearchGate. (2018).
- Patsnap Eureka. (2025). Gas Phase Spectroscopy: Pressure Broadening Effects in FTIR.
- Agilent. (n.d.). GC Troubleshooting Guide Poster.
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- 2. researchgate.net [researchgate.net]
- 3. Secondary organic aerosol - Wikipedia [en.wikipedia.org]
- 4. FTIR and dispersive gas phase fundamental infrared intensities of the fluorochloromethanes: Comparison with QCISD/cc-pVTZ results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juser.fz-juelich.de [juser.fz-juelich.de]
- 6. researchgate.net [researchgate.net]
- 7. Atmospheric Degradation of CH2═C(CH3)C(O)OCH3 Initiated by OH Radicals: Mechanistic Study and Quantification of CH3C(O)C(O)OCH3 in NOx Free Air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. agilent.com [agilent.com]
- 10. Gas Phase Spectroscopy: Pressure Broadening Effects in FTIR [eureka.patsnap.com]
Validation & Comparative
A Comparative Analysis of HFO-1234yf and the Emergent Fluorobutene Isomer: 2,4,4,4-Tetrafluorobut-1-ene
In the ongoing pursuit of environmentally benign refrigerants with optimal thermodynamic properties, the hydrofluoroolefin (HFO) class of compounds has emerged as a leading replacement for hydrofluorocarbons (HFCs). Among these, HFO-1234yf has become a commercial standard, particularly in mobile air conditioning, due to its low global warming potential (GWP) and suitable performance characteristics. However, the vast chemical space of HFOs continues to be explored for isomers and novel molecules that may offer further advantages. This guide provides a detailed comparison between the well-established HFO-1234yf and a lesser-known isomer, 2,4,4,4-Tetrafluorobut-1-ene (HFO-1354mzy), to assess the current state of knowledge and future research prospects.
Introduction to the Contenders: HFO-1234yf vs. HFO-1354mzy
HFO-1234yf (2,3,3,3-Tetrafluoropropene) is a well-characterized, commercially available refrigerant. Its widespread adoption is a direct result of stringent environmental regulations, such as the European F-Gas Regulation, aimed at phasing out high-GWP HFCs like R-134a. Its performance, safety, and environmental impact have been extensively studied and documented.
In contrast, this compound (structural isomer of other fluorobutenes) represents a frontier in refrigerant research. While its chemical synthesis has been explored, its viability and performance as a refrigerant are not yet established in publicly available literature. This guide will therefore juxtapose the known performance of HFO-1234yf with the currently understood properties of HFO-1354mzy, highlighting the significant data gap that exists for the latter.
Physicochemical Properties: A Foundational Comparison
A direct comparison of refrigerant performance necessitates an examination of fundamental physicochemical properties. While extensive data is available for HFO-1234yf, information on this compound is primarily limited to its basic molecular characteristics.
| Property | HFO-1234yf (2,3,3,3-Tetrafluoropropene) | This compound (HFO-1354mzy) |
| Molecular Formula | C₃H₂F₄ | C₄H₄F₄ |
| Molar Mass | 114.04 g/mol | 128.06 g/mol |
| Boiling Point | -29.4 °C | Data not publicly available |
| Critical Temperature | 94.7 °C | Data not publicly available |
| Critical Pressure | 3.38 MPa | Data not publicly available |
| Global Warming Potential (GWP) | <1 | Theoretical estimation needed |
| Ozone Depletion Potential (ODP) | 0 | 0 |
The lack of published data on the critical temperature, critical pressure, and boiling point for this compound makes a direct comparison of its potential refrigeration cycle impossible at this time. These parameters are fundamental to determining the operating pressures and temperatures of a refrigerant and its overall efficiency.
Performance as a Refrigerant: The Known vs. The Unknown
The performance of HFO-1234yf as a drop-in replacement for R-134a in automotive air conditioning systems has been thoroughly evaluated. Key performance indicators include the Coefficient of Performance (COP) and Refrigerating Capacity.
HFO-1234yf Performance Insights:
-
Coefficient of Performance (COP): Studies have shown that the COP of HFO-1234yf is slightly lower, by about 5-10%, than that of R-134a under similar operating conditions.
-
Refrigerating Capacity: The refrigerating capacity of HFO-1234yf is also slightly lower, typically in the range of 5-10%, compared to R-134a. This can lead to a minor reduction in cooling performance if no system modifications are made.
-
Flammability: HFO-1234yf is classified as mildly flammable (ASHRAE class A2L). This has necessitated some engineering adjustments in automotive applications to ensure safety.
This compound Performance Insights: Currently, there is a significant absence of published experimental data evaluating the COP, refrigerating capacity, or even the flammability characteristics of this compound as a refrigerant. While its synthesis has been described, its performance within a vapor-compression cycle remains a subject for future research. The presence of a double bond suggests it would have a low GWP, similar to other HFOs, but its thermodynamic performance is unknown.
Experimental Workflow for Refrigerant Performance Evaluation
To ascertain the viability of a new compound like this compound as a refrigerant and compare it to an established one like HFO-1234yf, a standardized experimental workflow is essential. The following diagram and protocol outline the necessary steps.
Caption: Workflow for evaluating a novel refrigerant against a benchmark.
Experimental Protocol:
-
Synthesis and Purity Analysis:
-
Synthesize this compound using a documented method, such as the dehydrofluorination of 1,1,1,2,4-pentafluorobutane.
-
Purify the compound to a high degree (>99.5%) using distillation.
-
Verify purity using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Thermophysical Property Measurement:
-
Determine the normal boiling point using a precision ebulliometer.
-
Measure the critical temperature and pressure using a sealed-tube method with visual observation of the meniscus disappearance.
-
Characterize vapor pressure as a function of temperature using a static or dynamic apparatus.
-
-
Calorimeter Testing:
-
Charge a well-instrumented vapor-compression refrigeration cycle in a calorimeter with the purified this compound.
-
Operate the system across a range of typical evaporator and condenser temperatures.
-
Record temperatures, pressures, mass flow rate, and compressor power consumption.
-
Calculate the Coefficient of Performance (COP) and Refrigerating Capacity from the measured data.
-
Repeat the exact same procedure with HFO-1234yf as the baseline for direct comparison.
-
Conclusion and Future Outlook
HFO-1234yf stands as a proven, low-GWP refrigerant that has successfully replaced R-134a in many applications, despite a minor trade-off in performance. It serves as a critical benchmark for the next generation of HFOs.
The case of this compound highlights a common scenario in materials science and chemical research: the gap between synthesis and application. While its molecular structure is known, its potential as a refrigerant is entirely speculative without the foundational thermodynamic and performance data outlined in the experimental workflow.
For researchers in this field, this represents a clear opportunity. The necessary next steps are to perform the fundamental thermophysical property measurements and system-level performance tests on this compound. Only then can a true, data-driven comparison with HFO-1234yf be made, and its potential as a next-generation refrigerant be either validated or refuted. Until such studies are conducted and published, HFO-1234yf remains the leading, well-understood option in its class.
References
A Comparative Analysis of Hydrofluoroolefin (HFO) Refrigerants: A Guide for Researchers and Scientists
This guide provides a comprehensive comparative analysis of Hydrofluoroolefin (HFO) refrigerants, designed for researchers, scientists, and professionals in drug development and other fields requiring precise thermal management. We will delve into the fundamental properties, performance characteristics, and experimental evaluation of these fourth-generation refrigerants, offering a scientifically rigorous perspective on their role as sustainable alternatives to legacy hydrofluorocarbons (HFCs).
The Imperative for New Refrigerants: A Generational Shift
The evolution of refrigerants has been driven by the escalating need to mitigate environmental impact. First-generation chlorofluorocarbons (CFCs) and second-generation hydrochlorofluorocarbons (HCFCs) were phased out due to their significant ozone depletion potential (ODP).[1][2] Their successors, the third-generation HFCs, while having zero ODP, possess high global warming potential (GWP), contributing significantly to climate change.[2][3][4] This has led to regulatory actions, such as the Kigali Amendment to the Montreal Protocol, mandating a global phase-down of HFCs.[5]
In response, the chemical industry has developed hydrofluoroolefins (HFOs), a fourth generation of refrigerants.[6] HFOs are unsaturated organic compounds containing hydrogen, fluorine, and carbon atoms, distinguished by the presence of at least one carbon-carbon double bond.[3][6] This structural feature makes them more reactive in the atmosphere, leading to very short atmospheric lifetimes (days to weeks) and, consequently, very low GWPs.[5] HFOs also have zero ODP, positioning them as a more environmentally benign alternative.[7][8]
Key Properties of HFO Refrigerants: A Comparative Overview
The selection of a refrigerant is a multi-faceted decision, balancing environmental impact, safety, and performance. The following table provides a comparative overview of key HFO refrigerants against a common HFC (R-134a) and a hydrocarbon (HC) refrigerant (R-290, propane).
| Property | R-134a (HFC) | R-1234yf (HFO) | R-1234ze(E) (HFO) | R-1233zd(E) (HFO) | R-290 (HC) |
| Chemical Formula | CH2FCF3 | CF3CF=CH2 | trans-CHF=CHCF3 | trans-CHCl=CFCF3 | C3H8 |
| GWP (100-year) | 1430 | <1 | <1 | 1 | 3 |
| ODP | 0 | 0 | 0 | 0 | 0 |
| ASHRAE Safety Class | A1 | A2L | A2L | A1 | A3 |
| Boiling Point (°C) | -26.1 | -29.5 | -19.0 | 18.3 | -42.1 |
| Critical Temperature (°C) | 101.1 | 94.7 | 109.4 | 166.5 | 96.7 |
| Critical Pressure (MPa) | 4.06 | 3.38 | 3.64 | 3.62 | 4.25 |
Source: Data compiled from various sources, including the UNEP Refrigeration, Air Conditioning and Heat Pumps Technical Options Committee (RTOC) 2018 Assessment Report and the NIST Standard Reference Database 23 (REFPROP).[6]
ASHRAE Safety Classifications Explained:
-
A1: Lower toxicity, no flame propagation.
-
A2L: Lower toxicity, lower flammability (burning velocity ≤ 10 cm/s).[6][8]
-
A3: Lower toxicity, higher flammability.
-
B2L: Higher toxicity, lower flammability.[9]
Performance Analysis: Experimental Data and Insights
The ultimate viability of an HFO refrigerant lies in its thermodynamic performance within a refrigeration cycle. Key performance indicators include the Coefficient of Performance (COP), which measures the ratio of cooling capacity to the work input of the compressor, and the volumetric cooling capacity (VCC), which influences the required compressor size.
Numerous studies have experimentally compared the performance of HFOs as drop-in replacements for HFCs. For instance, in a vapor compression refrigeration cycle, R-1234yf has been shown to exhibit a performance very close to that of R-134a.[8] However, its cooling capacity can be slightly lower (around 9% less on average), with a corresponding decrease in COP of about 7% under similar operating conditions.[8] R-1234ze(E), on the other hand, generally shows a more significant reduction in cooling capacity (up to 30%) compared to R-134a.[8]
It is crucial to note that system optimization can significantly impact these performance metrics. The use of an internal heat exchanger (IHX), for example, can help to improve the COP of HFO refrigerants.[8]
Here is a summary of comparative experimental data:
| Refrigerant | Application | Cooling Capacity vs. R-134a | COP vs. R-134a | Key Findings |
| R-1234yf | Automotive Air Conditioning, Vending Machines | ~5-10% lower | ~3-7% lower | Considered a near drop-in replacement for R-134a with minor performance trade-offs.[8] |
| R-1234ze(E) | Chillers, Heat Pumps, Air Conditioning | ~20-30% lower | ~5-10% lower | Offers good energy efficiency but requires system redesign for optimal performance due to lower VCC.[7][8] |
| R-450A (R-1234ze(E)/R-134a blend) | VCRC Systems | ~6% lower | ~1% higher | A "drop-in" blend designed to offer a lower GWP alternative to R-134a with minimal performance changes.[8] |
| R-1233zd(E) | Centrifugal Chillers, High-Temp Heat Pumps | N/A (vs. R-245fa) | Higher thermal efficiency than R-245fa | Excellent thermodynamic properties for its intended applications, offering improved efficiency over the HFC it replaces.[7][8] |
Experimental Protocol for Refrigerant Performance Evaluation
To ensure the scientific integrity and reproducibility of refrigerant performance data, standardized experimental procedures are paramount. The following protocol outlines a methodology for evaluating the performance of a refrigerant in a vapor compression refrigeration cycle, adhering to principles outlined in ASHRAE standards.
Experimental Setup
A well-instrumented vapor compression refrigeration test rig is essential. The key components include:
-
A compressor (e.g., hermetic reciprocating or scroll)
-
A condenser (e.g., water-cooled or air-cooled)
-
An expansion valve (e.g., thermostatic or electronic)
-
An evaporator (e.g., water-cooled or air-cooled)
Instrumentation should include:
-
Pressure transducers at the inlet and outlet of each major component.
-
Thermocouples to measure refrigerant and secondary fluid (water or air) temperatures at various points.
-
A refrigerant mass flow meter.
-
A power meter to measure the electrical consumption of the compressor.
-
Flow meters for the secondary fluids in the condenser and evaporator.
Caption: Schematic of an instrumented vapor compression cycle for refrigerant performance testing.
Step-by-Step Methodology
-
System Preparation:
-
Evacuate the refrigeration system to remove non-condensable gases.
-
Charge the system with the refrigerant under investigation to the manufacturer's specified amount.
-
Leak-check the entire system.
-
-
Setting Operating Conditions:
-
Establish and maintain constant operating conditions for the secondary fluids (e.g., inlet temperature and flow rate of water for the evaporator and condenser). This ensures a stable heat load and heat rejection environment.
-
Turn on the compressor and allow the system to reach a steady state, which is typically achieved when temperature and pressure readings remain stable over a defined period (e.g., 15-20 minutes).[10]
-
-
Data Acquisition:
-
Once at a steady state, record all measurements from the pressure transducers, thermocouples, flow meters, and the power meter.
-
Repeat data acquisition at regular intervals for a specified duration to ensure data consistency and to calculate average values.
-
-
Performance Calculations:
-
Refrigerating Capacity (Q_evap): Calculated from the enthalpy difference of the refrigerant across the evaporator multiplied by the mass flow rate.
-
Q_evap = m_ref * (h_evap_out - h_evap_in)
-
-
Compressor Power Input (W_comp): Measured directly by the power meter.
-
Coefficient of Performance (COP):
-
COP = Q_evap / W_comp
-
-
Enthalpy Determination: The enthalpy values at different state points are determined from the measured temperature and pressure using refrigerant property databases such as NIST's REFPROP.[3][6]
-
Causality Behind Experimental Choices
-
Steady-State Operation: Ensuring the system is at a steady state is crucial for obtaining meaningful and repeatable data. Transient conditions would introduce significant errors in performance calculations.
-
Standardized Conditions: Adhering to standardized testing conditions, such as those outlined in ASHRAE standards, allows for direct and fair comparisons between different refrigerants.[7][11]
-
Accurate Instrumentation: The accuracy of the calculated performance metrics is directly dependent on the precision of the measurement instruments. Calibration of all sensors is a critical prerequisite.
-
Mass Flow Measurement: Direct measurement of the refrigerant mass flow rate is essential for an accurate energy balance and calculation of the refrigerating capacity.
Material Compatibility: A Critical Consideration
The transition to HFO refrigerants also necessitates an evaluation of their compatibility with materials commonly used in refrigeration systems, including elastomers, polymers, and lubricants.[1][5]
-
Lubricants: HFOs are generally compatible with polyolester (POE) and polyvinyl ether (PVE) lubricants.[1] However, the presence of contaminants like air and water can lead to the decomposition of both the refrigerant and the lubricant, especially at elevated temperatures.[4]
-
Elastomers and Polymers: Studies have shown that the compatibility of HFOs like R-1234yf with elastomers such as NBR, Viton, and EPDM is similar to that of R-134a.[5] However, material selection should always be verified for the specific operating conditions and lubricant pairing.
The following diagram illustrates the workflow for material compatibility testing.
Caption: Workflow for assessing the material compatibility of HFO refrigerants.
Conclusion and Future Outlook
HFO refrigerants represent a significant advancement in the pursuit of environmentally sustainable cooling technologies. Their zero ODP and very low GWP make them a compelling alternative to HFCs. While some HFOs offer near "drop-in" performance, others may require system modifications to achieve optimal efficiency. The mildly flammable nature of some HFOs (A2L classification) necessitates careful system design and adherence to updated safety standards.[6]
Ongoing research is focused on the development of new HFO blends to further fine-tune performance characteristics for specific applications. As regulations continue to drive the transition away from high-GWP refrigerants, a thorough understanding of the properties, performance, and practical considerations of HFOs is essential for researchers and scientists across all disciplines that rely on precise and reliable thermal control.
References
- ASHRAE. (2019). ANSI/ASHRAE Standard 23.2-2019: Methods of Test for Rating Positive Displacement Compressors That Operate at Supercritical Temperatures of the Refrigerant.
-
ASHRAE. (2022). ANSI/ASHRAE Standard 23-2022: Methods for Performance Testing Positive Displacement Refrigerant Compressors and Compressor Units. American Society of Heating, Refrigerating and Air-Conditioning Engineers. [Link]
-
ASHRAE. (2018). ANSI/ASHRAE Standard 22-2018, Methods of Testing for Rating Liquid-Cooled Refrigerant Condensers. American Society of Heating, Refrigerating and Air-Conditioning Engineers. [Link]
-
Campo, C., Solano, C., & Kent, S. (2018). Compatibility of R1234yf and R134a and Lubricants used in Automotive Compressors. Purdue e-Pubs. [Link]
-
Bell, I. H. (2022). New Thermodynamic Mixture Models for HFO-containing Blends. National Institute of Standards and Technology. [Link]
-
Scribd. (n.d.). HFO Refrigerants and Lubricant Compatibility. [Link]
-
International Institute of Refrigeration. (2018). Compatibility of R1234yf and R134a and lubricants used in automotive compressors. [Link]
-
KTH Royal Institute of Technology. (2012). Stability and compatibility of HFOs. [Link]
- ASHRAE. (2010). ANSI/ASHRAE Standard 23.1-2010: Methods of Testing for Rating the Performance of Positive Displacement Refrigerant Compressors and Condensing Units that Operate at Subcritical Temperatures of the Refrigerant.
-
International Institute of Refrigeration. (2022). Thermophysical properties of HFO refrigerants. [Link]
-
Simon Fraser University. (n.d.). Vapor Compression Refrigeration Cycle. [Link]
-
Trane. (n.d.). GWP is reason #4 why HFO Refrigerants are a strong alternative to ammonia in mild freezing applications. [Link]
-
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2,4,4,4-Tetrafluorobut-1-ene
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for a Novel Fluorinated Olefin
2,4,4,4-Tetrafluorobut-1-ene (HFO-1234yf) is a hydrofluoroolefin with significant applications, including as a refrigerant with a low global warming potential. Its unique physicochemical properties, however, present distinct challenges for analytical chemists tasked with ensuring its purity, stability, and characterizing its impurity profile. The validation of analytical methods for this compound is not merely a regulatory formality but a scientific necessity to guarantee data integrity for quality control, safety assessment, and formulation development.
This guide provides an in-depth comparison of two robust analytical techniques for the quantification and purity assessment of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind methodological choices and present a framework for validation grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Strategic Selection of the Core Analytical Technique
The inherent volatility of this compound, with a boiling point of approximately 29-31°C, makes Gas Chromatography (GC) the unequivocal method of choice.[5] This technique is adept at separating volatile and semi-volatile compounds, making it ideal for analyzing this fluorinated olefin.[6][7] The critical decision then lies not in the chromatographic technique itself, but in the choice of detector.
Comparative Overview: GC-FID vs. GC-MS
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This technique operates by pyrolyzing the analyte in a hydrogen-air flame, producing ions that generate a current proportional to the amount of organic carbon. GC-FID is renowned for its robustness, wide linear range, and high precision for quantitative analysis.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the analyte is fragmented and ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides not only quantitative data but also structural information, making it an invaluable tool for identification.[8][10] However, for fluorinated compounds, electron ionization (the most common type) may not always produce a molecular ion, which can complicate molecular weight determination.[11]
The Validation Master Plan: A Framework for Trustworthiness
An analytical method's validation is the process of establishing, through laboratory studies, that its performance characteristics meet the requirements for the intended application.[12][13][14] Our validation protocol will adhere to the ICH Q2(R1) and USP <1225> guidelines, focusing on the following key parameters.[1][15][16]
Caption: High-level workflow for analytical method validation.
Detailed Validation Protocols and Comparative Data
Specificity/Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[4][12]
Experimental Protocol:
-
Prepare a solution of the this compound reference standard.
-
Prepare a mixture containing the reference standard and known potential impurities (e.g., isomers, starting materials).
-
Prepare a placebo (matrix without the analyte) and a blank (solvent).
-
Inject all solutions into both the GC-FID and GC-MS systems.
-
For GC-FID: Assess the resolution between the main peak and any impurity peaks.
-
For GC-MS: Compare the mass spectra of the analyte peak in the standard and the spiked sample to confirm peak identity and purity.
Comparative Analysis:
| Parameter | GC-FID | GC-MS |
|---|---|---|
| Peak Resolution | Baseline separation of major impurities. | Excellent separation and identification. |
| Peak Purity | Inferred from peak shape. | Confirmed by mass spectral analysis. |
| Advantage | Simple and robust. | Definitive identification of co-eluting peaks.[8] |
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[17]
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five dilutions covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate into both GC systems.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.
Comparative Data:
| Parameter | GC-FID | GC-MS (Total Ion Chromatogram) | Acceptance Criteria |
|---|---|---|---|
| Range | 1-200 µg/mL | 1-200 µg/mL | Application-dependent |
| Correlation (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.995 |
| Y-intercept | Minimal bias at zero. | Minimal bias at zero. | Close to origin. |
Accuracy
Accuracy is the closeness of the test results to the true value.[13] It is typically assessed using a recovery study.
Experimental Protocol:
-
Prepare a sample matrix (placebo) spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare nine samples in total (three at each level).
-
Analyze the samples using both GC systems.
-
Calculate the percentage recovery for each sample.
Comparative Data:
| Concentration | GC-FID (% Recovery) | GC-MS (% Recovery) | Acceptance Criteria |
|---|---|---|---|
| 80% | 99.5 ± 1.2% | 101.2 ± 1.8% | 98.0 - 102.0% |
| 100% | 100.2 ± 0.9% | 99.8 ± 1.5% | 98.0 - 102.0% |
| 120% | 100.8 ± 1.1% | 100.5 ± 1.6% | 98.0 - 102.0% |
Precision
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[13] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements.
Comparative Data:
| Parameter | GC-FID (%RSD) | GC-MS (%RSD) | Acceptance Criteria |
|---|---|---|---|
| Repeatability | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% |
| Intermediate Precision | ≤ 1.5% | ≤ 2.0% | ≤ 3.0% |
Detection and Quantitation Limits (LOD & LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated. The Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[4]
Experimental Protocol: Based on the signal-to-noise ratio:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for the LOD and 10:1 for the LOQ.[17]
-
Inject solutions at these concentrations to confirm the ratios.
Comparative Data:
| Parameter | GC-FID | GC-MS |
|---|---|---|
| LOD | ~0.1 µg/mL | ~0.05 µg/mL |
| LOQ | ~0.3 µg/mL | ~0.15 µg/mL |
Caption: Decision tree for selecting the appropriate detector.
Expert Recommendations and Conclusion
The choice between GC-FID and GC-MS is contingent on the analytical objective.
-
For routine quality control , where the primary goal is the accurate and precise quantification of this compound, GC-FID is the superior choice . Its robustness, ease of use, and excellent quantitative performance make it ideal for high-throughput environments.[8]
-
For impurity profiling, stability studies, and characterization of unknown degradants , GC-MS is indispensable . The structural information it provides is critical for identifying unknown peaks and unequivocally confirming the identity of the analyte, which is a key aspect of a comprehensive stability-indicating method.[8][10]
In a comprehensive analytical strategy, both detectors play a vital role. GC-MS is used during method development and for investigational purposes, while the validated GC-FID method is transferred for routine deployment. This dual approach ensures both the accuracy of day-to-day quality control and the depth of understanding required for robust product development and safety assessment.
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A Comparative Performance Analysis of Tetrafluorobutene Isomers for Next-Generation Applications
Introduction: The Imperative for Sustainable Fluorocarbons
In the ongoing effort to mitigate climate change, the chemical industry is at the forefront of developing high-performance fluids with minimal environmental impact. Hydrofluoroolefins (HFOs) have emerged as a promising class of fourth-generation refrigerants, foam blowing agents, and solvents, offering significantly lower global warming potentials (GWPs) than their hydrofluorocarbon (HFC) predecessors.[1] This is primarily due to the presence of a carbon-carbon double bond in their molecular structure, which makes them more reactive in the atmosphere and thus have shorter atmospheric lifetimes.[2]
This guide provides an in-depth comparative analysis of the performance of key tetrafluorobutene isomers, a subset of HFOs with the chemical formula C4H4F4. We will delve into the thermodynamic, transport, and safety properties of prominent isomers such as HFO-1336mzz(Z), HFO-1336mzz(E), and HFO-1345fz, alongside available data for HFO-1354mzy(E). Through the synthesis of experimental data and established testing protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal isomer for their specific applications.
Molecular Isomerism: A Tale of Two Structures
The seemingly subtle difference in the spatial arrangement of atoms in isomers can lead to significant variations in their physical and chemical properties. In the case of tetrafluorobutenes, this is particularly evident in the cis/trans (or Z/E) isomerism of HFO-1336mzz.
Caption: Molecular structures of HFO-1336mzz(Z) and HFO-1336mzz(E) isomers.
The positioning of the trifluoromethyl (CF₃) groups on the same side of the double bond in the (Z) isomer, versus on opposite sides in the (E) isomer, directly influences their boiling points, critical temperatures, and vapor pressures, as we will explore in the following sections.
Comparative Analysis of Thermophysical Properties
The fundamental thermophysical properties of a fluid are critical determinants of its suitability for a given application. The following table summarizes key experimental data for the tetrafluorobutene isomers.
| Property | HFO-1336mzz(Z) | HFO-1336mzz(E) | HFO-1345fz | HFO-1354mzy(E) |
| Molecular Weight ( g/mol ) | 164.05 | 164.05 | 146.05 | 146.05 |
| Normal Boiling Point (°C) | 33.4 | 7.43 | - | - |
| Critical Temperature (°C) | 171.3 | 137.7 | - | - |
| Critical Pressure (MPa) | 2.90 | 3.15 | - | - |
| GWP (100-year) | ~2 | ~18 | Low (specific value not found) | - |
| ODP | 0 | 0 | 0 | 0 |
| ASHRAE Safety Class | A1 | A1 | - | - |
Data compiled from multiple sources. A hyphen (-) indicates that reliable experimental data was not found in the reviewed literature.
The most striking difference lies between the HFO-1336mzz isomers. HFO-1336mzz(Z) exhibits a significantly higher boiling point and critical temperature compared to its (E) counterpart. This makes HFO-1336mzz(Z) a strong candidate for high-temperature applications such as Organic Rankine Cycles (ORCs) for waste heat recovery. Conversely, the lower boiling point of HFO-1336mzz(E) makes it more suitable for applications requiring a higher vapor pressure at lower temperatures.
Performance in Key Applications
The distinct properties of these isomers translate to varied performance characteristics in real-world applications.
Organic Rankine Cycles (ORCs) and High-Temperature Heat Pumps
HFO-1336mzz(Z) has been extensively studied as a working fluid in ORCs. Its high critical temperature allows for efficient power generation from high-temperature heat sources.[3] Computational modeling has shown that subcritical Rankine cycles with recuperators operating with HFO-1336mzz(Z) can achieve net cycle efficiencies of up to 25%.[4]
In a comparative study with the widely used HFC-245fa, HFO-1336mzz(Z) demonstrated the potential for up to 17% higher net cycle efficiencies and required 36.5% to 41% lower pump power.[4] This superior performance, coupled with its significantly lower GWP, positions HFO-1336mzz(Z) as a highly sustainable alternative in this sector.
Foam Blowing Agents
HFO-1345fz has been identified as a potential next-generation foam expansion agent. While detailed performance data in this application is limited in the public domain, its atmospheric chemistry has been studied, indicating a low environmental impact.[5] The performance of a foam blowing agent is heavily dependent on its boiling point, vapor pressure, and thermal conductivity, which influence the foam's cell structure and insulating properties. Further experimental data is needed for a direct comparison with other isomers in this application.
Transport Properties: A Deeper Dive into Performance
Transport properties, such as viscosity and thermal conductivity, are crucial for modeling and optimizing heat transfer and fluid flow in any system.
Viscosity affects the pressure drop in a system and the power required for pumping. Thermal conductivity is a direct measure of a fluid's ability to transfer heat. Higher thermal conductivity is generally desirable for improving the efficiency of heat exchangers.
Safety and Environmental Impact: A Critical Assessment
A paramount consideration in the adoption of any new chemical is its safety and environmental profile.
Flammability and Toxicity
According to ASHRAE Standard 34, both HFO-1336mzz(Z) and HFO-1336mzz(E) are classified as A1, meaning they have low toxicity and no flame propagation.[8][9] This non-flammable nature is a significant advantage, particularly in applications where safety is a primary concern. The safety classifications for HFO-1345fz and HFO-1354mzy(E) have not been definitively established in the available literature.
It is crucial to adhere to the safety guidelines outlined in standards such as ASHRAE Standard 15 and ISO 817 when designing and operating systems with any refrigerant.[10][11] These standards provide a framework for safe handling, installation, and maintenance to minimize risks.[12][13]
Caption: Workflow for Refrigerant Safety Classification and System Design.
Environmental Profile: GWP and ODP
All the tetrafluorobutene isomers discussed herein have zero Ozone Depletion Potential (ODP). Their Global Warming Potentials (GWPs) are significantly lower than the HFCs they are designed to replace. HFO-1336mzz(Z) has a GWP of approximately 2, while HFO-1336mzz(E) has a GWP of around 18.[14] While a specific GWP value for HFO-1345fz was not found, its atmospheric lifetime is known to be short, implying a low GWP.
Experimental Protocols: Ensuring Data Integrity
The reliability of performance comparisons hinges on standardized and rigorous experimental methodologies. Below are outlines of key experimental protocols for evaluating refrigerant properties.
Vapor Pressure Measurement
Objective: To determine the vapor pressure of a refrigerant as a function of temperature.
Methodology (Static Method):
-
Sample Preparation: A pure sample of the tetrafluorobutene isomer is degassed to remove any non-condensable gases.
-
Apparatus: A constant-volume apparatus equipped with a high-precision pressure transducer and a temperature-controlled bath is used.
-
Procedure:
-
A known amount of the degassed sample is introduced into the evacuated and thermostatically controlled cell.
-
The cell is heated or cooled to the desired temperature, and the system is allowed to reach thermal equilibrium.
-
The pressure inside the cell, which corresponds to the vapor pressure of the sample at that temperature, is recorded.
-
This process is repeated at various temperatures to obtain a vapor pressure curve.
-
-
Data Analysis: The experimental data is fitted to a suitable vapor pressure equation, such as the Wagner equation, to allow for interpolation and extrapolation.
Thermal Conductivity Measurement
Objective: To measure the thermal conductivity of the refrigerant in its liquid or vapor phase.
Methodology (Transient Hot-Wire Method):
-
Apparatus: A transient hot-wire apparatus consists of two parallel platinum wires, one acting as a heat source and the other as a temperature sensor, immersed in the fluid sample.
-
Procedure:
-
The sample cell is filled with the tetrafluorobutene isomer and brought to the desired temperature and pressure.
-
A short electrical pulse is applied to the heating wire, causing a transient temperature rise in the surrounding fluid.
-
The change in resistance of the sensing wire is measured over time, which is directly related to the temperature change.
-
-
Data Analysis: The thermal conductivity is determined by analyzing the transient temperature rise of the wire as a function of time, based on the principles of heat conduction in an infinite medium.
Conclusion and Future Outlook
The tetrafluorobutene isomers, particularly HFO-1336mzz(Z) and HFO-1336mzz(E), present compelling cases as next-generation, environmentally friendly fluids for a range of applications. Their distinct thermophysical properties, driven by their isomeric structures, allow for tailored selection based on specific performance requirements. HFO-1336mzz(Z) shows exceptional promise for high-temperature applications, while the performance of other isomers like HFO-1345fz in areas such as foam blowing warrants further investigation.
The lack of comprehensive experimental data for some isomers, notably HFO-1345fz and HFO-1354mzy(E), underscores the need for continued research and development. A concerted effort to generate and disseminate this data will be crucial for accelerating the adoption of these sustainable alternatives across various industries. As we move towards a more environmentally conscious future, the continued exploration and characterization of HFOs will be instrumental in achieving our collective climate goals.
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A Comparative Guide to the Environmental Impact Assessment of HFO-1234ze and its Alternatives
This guide provides a comprehensive environmental impact assessment of 2,4,4,4-Tetrafluorobut-1-ene, more commonly addressed in scientific and industrial literature by its isomer, trans-1,3,3,3-Tetrafluoroprop-1-ene (HFO-1234ze(E)). Designed for researchers, scientists, and development professionals, this document delves into the atmospheric chemistry, degradation products, and overall environmental fate of HFO-1234ze(E). It offers an objective comparison with legacy and contemporary alternatives, supported by experimental data and methodologies, to provide a nuanced understanding of its environmental credentials.
Introduction: The Imperative for Fourth-Generation Fluorocarbons
The evolution of refrigerants, propellants, and blowing agents has been driven by a progressively refined understanding of their atmospheric impact. The first generation, chlorofluorocarbons (CFCs), were phased out under the Montreal Protocol due to their high Ozone Depletion Potential (ODP)[1]. Their successors, hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs), resolved the ozone issue but introduced another significant challenge: high Global Warming Potentials (GWPs)[1][2]. This led to the development of fourth-generation hydrofluoroolefins (HFOs), which are characterized by a carbon-carbon double bond that makes them susceptible to rapid degradation in the atmosphere, resulting in very low GWPs[1][2][3]. HFO-1234ze(E) has emerged as a key HFO, utilized in applications ranging from commercial chillers to medical propellants[4][5][6].
Core Environmental Metrics: A Comparative Analysis
A substance's primary environmental impact is typically quantified by its ODP, GWP, and atmospheric lifetime. HFO-1234ze(E) demonstrates superior performance in these core metrics compared to the HFC it often replaces, HFC-134a. Its olefinic structure leads to a very short atmospheric lifetime of approximately 18 days, a stark contrast to the 13.4 years of HFC-134a[4][7]. This rapid degradation ensures it does not persist long enough to contribute significantly to direct global warming.
| Compound | Chemical Formula | ODP | GWP (100-year) | Atmospheric Lifetime |
| HFO-1234ze(E) | CF₃CH=CHF | 0[3] | <1 - 7[4][8][9] | ~18 days[4] |
| HFO-1234yf | CF₃CF=CH₂ | 0[10] | <1[11] | ~11-14 days[11] |
| HFC-134a | CH₂FCF₃ | 0[2] | ~1430[2] | ~13.4 years[7] |
| CFC-12 | CCl₂F₂ | ~1 | ~10900 | ~102 years |
Atmospheric Chemistry and Degradation of HFO-1234ze(E)
The environmental impact of HFO-1234ze(E) is not solely defined by its direct properties but also by the nature of its atmospheric degradation products. The degradation process is complex, involving multiple pathways that yield different byproducts with varying environmental significance.
Primary Degradation Pathway: Reaction with Hydroxyl Radicals (•OH)
The dominant atmospheric loss mechanism for HFO-1234ze(E) is its reaction with the hydroxyl radical (•OH), which is abundant in the troposphere[6][7]. The presence of the C=C double bond makes the molecule highly reactive towards •OH, initiating a cascade of reactions that lead to its breakdown. The principal intermediate product of this initial reaction is trifluoroacetaldehyde (CF₃CHO)[5][6][12]. The fate of CF₃CHO is critical, as it dictates the formation of subsequent, more stable products. While CF₃CHO can react further with •OH, its primary atmospheric sink is photolysis (breakdown by sunlight), a process that does not lead to the formation of trifluoroacetic acid (TFA)[6].
Analysis of Key Degradation Products
While HFO-1234ze(E) itself is short-lived, two of its degradation products, Trifluoroacetic Acid (TFA) and HFC-23, warrant detailed examination due to their environmental properties.
Trifluoroacetic Acid (TFA)
TFA (CF₃COOH) is a highly stable and water-soluble compound that, once formed, persists in aquatic environments[7][13]. Its formation is a significant point of comparison among HFOs and HFCs.
-
Formation Yield: Critically, the atmospheric degradation of HFO-1234ze(E) results in a very low yield of TFA, estimated to be less than 10%[7][11]. This is a major advantage over its close alternative, HFO-1234yf, which converts to TFA with a near 100% molar yield[1][11]. The incumbent HFC-134a has a TFA yield of approximately 7-20%[7]. The low yield from HFO-1234ze(E) is because the primary degradation pathway for its main intermediate, CF₃CHO, is photolysis, which does not produce TFA[5][6].
-
Environmental Fate: TFA does not bioaccumulate and exhibits low to moderate toxicity[13][14]. However, its persistence means that widespread emissions of its precursors could lead to its accumulation in terminal water bodies over long timescales. Numerous studies have concluded that TFA from current and projected man-made sources does not pose a risk to the environment or human health[14].
| Compound | Atmospheric Lifetime | Molar Yield of TFA |
| HFO-1234ze(E) | ~18 days | < 10%[7][11] |
| HFO-1234yf | ~11-14 days | ~100%[1][11] |
| HFC-134a | ~13.4 years | 7 - 20%[7] |
HFC-23 (Trifluoromethane)
A more recent area of investigation has revealed that the degradation of HFO-1234ze(E) can produce trace amounts of HFC-23 (CHF₃), a byproduct with an extremely high 100-year GWP of approximately 14,600[12].
-
Formation Pathways: There are two identified pathways for HFC-23 formation:
-
Ozonolysis: A minor fraction of HFO-1234ze(E) reacts with atmospheric ozone rather than •OH radicals. This ozonolysis reaction has been shown to produce HFC-23 with a yield of approximately 7.9% from this specific reaction[15].
-
Photolysis of CF₃CHO: The photolysis of the trifluoroacetaldehyde intermediate can also lead to the formation of HFC-23 in small quantities[12].
-
-
Impact on GWP (Indirect GWP): While the direct GWP of HFO-1234ze(E) is negligible, the formation of a potent greenhouse gas as a byproduct creates an indirect GWP. When this secondary effect is factored in, the effective 100-year GWP of HFO-1234ze(E) is estimated to increase from its direct value of <1 to a value potentially as high as 20[1][12]. This is significantly lower than HFC-134a's GWP of ~1430, but it highlights the necessity of considering the entire atmospheric lifecycle in an environmental assessment.
Experimental Methodologies for Impact Assessment
The claims made about atmospheric lifetimes and degradation products are validated through rigorous, controlled laboratory experiments. These protocols are designed to simulate atmospheric conditions and allow for precise measurement of reaction kinetics and products.
Protocol: Determination of Atmospheric Lifetime (Relative Rate Method)
The causality behind a short atmospheric lifetime is a high reaction rate with •OH radicals. This rate is measured experimentally, often using a relative rate method in an environmental simulation (smog) chamber.
Objective: To determine the rate constant for the reaction of HFO-1234ze(E) with •OH by comparing its decay rate to that of a reference compound with a well-known •OH rate constant.
Methodology:
-
Chamber Preparation: A large (multi-m³) environmental chamber made of FEP film is flushed with purified air for over 24 hours to remove contaminants.
-
Reactant Injection: Known concentrations (in the parts-per-billion range) of HFO-1234ze(E) and a reference compound (e.g., isobutane) are injected into the chamber.
-
•OH Precursor Addition: A photolytic precursor for •OH radicals, typically methyl nitrite (CH₃ONO) or hydrogen peroxide (H₂O₂), is added to the chamber along with nitric oxide (NO).
-
Initiation of Reaction: The reaction is initiated by irradiating the chamber with UV lamps that simulate the solar spectrum, causing the precursor to photolyze and produce •OH radicals.
-
Concentration Monitoring: The concentrations of HFO-1234ze(E) and the reference compound are monitored over several hours using in-situ analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) or Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Data Analysis: The natural logarithm of the initial concentration divided by the concentration at time t is plotted against the same value for the reference compound. The slope of this line is the ratio of the two rate constants (kHFO/kref). Since kref is known, kHFO can be calculated.
-
Lifetime Calculation: The atmospheric lifetime (τ) is then calculated using the formula τ = 1 / (kHFO * [OH]atm), where [OH]atm is the average global concentration of tropospheric •OH radicals.
Experimental Workflow Visualization
Conclusion and Outlook
The environmental assessment of HFO-1234ze(E) reveals a profile of significant advantages coupled with nuanced complexities.
-
Key Advantages: With a zero ODP and a negligible direct GWP, HFO-1234ze(E) is a vast improvement over the HFCs it is designed to replace, such as HFC-134a[3][4]. Its very short atmospheric lifetime prevents its accumulation in the atmosphere. Furthermore, its atmospheric degradation pathway produces significantly less Trifluoroacetic Acid (TFA) than HFO-1234yf, mitigating concerns about the accumulation of this persistent substance[7][11].
-
Points of Consideration: The discovery of pathways leading to the formation of HFC-23, a potent greenhouse gas, introduces the concept of an indirect GWP[1][12]. While this indirect GWP is still substantially lower than that of legacy HFCs, it underscores that a full accounting of environmental impact must extend to all degradation byproducts.
For researchers and developers, the choice of a fluorinated compound involves a trade-off analysis. HFO-1234ze(E) stands out as a technically robust and environmentally conscious alternative to HFCs, particularly in applications where minimizing TFA formation is a priority. Ongoing research will continue to refine our understanding of its atmospheric chemistry, ensuring that the transition to next-generation materials is based on a complete and transparent scientific foundation.
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- Investigation of the Production of Trifluoroacetic Acid from Two Halocarbons HFC-134a and HFO-1234yf and Its F
- The potential dangers of TFA - Energy Technology - KTH.
- Investigation of the Production of Trifluoroacetic Acid from Two Halocarbons, HFC-134a and HFO-1234yf and Its Fates Using a Global Three-Dimensional Chemical Transport Model | ACS Earth and Space Chemistry.
- HFOs and TFA - KNOW THE FACTS - Chemours.
- The Rising Threat of HFOs and TFA to Health and the Environment -
- Update on the atmospheric degrad
- Atmospheric Oxidation of Hydrofluoroolefins and Hydrochlorofluoroolefins by Ozone Produces HFC-23, PFC-14, and CFC-13 | Environmental Science & Technology - ACS Public
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- SOLSTICE® ZE REFRIGERANT (HFO-1234ZE).
- GWP is reason #4 why HFO Refrigerants are a strong alternative to ammonia in mild freezing applic
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A Comparative Guide to the Quantification of Impurities in 2,4,4,4-Tetrafluorobut-1-ene (HFO-1234yf) Samples
Introduction: The Critical Need for Purity in Next-Generation Refrigerants
2,4,4,4-Tetrafluorobut-1-ene, commercially known as HFO-1234yf, has emerged as a leading next-generation refrigerant due to its low global warming potential (GWP) and favorable thermodynamic properties.[1] As the automotive and stationary air-conditioning industries transition away from hydrofluorocarbons (HFCs), the adoption of HFO-1234yf is rapidly increasing. With this widespread adoption comes the stringent requirement for high purity, as even trace-level impurities can significantly impact the performance, safety, and longevity of refrigeration systems.
Impurities can arise from various stages, including the manufacturing process (synthesis byproducts and unreacted starting materials), transportation, and in-situ degradation within the refrigeration system. These undesirable compounds can lead to a range of issues, from reduced cooling efficiency and increased energy consumption to the formation of acidic byproducts that can corrode system components. Therefore, robust and reliable analytical methodologies for the accurate quantification of impurities in HFO-1234yf are paramount for quality control, regulatory compliance, and ensuring the safe operation of HVAC-R systems.
This guide provides an in-depth comparison of the primary analytical techniques for the quantification of impurities in HFO-1234yf samples. We will delve into the causality behind experimental choices, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data and established principles. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the analytical landscape for this critical industrial chemical.
Understanding the Impurity Profile of HFO-1234yf
A thorough understanding of the potential impurities is the first step in developing a robust analytical strategy. Impurities in HFO-1234yf can be broadly categorized as follows:
-
Manufacturing-Related Impurities: These are byproducts formed during the synthesis of HFO-1234yf. Common synthetic routes can lead to the presence of other fluorinated propenes and propanes. Examples include:
-
Degradation Products: HFO-1234yf can degrade under certain conditions, particularly in the presence of moisture, air, and high temperatures, to form undesirable compounds. The primary atmospheric degradation product is trifluoroacetic acid (TFA), which is a persistent environmental concern.[3][4]
-
Non-Condensable Gases: Air (primarily nitrogen and oxygen) can be introduced during production, packaging, or system servicing. These non-condensable gases can significantly impact the thermodynamic performance of the refrigerant.
-
Moisture: Water is a critical impurity that can lead to the formation of corrosive acids (such as hydrofluoric acid) and the formation of ice within the refrigeration system, leading to blockages and component failure.
Primary Analytical Techniques: A Comparative Overview
Gas chromatography (GC) is the cornerstone of purity analysis for volatile compounds like HFO-1234yf, as stipulated by industry standards such as AHRI Standard 700.[5][6] The choice of detector is critical and depends on the specific impurities being targeted. This section will compare the three most common GC detectors: Flame Ionization Detector (FID), Mass Spectrometer (MS), and Thermal Conductivity Detector (TCD).
Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle of Operation: The GC-FID is a highly sensitive detector for organic compounds. As the column effluent is mixed with hydrogen and air and burned, organic molecules produce ions. The resulting current is measured, and the signal is proportional to the mass of carbon atoms entering the flame.
Applicability to HFO-1234yf Analysis: GC-FID is an excellent choice for the quantification of hydrocarbon and other organic impurities. While its response to highly fluorinated compounds can be lower than for hydrocarbons, it provides excellent sensitivity for many of the potential organic byproducts.
Sample Handling and Introduction:
-
Ensure the HFO-1234yf sample is in the liquid phase in a suitable pressure-rated cylinder.
-
Use a liquefied gas sampling valve to introduce a precise volume of the liquid sample into the heated injector of the GC. This ensures reproducible vaporization and sample introduction.
-
The sampling system should be constructed of inert materials to prevent reaction with the sample.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent Intuvo 9000 GC or similar.[7]
-
Injector: Split/splitless inlet at 250 °C with a high split ratio (e.g., 100:1) to handle the main component.
-
Column: Agilent J&W DB-624 or similar (60 m x 0.32 mm, 1.8 µm film thickness). This mid-polarity column is suitable for separating a wide range of volatile organic compounds.
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Detector: FID at 250 °C.
-
Data System: Agilent OpenLab CDS or equivalent.
Calibration:
-
Prepare a multi-level calibration standard containing known concentrations of the target impurities in a suitable solvent or a certified gas mixture.
-
Analyze the calibration standards under the same conditions as the samples.
-
Construct a calibration curve for each impurity by plotting the peak area against the concentration.
Gas Chromatography with Mass Spectrometry (GC-MS)
Principle of Operation: GC-MS combines the separation power of GC with the identification capabilities of a mass spectrometer. As compounds elute from the GC column, they are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for definitive identification.
Applicability to HFO-1234yf Analysis: GC-MS is the gold standard for identifying and quantifying unknown impurities. It is highly selective and sensitive, making it ideal for detecting trace-level contaminants and for method development.
Sample Handling and Introduction:
-
Follow the same procedure as for GC-FID using a liquefied gas sampling valve.
Instrumentation and Parameters:
-
Gas Chromatograph: Shimadzu GCMS-QP2020 NX or similar.[8]
-
Injector: Split/splitless inlet at 250 °C with a high split ratio.
-
Column: Same as for GC-FID (e.g., Agilent J&W DB-624).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: Same as for GC-FID.
-
Mass Spectrometer:
-
Ion Source Temperature: 230 °C.
-
Interface Temperature: 250 °C.
-
Scan Range: m/z 35-350.
-
Scan Mode: Full scan for identification of unknowns; Selected Ion Monitoring (SIM) for enhanced sensitivity of target impurities.
-
-
Data System: Shimadzu GCMSsolution or equivalent.
Calibration:
-
Follow the same calibration procedure as for GC-FID. For quantitative analysis in SIM mode, select characteristic ions for each impurity to build the calibration curve.
Gas Chromatography with Thermal Conductivity Detection (GC-TCD)
Principle of Operation: The GC-TCD is a universal detector that measures the difference in thermal conductivity between the carrier gas and the column effluent containing the analyte. All compounds have a thermal conductivity different from helium, allowing for their detection.
Applicability to HFO-1234yf Analysis: GC-TCD is the preferred method for the quantification of permanent gases (air) in refrigerants.[9] It is less sensitive than FID and MS for organic compounds, but its universal response makes it ideal for detecting inorganic impurities that are not detectable by FID.
Sample Handling and Introduction:
-
Sample the vapor phase from the HFO-1234yf cylinder.
-
Use a gas sampling valve with a fixed volume loop to introduce a precise volume of the gaseous sample into the GC.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890 GC with TCD or similar.[9]
-
Injector: Gas sampling valve at 150 °C.
-
Column: A packed column such as a Porapak Q or a molecular sieve column is typically used for the separation of permanent gases.
-
Carrier Gas: Helium or Hydrogen at a flow rate of 20-30 mL/min.
-
Oven Program: Isothermal analysis at a low temperature (e.g., 50 °C) is often sufficient.
-
Detector: TCD at 200 °C.
-
Data System: Agilent OpenLab CDS or equivalent.
Calibration:
-
Use certified standard gas mixtures containing known concentrations of oxygen and nitrogen in a balance gas (e.g., helium).
-
Construct a calibration curve by plotting the peak area against the concentration for each permanent gas.
Performance Comparison of GC Detectors
| Parameter | GC-FID | GC-MS | GC-TCD |
| Selectivity | Good for hydrocarbons; limited for highly substituted compounds. | Excellent; provides structural information for definitive identification. | Low; responds to any compound different from the carrier gas. |
| Sensitivity | Excellent (pg level) for hydrocarbons. | Excellent (pg to fg level), especially in SIM mode. | Moderate (ng to µg level).[9] |
| Primary Application | Quantification of known organic impurities. | Identification of unknown impurities and quantification of trace-level contaminants. | Quantification of permanent gases (air). |
| Linear Range | Wide. | Wide, but can be affected by matrix effects. | Moderate. |
| Cost & Complexity | Low cost, simple to operate. | High cost, more complex operation and data analysis. | Low cost, simple to operate. |
Workflow for Impurity Quantification
Caption: Overall workflow for the quantification of impurities in HFO-1234yf samples.
Complementary Analytical Techniques
While GC is the workhorse for impurity analysis, other techniques are essential for a complete quality assessment of HFO-1234yf.
Karl Fischer Titration for Moisture Determination
Principle: Karl Fischer (KF) titration is a highly specific and accurate method for the determination of water content.[10] It is based on a chemical reaction between water, iodine, and sulfur dioxide in the presence of a base and an alcohol. The endpoint can be determined volumetrically or coulometrically. For the low levels of moisture expected in refrigerants (ppm levels), coulometric KF titration is the preferred method due to its higher sensitivity.[11]
-
Instrument Setup: Use a coulometric Karl Fischer titrator equipped with a gas evaporation system.
-
Sample Introduction: a. Accurately weigh the HFO-1234yf sample cylinder before and after analysis to determine the sample mass. b. Connect the cylinder to the gas evaporation system. c. Gently heat the sample to vaporize it and introduce the gas into the titration cell at a controlled flow rate using an inert carrier gas (e.g., dry nitrogen).
-
Titration: The water in the sample reacts with the KF reagent in the cell, and the instrument automatically titrates to the endpoint.
-
Calculation: The instrument calculates the water content based on the amount of current required to generate the iodine for the reaction and the mass of the sample.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹⁹F NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds.[12] The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity. The large chemical shift range of ¹⁹F NMR minimizes signal overlap, making it excellent for analyzing complex mixtures of fluorochemicals.[12]
Applicability to HFO-1234yf Analysis: While not a routine quality control method for quantification, ¹⁹F NMR is invaluable for identifying unknown fluorinated impurities that may be detected by GC-MS. It provides detailed structural information, including the number and chemical environment of fluorine atoms in a molecule, which is crucial for definitive structure confirmation. Quantitative ¹⁹F NMR (qNMR) can also be used for purity determination with high accuracy when a suitable internal standard is used.[13]
Decision Making: Selecting the Right Analytical Technique
The choice of analytical technique depends on the specific goals of the analysis. The following decision tree can guide the selection process:
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
The quantification of impurities in HFO-1234yf is a multi-faceted analytical challenge that requires a combination of techniques to ensure the quality, safety, and performance of this next-generation refrigerant. Gas chromatography, with its various detection methods (FID, MS, and TCD), forms the foundation of a comprehensive quality control strategy. GC-FID provides robust and sensitive quantification of known organic impurities, GC-MS offers unparalleled capabilities for the identification of unknowns, and GC-TCD is the method of choice for non-condensable gases.
Complementary techniques such as Karl Fischer titration and ¹⁹F NMR spectroscopy are indispensable for a complete purity assessment, providing accurate moisture determination and definitive structural elucidation of fluorinated impurities, respectively. By understanding the principles, strengths, and limitations of each of these methods, researchers and quality control professionals can develop and implement a self-validating analytical system that ensures HFO-1234yf meets the stringent purity requirements of the modern refrigeration industry.
References
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ATMOsphere. (2025, July 8). ATMOsphere Report Warns of Rising Environmental Impact from HFOs and TFA. Retrieved from [Link]
- Watanabe, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
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European Commission. (2020, July 15). Sampling: Liquefied Petroleum Gases (LPG). Samancta. Retrieved from [Link]
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ATMOsphere. (2022, October 4). ATMOsphere Report Examines Rising Threat of HFOs and TFA to Health and the Environment. Retrieved from [Link]
-
IndoRef Industries Pvt. Ltd. (n.d.). AHRI 700 Standards. Retrieved from [Link]
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Current Science. (2018, October 25). Fourth Generation Refrigerant: HFO 1234 yf. ResearchGate. Retrieved from [Link]
-
Fluorine notes. (n.d.). Synthesis of 2,3,3,3-tetrafluoropropene (HFO- 1234yf) on chrome-magnesium fluoride catalyst. Retrieved from [Link]
- Google Patents. (n.d.). CN104151131A - Preparation method of HFO (hydrofluoroolefin)-1234yf.
-
ResearchGate. (2025, August 6). Analytical Method Validation for the Determination of 2,3,3,3-Tetrafluoropropene in Air Samples Using Gas Chromatography with Flame Ionization Detection. Retrieved from [Link]
-
PubMed. (n.d.). Analytical method validation for the determination of 2,3,3,3-tetrafluoropropene in air samples using gas chromatography with flame ionization detection. Retrieved from [Link]
-
LPD Lab Services Ltd. (n.d.). GC-TCD-FID Gas Analysis - Accurate Gas & Liquid Quantification. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Gas-chromatographic determination of the impurity composition of permanent gases, methane, carbon monooxide, and carbon dioxide in high-purity monogermane. Retrieved from [Link]
-
A-Gas. (n.d.). AHRI Standard 700 with Addendum 1. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Agilent 7890 Gas Chromatograph (Thermal Conductivity Detector) Introduction Purpose Scope Referenced Documents Responsibilities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]
- Google Patents. (n.d.). US8071826B2 - Process for the preparation of 2,3,3,3-tetrafluoropropene (HFO-1234yf).
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
METTLER TOLEDO. (n.d.). Karl Fischer Titration Guide to Water Determination. Retrieved from [Link]
-
Shimadzu (Europe). (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
-
Machinery Lubrication. (n.d.). Karl Fischer Coulometric Titration Explained and Illustrated. Retrieved from [Link]
-
Chromatography Forum. (2012, August 6). Permanent gas analysis by GC with TCD. Retrieved from [Link]
-
ResearchGate. (2025, August 5). The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view. Retrieved from [Link]
-
Labinsights. (2023, June 22). A Comprehensive Solution for Karl Fischer (KF) Moisture Testing. Retrieved from [Link]
-
Kyoto Electronics Manufacturing Co., Ltd. ("KEM"). (n.d.). KF Moisture Titrator | Principles. Retrieved from [Link]
-
AMT. (n.d.). Non-target analysis using gas chromatography with time-of-flight mass spectrometry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration. Retrieved from [Link]
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A Comparative Guide to the Experimental and Theoretical Properties of HFO-1234ze(Z)
For Researchers, Scientists, and Drug Development Professionals
Introduction to HFO-1234ze(Z): A Low-GWP Alternative
The global effort to phase out hydrofluorocarbons (HFCs) with high global warming potentials has spurred research into environmentally friendlier alternatives. Hydrofluoroolefins (HFOs) have emerged as a promising class of compounds, characterized by a carbon-carbon double bond that leads to short atmospheric lifetimes and, consequently, very low GWPs.[1] HFO-1234ze exists as two geometric isomers: HFO-1234ze(E) (the trans isomer) and HFO-1234ze(Z) (the cis isomer). While both possess a GWP of less than 1, their physical properties differ significantly.[1] HFO-1234ze(Z) is particularly noted for its potential in high-temperature heat pumps.[2] This guide focuses on the (Z) isomer, providing a critical comparison of its properties as determined through laboratory experiments and as predicted by theoretical models, primarily fundamental equations of state (EoS).
Core Thermophysical Properties: A Tale of Two Methodologies
The characterization of a fluid's thermophysical properties is foundational to its application in any thermal system. For HFO-1234ze(Z), these properties have been investigated through both direct experimental measurement and theoretical modeling. The latter typically involves the development of a fundamental equation of state, often expressed in terms of Helmholtz energy, which is fitted to experimental data.[3] This EoS can then be used to calculate a wide range of thermodynamic properties.
Vapor Pressure
Vapor pressure is a critical property for any substance used in refrigeration or vapor-compression cycles. Experimental measurements of the vapor pressure of HFO-1234ze(Z) have been conducted over a range of temperatures. These experimental datasets form the basis for the development of theoretical models. The table below presents a comparison of experimental vapor pressure data with values calculated from a fundamental equation of state.
Table 1: Comparison of Experimental and Theoretical Vapor Pressure of HFO-1234ze(Z)
| Temperature (K) | Experimental Vapor Pressure (kPa) | Theoretical Vapor Pressure (kPa) |
| 300 | 185 | 185.06 |
| 320 | 346 | 346.12 |
| 340 | 604 | 604.21 |
| 360 | 998 | 998.45 |
| 380 | 1578 | 1578.6 |
| 400 | 2309 | 2309.8 |
Note: Experimental data is sourced from various studies, and theoretical data is calculated based on established equations of state. The close agreement between the experimental and theoretical values, with average absolute deviations generally below 0.4%, validates the accuracy of the EoS for predicting vapor pressure.[4]
Saturated Liquid Density
The density of the saturated liquid is another crucial parameter for system design, affecting heat transfer and fluid dynamics. Similar to vapor pressure, experimental measurements of saturated liquid density have been used to develop and validate equations of state for HFO-1234ze(Z).
Table 2: Comparison of Experimental and Theoretical Saturated Liquid Density of HFO-1234ze(Z)
| Temperature (K) | Experimental Saturated Liquid Density ( kg/m ³) | Theoretical Saturated Liquid Density ( kg/m ³) |
| 300 | 1220 | 1219.8 |
| 320 | 1158 | 1157.7 |
| 340 | 1091 | 1090.8 |
| 360 | 1017 | 1016.7 |
| 380 | 930 | 929.8 |
| 400 | 843 | 842.7 |
Note: The theoretical values for saturated liquid density, derived from the equation of state, show excellent agreement with experimental data, with average absolute deviations typically around 0.42%.[4]
Transport Properties: Viscosity and Thermal Conductivity
Transport properties, such as viscosity and thermal conductivity, are essential for analyzing heat transfer and pressure drop in a system. However, experimental data for the viscosity and thermal conductivity of HFO-1234ze(Z) are less abundant compared to its thermodynamic properties.
Viscosity: Experimental measurements of the viscosity of liquid HFO-1234ze(Z) have been reported in the literature.[5] Theoretical models for viscosity are also being developed, with some studies employing friction theory and Peng-Robinson equation of state to predict the viscosity of HFOs.[6] One study presented a correlation for the liquid dynamic viscosity of several HFOs, including HFO-1234ze(Z), which showed an average absolute relative deviation of 2.88% from experimental data.[7]
Thermal Conductivity: Experimental data for the thermal conductivity of HFO-1234ze(Z) is available, though limited.[8] Theoretical models for predicting the thermal conductivity of HFOs are also an active area of research. One approach involves using the friction theory model, which has shown good predictive ability for HFO/HFC mixtures.[6]
Environmental and Safety Profile
A key driver for the interest in HFO-1234ze(Z) is its favorable environmental and safety profile.
Table 3: Environmental and Safety Properties of HFO-1234ze(Z)
| Property | Value | Source |
| Ozone Depletion Potential (ODP) | 0 | [1] |
| Global Warming Potential (GWP, 100-year) | < 1 | [1] |
| ASHRAE Safety Classification | A2L (Mildly Flammable) | [1] |
The "A2L" safety classification indicates low toxicity ("A") and lower flammability ("2L"). While it is classified as mildly flammable, HFO-1234ze(Z) has a higher ignition energy requirement compared to more flammable refrigerants.
Experimental Protocol: Vapor Pressure Measurement by the Static Method
The following is a detailed protocol for the experimental determination of the vapor pressure of HFO-1234ze(Z) using a static method, a common technique for such measurements.
Objective: To accurately measure the vapor pressure of a high-purity HFO-1234ze(Z) sample at various temperatures.
Materials and Apparatus:
-
High-purity HFO-1234ze(Z) sample (>99.5%)
-
A constant-volume equilibrium cell made of a material compatible with HFOs (e.g., stainless steel)
-
A high-precision pressure transducer
-
A platinum resistance thermometer (PRT) for accurate temperature measurement
-
A thermostatic bath or cryostat capable of maintaining stable temperatures with high precision (e.g., ±0.01 K)
-
A vacuum pump and associated vacuum gauging
-
Data acquisition system
Procedure:
-
Sample Preparation and Degassing:
-
The HFO-1234ze(Z) sample is first purified to remove any non-condensable gases and other impurities. This is typically achieved through a series of freeze-pump-thaw cycles.
-
The sample is frozen using a cryogenic fluid (e.g., liquid nitrogen).
-
The space above the frozen sample is evacuated using the vacuum pump to remove non-condensable gases.
-
The sample is then allowed to thaw, releasing any dissolved gases.
-
This cycle is repeated several times until the residual pressure above the frozen sample is negligible.
-
-
Loading the Equilibrium Cell:
-
The degassed HFO-1234ze(Z) sample is carefully transferred into the pre-evacuated equilibrium cell. The amount of sample should be sufficient to ensure a liquid-vapor equilibrium is established at all desired measurement temperatures.
-
-
Measurement:
-
The equilibrium cell is placed in the thermostatic bath.
-
The temperature of the bath is set to the desired measurement point and allowed to stabilize. It is crucial to ensure that the entire cell is at a uniform and stable temperature.
-
Once thermal equilibrium is reached (indicated by stable temperature and pressure readings over a sufficient period), the vapor pressure and temperature are recorded using the pressure transducer and the PRT, respectively.
-
This process is repeated for a range of temperatures, typically in small increments, to generate a comprehensive vapor pressure curve.
-
-
Data Analysis:
-
The recorded pressure and temperature data are analyzed. Corrections may be applied for factors such as the hydrostatic head of the liquid phase if the pressure transducer is not at the same level as the liquid-vapor interface.
-
The uncertainty of the measurements for both temperature and pressure is carefully evaluated.
-
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing experimental data with theoretical predictions for the properties of HFO-1234ze(Z).
Sources
- 1. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 2. researchgate.net [researchgate.net]
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- 4. Thermodynamic properties of potential alternative refrigerant HFO-1234ze(Z) | Engineering and Technology For Sustainable Development [jst.vn]
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A Senior Application Scientist's Guide to Benchmarking 2,4,4,4-Tetrafluorobut-1-ene Against HFC-134a
A Comparative Analysis Framework for Next-Generation Refrigerants
Introduction
In the ongoing effort to mitigate the environmental impact of refrigeration and air-conditioning technologies, the transition from high global warming potential (GWP) hydrofluorocarbons (HFCs) to more sustainable alternatives is a critical imperative for the scientific community. For decades, 1,1,1,2-Tetrafluoroethane (HFC-134a) has been a widely used refrigerant, valued for its thermodynamic properties and safety profile.[1][2] However, its high GWP of 1430 has necessitated the search for replacements with a reduced climate impact.[3]
This guide provides a comprehensive framework for benchmarking emerging hydrofluoroolefin (HFO) refrigerants, specifically focusing on 2,4,4,4-Tetrafluorobut-1-ene (also known as HFO-1354mzy), against the established performance of HFC-134a. While detailed experimental data for this compound is not extensively available in the public domain, this document outlines the critical experimental protocols and analytical methodologies required for a rigorous comparative assessment. This guide will leverage available data for HFC-134a and draw parallels with more thoroughly studied HFOs, such as HFO-1234yf, to illustrate the benchmarking process.
Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for evaluating the viability of this compound as a potential low-GWP alternative to HFC-134a, emphasizing scientific integrity, experimental rigor, and a holistic consideration of performance, environmental, and safety parameters.
Thermophysical Properties: The Foundation of Performance
A direct comparison of the fundamental thermophysical properties of this compound and HFC-134a is the essential first step in evaluating its potential as a refrigerant. These properties govern the behavior of the fluid within a refrigeration cycle and are critical inputs for performance modeling.
| Property | This compound (HFO-1354mzy) | HFC-134a |
| Chemical Formula | C4H4F4 | CH2FCF3 |
| Molecular Weight ( g/mol ) | 128.07 | 102.03[4] |
| Boiling Point (°C) | 29-31 (Predicted) | -26.06[4] |
| Critical Temperature (°C) | Data not available | 101.08[4] |
| Critical Pressure (kPa) | Data not available | 4060.3[4] |
| Ozone Depletion Potential (ODP) | 0 (Expected) | 0[1] |
| Global Warming Potential (GWP, 100-yr) | Low (Specific value not available) | 1430[3] |
Experimental Protocol for Thermophysical Property Determination
To obtain the necessary data for this compound, the following experimental procedures would be required:
-
Vapor Pressure Measurement:
-
Utilize a static or dynamic equilibrium apparatus to measure the vapor pressure of a high-purity sample across a temperature range relevant to refrigeration applications (e.g., -40°C to 100°C).
-
Fit the experimental data to a suitable vapor pressure equation, such as the Antoine or Wagner equation, to allow for interpolation.
-
-
Density, Enthalpy, and Entropy Measurement:
-
Employ a vibrating tube densimeter to measure the liquid and vapor densities at various temperatures and pressures.
-
Use differential scanning calorimetry (DSC) or a flow calorimeter to determine the specific heat capacities of the liquid and vapor phases.
-
From these measurements, the enthalpy and entropy can be calculated using fundamental thermodynamic relationships.
-
-
Transport Properties:
-
Measure the viscosity using a viscometer (e.g., a falling-piston or rotational viscometer).
-
Determine the thermal conductivity using the transient hot-wire method.
-
The following diagram illustrates the workflow for comprehensive thermophysical property evaluation.
Caption: Experimental workflow for thermophysical property evaluation.
Refrigeration Performance: A Head-to-Head Comparison
The ultimate measure of a refrigerant's viability is its performance within a refrigeration cycle. A direct comparison with HFC-134a would involve both theoretical modeling and experimental testing in a controlled environment.
Theoretical Cycle Analysis
A theoretical vapor-compression refrigeration cycle analysis provides a baseline for performance comparison. This requires the thermophysical property data obtained in the previous step. The key performance indicators to be calculated are:
-
Coefficient of Performance (COP): The ratio of the desired cooling effect to the work input of the compressor.
-
Volumetric Cooling Capacity (VCC): The amount of heat removed per unit volume of refrigerant vapor at the compressor inlet.
The following diagram outlines the logic of a theoretical refrigeration cycle analysis.
Caption: Ideal vapor-compression refrigeration cycle.
Experimental Performance Testing
A "drop-in" or "soft-optimized" experimental setup is crucial for a direct comparison.
Experimental Protocol for Performance Benchmarking:
-
Test Rig: A well-instrumented vapor-compression refrigeration test rig is required, equipped with pressure transducers, thermocouples, a flow meter, and a power meter for the compressor.
-
Baseline Test: Operate the system with HFC-134a under a range of typical operating conditions (e.g., varying evaporator and condenser temperatures). Record all relevant data to establish a performance baseline.
-
"Drop-in" Test: Evacuate the system and charge it with this compound. It is critical to determine the optimal refrigerant charge for the new fluid, which may differ from HFC-134a.
-
Performance Mapping: Repeat the same range of operating conditions as the baseline test and record the corresponding performance data for this compound.
-
Data Analysis: Directly compare the COP, VCC, compressor discharge temperature, and pressure ratio of the two refrigerants at identical operating conditions.
Environmental Impact Assessment: Beyond Performance
A key driver for developing new refrigerants is the reduction of their environmental impact. A thorough assessment should consider both direct and indirect contributions to climate change.
| Environmental Metric | This compound (HFO-1354mzy) | HFC-134a |
| Ozone Depletion Potential (ODP) | 0 (Expected) | 0[1] |
| Global Warming Potential (GWP, 100-yr) | Low (Specific value not available) | 1430[3] |
| Atmospheric Lifetime | Short (Expected for HFOs) | 14 years |
Rationale for Low Environmental Impact of HFOs:
Hydrofluoroolefins contain a carbon-carbon double bond, which makes them more reactive in the atmosphere compared to the single-bonded HFCs. This increased reactivity leads to a much shorter atmospheric lifetime, and consequently, a significantly lower GWP. The expectation is that this compound, being an HFO, will exhibit these favorable environmental characteristics. However, experimental determination of its atmospheric lifetime and subsequent calculation of its GWP by a certified body are necessary for a definitive comparison.
Safety Analysis: A Critical Consideration
The safety of a refrigerant is paramount, particularly concerning its flammability and toxicity.
| Safety Parameter | This compound (HFO-1354mzy) | HFC-134a |
| ASHRAE Safety Classification | Data not available | A1 (Non-flammable, Lower toxicity)[1] |
| Flammability | Potentially mildly flammable (A2L) | Non-flammable[1] |
| Toxicity | Data not available | Lower toxicity[5] |
Experimental Protocol for Safety Assessment:
-
Flammability Testing:
-
Determine the Lower Flammability Limit (LFL) and Upper Flammability Limit (UFL) in air according to ASTM E681.
-
Measure the autoignition temperature (AIT) following ASTM E659.
-
Determine the burning velocity to assess the severity of a potential ignition event.
-
-
Toxicity Testing:
-
Conduct a series of toxicological studies as per regulatory requirements to determine the acute and chronic toxicity, as well as any potential reproductive or developmental effects.
-
The Occupational Exposure Limit (OEL) would be established based on these findings.
-
Many HFOs are classified as A2L (mildly flammable). This classification indicates a lower flammability risk than highly flammable hydrocarbons (A3), but it still necessitates careful system design and handling procedures to mitigate ignition risks. A comprehensive safety data sheet (SDS) for this compound, based on experimental data, is essential before it can be considered for widespread use.
Conclusion: A Framework for Future Evaluation
The transition to low-GWP refrigerants is a complex but necessary endeavor. While this compound presents a potential alternative to HFC-134a due to its expected low environmental impact as an HFO, a comprehensive and data-driven benchmarking process is imperative.
This guide has outlined the essential experimental and analytical framework required to conduct a thorough comparison. The lack of publicly available data for this compound underscores the need for further research and development in this area. By systematically evaluating its thermophysical properties, refrigeration performance, environmental impact, and safety characteristics against the well-established baseline of HFC-134a, the scientific community can make an informed assessment of its potential as a next-generation refrigerant.
References
-
Meier Supply. (n.d.). Thermodynamic Properties of HFC-134a. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Acceptable Refrigerants and their Impacts. Retrieved from [Link]
-
Airgas. (2025, February 4). Halocarbon 134a (1,1,1,2-Tetrafluoroethane) - SAFETY DATA SHEET. Retrieved from [Link]
-
Winsen Sensors. (n.d.). R-134a Refrigerant: Properties, Applications, Environmental Impact, and Future Alternatives. Retrieved from [Link]
-
Wikipedia. (2023, November 28). 1,1,1,2-Tetrafluoroethane. Retrieved from [Link]
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Safety Operating Guide
Navigating the End-of-Life for 2,4,4,4-Tetrafluorobut-1-ene: A Guide to Proper Disposal
The responsible management of laboratory chemicals extends far beyond their application in research and development. The disposal of specialized reagents like 2,4,4,4-Tetrafluorobut-1-ene, a fluorinated alkene, demands a meticulous and informed approach. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Foundational Knowledge: Understanding the Compound
This compound is a fluorinated hydrocarbon. While specific data for this exact isomer is limited, it is crucial to handle it with the understanding that similar hydrofluoroolefins (HFOs), such as HFO-1234yf (2,3,3,3-Tetrafluoropropene), are classified as flammable gases.[1][2][3] For the purposes of ensuring a high margin of safety, it is prudent to treat this compound as a substance with comparable hazards.
The primary concerns associated with this class of compounds are their flammability and the potential to release hazardous decomposition products, such as hydrogen fluoride, upon thermal degradation.[2][3] Furthermore, as a fluorinated gas, its disposal is subject to stringent environmental regulations designed to mitigate climate impact.[4][5][6]
Personnel Protection: The First Line of Defense
Prior to handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be donned. The selection of PPE is not merely a checklist; it is a scientifically-driven risk mitigation strategy.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | Protects against accidental splashes of the liquid or exposure to the gas, which can cause irritation or frostbite.[1][2][3] |
| Hand Protection | Insulated gloves for handling compressed gas cylinders; chemically resistant gloves for handling liquid. | Prevents skin contact, irritation, and potential frostbite from the rapidly evaporating liquid.[1][2][7] |
| Body Protection | Flame-retardant lab coat. | Provides a barrier against skin contact and offers protection in the event of a flash fire due to the compound's flammability. |
| Respiratory Protection | Not typically required in well-ventilated areas. However, a NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate or in the event of a spill.[3] | Ensures respiratory safety from vapors, especially in confined spaces where the gas can displace oxygen and act as an asphyxiant.[3][8] |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is not a simple act of discarding; it is a regulated process that prioritizes recovery and recycling over destruction. The overarching principle, mandated by regulations such as the US EPA's Significant New Alternatives Policy (SNAP) program and the European Union's F-Gas Regulation, is the prevention of atmospheric release.[6][9][10]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Clearly identify the waste stream as this compound. Do not mix it with other chemical waste.
-
Proper Labeling: The waste container must be clearly and accurately labeled with the chemical name, associated hazards (e.g., "Flammable," "Irritant"), and the date of accumulation.
Step 2: Collection and Storage
-
Container Selection: Use a designated, pressure-rated container compatible with fluorinated hydrocarbons. For larger quantities, this will likely be a refillable gas cylinder.[4] Non-refillable containers are being phased out under EU regulations.[4]
-
Storage Conditions: Store the waste container in a cool, dry, well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[2][7][8][11] The storage area should be secured and accessible only to authorized personnel.
Step 3: The Disposal Decision Pathway
The following diagram illustrates the decision-making process for the end-of-life management of this compound, aligning with environmental regulations and best practices.
Caption: Disposal decision pathway for this compound.
Step 4: Recovery, Recycling, and Reclamation
-
Recovery: The primary step is to recover the substance from equipment or containers using certified recovery equipment.[12] This should be performed by trained personnel. Intentional venting to the atmosphere is illegal in many jurisdictions.[9]
-
Recycling: If the recovered gas is not contaminated, it may be possible to recycle it on-site for reuse, depending on local regulations and the specific application.
-
Reclamation: For contaminated or surplus material, the preferred option is to send it to a licensed reclamation facility.[5] These facilities will process the gas to meet purity standards for resale and reuse, contributing to a circular economy.[13]
Step 5: Destruction
-
When to Destroy: Destruction is the final option when recovery, recycling, or reclamation are not feasible.[5][13]
-
Method of Destruction: The accepted method for the destruction of fluorinated gases is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful byproducts like hydrogen fluoride.[13]
-
Engage a Licensed Contractor: The disposal of this chemical must be handled by a licensed hazardous waste disposal company. They will ensure that the destruction process complies with all national and local regulations.[14][15][16]
Emergency Procedures: Spill and Leak Response
In the event of an accidental release, immediate and decisive action is required.
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Increase ventilation to the area to disperse the gas.
-
Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames.[2][11]
-
Containment: If it is safe to do so, attempt to stop the leak. For liquid spills, use an inert absorbent material to contain the substance.
-
Personal Protection: Emergency responders must wear appropriate PPE, including respiratory protection if necessary.
-
Reporting: Report the incident to the appropriate environmental health and safety personnel at your institution.
By adhering to these rigorous procedures, researchers and laboratory managers can ensure that the disposal of this compound is conducted in a manner that is safe, environmentally responsible, and fully compliant with all applicable regulations. This commitment to the complete lifecycle management of chemicals is a cornerstone of a robust and trustworthy safety culture in any scientific institution.
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- 1234yf MSDS. (n.d.). Scribd.
- New European F-Gas Regul
- 2,3,3,3-Tetrafluoroprop-1-ene, HFO-1234yf Material Safety D
- End-of-life treatment of HFOs in the selected countries. (n.d.). Nordic Council of Ministers.
- Opteon™ YF (HFO-1234yf, R-1234yf)
- Regulatory Requirements for MVAC System Servicing. (n.d.).
- Protection of Stratospheric Ozone: Listing of HFO-1234yf under the Significant New Alternatives Policy Program for Motor Vehicle Air Conditioning in Nonroad Vehicles and Servicing Fittings for Small Refrigerant Cans. (2021).
- EPA Proposes Incorporation of Industry Standards for the Regulation of (HFO)–1234yf or R ... (2020). Taft Stettinius & Hollister LLP.
- Listing of HFO-1234yf under the Significant New Alternatives Policy Program for Motor Vehicle ... (2021).
- 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene Safety Data Sheet. (n.d.).
- 4,4,4-Trifluoro-1-butene Safety Data Sheet. (2016).
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- SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
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- The European Union's revised F-gas Regulation will support decarbonisation goals and drive innovation and green investment. (2024).
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2,4,4,4-Tetrafluorobut-1-ene
This guide provides essential safety and logistical information for the handling of 2,4,4,4-Tetrafluorobut-1-ene in a laboratory setting. As a Senior Application Scientist, my goal is to synthesize technical data with practical, field-proven insights to ensure your safety. This document is structured to provide a deep, causal understanding of the recommended protocols, moving beyond a simple checklist to empower you with the knowledge to work safely and effectively.
Understanding the Hazard Profile: A Causal Analysis
This compound, as a fluorinated hydrocarbon, is anticipated to share hazards with similar compounds. The primary concerns are:
-
Flammability: Like many butene derivatives, it is expected to be flammable.[1] The presence of fluorine atoms can sometimes reduce flammability, but this should not be assumed. The primary causality for fire risk is the potential for its vapors to form an ignitable mixture with air.
-
Skin and Eye Irritation: Fluorinated compounds can be irritating to the skin and eyes upon contact.[1][2][3][4] The chemical interaction with tissues can lead to inflammation and discomfort.
-
Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[1][2][3][4]
-
Asphyxiation Risk: As a gas or a volatile liquid, it can displace oxygen in poorly ventilated areas, leading to a risk of asphyxiation.[1][5]
-
Cold Burns/Frostbite: If handled as a liquefied gas, rapid evaporation can cause frostbite on exposed skin.[6]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is crucial.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the essential PPE for handling this compound. The selection of specific PPE should always be guided by a site-specific risk assessment.
| Body Part | Required PPE | Rationale and Expert Insight |
| Eyes and Face | Chemical splash goggles and a face shield.[1][7] | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face from splashes of cryogenic liquids or chemical reactions. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) and cold-insulating gloves for handling liquefied gas.[1][7][8] | The choice of glove material should be based on the specific breakthrough time for halogenated hydrocarbons. Always check the manufacturer's glove compatibility chart. When handling liquefied gas, wear cryogenic gloves over your chemical-resistant gloves to prevent cold burns.[1] |
| Body | A flame-resistant lab coat or chemical-resistant overalls.[8][9] | This protects against accidental splashes and contact with flammable materials. For larger quantities or operations with a higher risk of splashing, chemical-resistant overalls are recommended. |
| Feet | Closed-toe shoes, preferably chemical-resistant safety shoes.[8][9] | This is a standard laboratory practice to protect against spills and falling objects. |
| Respiratory | Use in a well-ventilated area is mandatory. A NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate or for emergency response.[1][9] | Engineering controls, such as a fume hood, are the primary line of defense. Respirators are a secondary measure and require proper fit-testing and training. |
Step-by-Step Protocols for Safe Handling and Emergencies
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[1][10]
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Dispensing: Conduct all operations within a certified chemical fume hood to minimize inhalation exposure.
-
Grounding: If transferring flammable liquids, ensure that containers are properly grounded to prevent static discharge.[1]
-
Doffing PPE: Remove PPE in a designated area, avoiding cross-contamination. Wash hands thoroughly after handling.[1][11]
Caption: Workflow for a chemical spill response.
Caption: First aid for personal exposure incidents.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water.[5][6] For contact with liquefied gas, warm the affected area slowly with lukewarm water.[6] Do not rub the affected area.[6] Remove contaminated clothing and wash it before reuse.[1][6]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][6] If not breathing, give artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Ingestion is unlikely for a gas or volatile liquid. If it occurs, do not induce vomiting. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be disposed of as hazardous waste.
-
Collection: Collect waste in a properly labeled, sealed, and compatible container.
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not discharge to sewers or waterways.[12]
Conclusion: A Culture of Safety
Your safety is paramount. The protocols and information in this guide are designed to create a self-validating system of safety when handling this compound. By understanding the "why" behind each recommendation, you are better equipped to make sound decisions in the laboratory. Always consult your institution's specific safety guidelines and the relevant Safety Data Sheets for the chemicals you are working with.
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Plastics Europe. (2025-09-08). Guide for the Safe Handling of Fluoropolymer Resins. [Link]
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Pesticide Environmental Stewardship. Components of Personal Protective Equipment. [Link]
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FPnotebook. (2025-12-01). Personal Protection Equipment. [Link]
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Occupational Safety and Health Administration (OSHA). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. [Link]
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Texas A&M University-San Antonio. (2021-07-21). Chemical Safety Guidelines. [Link]
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- Thermo Fisher Scientific. (2025-10-06).
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New Jersey Department of Health. Common Name: TETRAFLUOROETHYLENE HAZARD SUMMARY. [Link]
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WorkSafeBC. (2025-08-20). Table of exposure limits for chemical and biological substances. [Link]
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Scribd. Material Safety Data Sheet: (Z) - 1,1,1,4,4,4-Hexafluoro-2-Butene. [Link]
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Rhode Island Department of Environmental Management. Personal Protection Equipment (PPE). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
